molecular formula C10H10O3 B145887 3-Methoxycinnamic acid CAS No. 6099-04-3

3-Methoxycinnamic acid

Cat. No.: B145887
CAS No.: 6099-04-3
M. Wt: 178.18 g/mol
InChI Key: LZPNXAULYJPXEH-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxycinnamic Acid (CAS 6099-04-3) is a high-purity organic compound with the chemical formula C 10 H 10 O 3 and a molecular weight of 178.18 g/mol [ citation5 ]. This derivative of cinnamic acid, appearing as a white to almost white crystalline powder [ citation1 ], is characterized by a methoxy substituent at the meta position of the aromatic ring and is typically supplied in the trans-configuration [ citation8 ]. It has a melting point of 116-119 °C and should be stored in a cool, dark place [ citation7 ]. This compound serves as a versatile intermediate with significant research value across multiple fields. In pharmaceutical research , it is a key building block for synthesizing potential therapeutic agents, including molecules for cardiovascular disease [ citation6 ]. Its derivatives are investigated for antiproliferative properties against human cancer cell lines [ citation7 ], and related methoxycinnamic acids have been studied for their ability to induce apoptosis in cancer cells [ citation4 ]. Additional research applications explored include anti-inflammatory, antioxidant, antimicrobial, and neuroprotective agents [ citation6 ]. In cosmetics and material science , its strong UV absorption makes it a candidate for use in sunscreen formulations [ citation6 ] and as a component in photosensitive polymers and coatings [ citation6 ]. The compound can be synthesized via a Knoevenagel condensation reaction using 3-methoxybenzaldehyde and malonic acid [ citation6 ]. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPNXAULYJPXEH-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70875904
Record name (E)-3-Methoxycinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70875904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6099-04-3, 17570-26-2
Record name trans-3-Methoxycinnamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnamic acid, m-methoxy-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017570262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6099-04-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5234
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (E)-3-Methoxycinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70875904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-methoxycinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.499
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2E)-3-(3-methoxyphenyl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxycinnamic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for 3-Methoxycinnamic acid. It is intended to serve as a technical resource for professionals in research and development.

Chemical and Physical Properties

This compound, also known as m-methoxycinnamic acid, is a hydroxycinnamic acid derivative.[1][2] It typically appears as a white to light brown fine crystalline powder.[1][3] The compound serves as a key intermediate in the synthesis of molecules with potential therapeutic applications, such as phosphatidylcholines that exhibit antiproliferative properties against human cancer cell lines.[1]

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₃[2][4][5]
Molecular Weight 178.18 g/mol [2][4]
Monoisotopic Mass 178.062994177 Da[2][3]
Melting Point 116-119 °C[1]
Topological Polar Surface Area 46.5 Ų[2][3]
Hydrogen Bond Donor Count 1[2][3]
Hydrogen Bond Acceptor Count 3[2][3]
Rotatable Bond Count 3[2][3]
Complexity 198[2][3]

Chemical Structure and Identifiers

The structure of this compound is characterized by a benzene ring substituted with a methoxy group at the meta-position (position 3) and an acrylic acid group. The molecule exists predominantly as the trans or (E)-isomer due to the steric hindrance of the phenyl and carboxyl groups.[2][4][5]

  • IUPAC Name: (E)-3-(3-methoxyphenyl)prop-2-enoic acid[2]

  • Synonyms: trans-3-Methoxycinnamic acid, m-Methoxycinnamic acid, 3-(3-Methoxyphenyl)acrylic acid[4][5]

  • CAS Registry Number: 6099-04-3[2][4][5]

  • Canonical SMILES: COC1=CC=CC(=C1)/C=C/C(=O)O[2]

  • InChI: InChI=1S/C10H10O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+[2][4]

  • InChIKey: LZPNXAULYJPXEH-AATRIKPKSA-N[2][4]

  • ¹H NMR: Spectra available in CDCl₃.[6]

  • ¹³C NMR: Spectra available in CDCl₃.[2][6]

  • IR Spectra: Available for KBr disc and as FTIR (Mull) and ATR-IR.[2][6]

  • Raman Spectra: Data has been recorded.[2][6]

  • Mass Spectrometry (GC-MS): Data available from the NIST Mass Spectrometry Data Center.[2]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research. Below are summaries of cited experimental protocols.

This method involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid.

Methodology:

  • Reaction Setup: In a suitable reactor, add m-methoxybenzaldehyde (1361 mg) and dimethylbenzene (20 mL).[7]

  • Addition of Reagents: While stirring at room temperature, add malonic acid (3 mL). Continue stirring for 30 minutes.[7]

  • Catalyst Addition: Add pyridine (1000 mg) as a catalyst.[7]

  • Reaction Conditions: Heat the mixture to 80 °C and continue stirring for 2 hours.[7]

  • Work-up and Purification: After the reaction is complete, the mixture undergoes post-treatment and purification processes to yield the final product, this compound. The reported yield is approximately 91-94%.[7]

G cluster_reactants Reactants & Solvent cluster_catalyst Catalyst cluster_process Reaction Process cluster_workup Product Isolation r1 m-Methoxybenzaldehyde mix Mix & Stir (30 min, RT) r1->mix r2 Malonic Acid r2->mix sol Dimethylbenzene sol->mix cat Pyridine react Heat & Stir (2 hr, 80°C) cat->react mix->react Add Catalyst workup Post-treatment react->workup purify Purification workup->purify product This compound purify->product

Caption: Knoevenagel-Doebner Synthesis Workflow. (Max Width: 760px)

An alternative synthesis involves a palladium-catalyzed cross-coupling reaction.

Methodology:

  • Reaction Setup: Add Lithium tert-butoxide or Potassium tert-butoxide (3.0 mmol), water (2.0 mL), and acrylic acid (1.2 mmol) to a Schlenk tube under a nitrogen atmosphere and stir for 10 minutes at room temperature.[1]

  • Addition of Reagents: Subsequently, add m-bromoanisole (1.0 mmol) and a palladium(II)-imidazole complex catalyst (1.0 mol%).[1]

  • Reaction Conditions: Stir the reaction mixture at 100 °C for 12 hours.[1]

  • Work-up: Cool the mixture to room temperature and adjust the pH to 1 with 4 M hydrochloric acid.[1]

  • Extraction and Purification: Extract the product with ethyl acetate. Wash the organic phase with saturated brine and dry it over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to obtain this compound.[1]

Biological Activity and Signaling Pathways

While this compound itself is primarily known as a synthetic intermediate, its derivatives and related compounds show significant biological activity. Recent studies have begun to explore the direct biological effects of this compound.

Research has indicated that this compound (3MCA) possesses potential as an antibiotic resistance modulator.[8][9]

  • Activity: While 3MCA shows no significant direct antibacterial effect (MIC > 512 μg/ml), it can enhance the efficacy of conventional antibiotics against multidrug-resistant (MDR) bacterial strains.[8][9]

  • Synergistic Effects: It has been shown to synergistically enhance the activity of gentamicin against MDR Escherichia coli (reducing the MIC by 60.3%) and ampicillin against MDR Staphylococcus aureus (reducing the MIC by 37%).[8][9]

  • Mechanism: The exact mechanism is still under investigation, but molecular docking studies suggest that 3MCA can bind to bacterial proteins, potentially interfering with resistance mechanisms like efflux pumps or biofilm formation.[8]

G cluster_setup Experimental Setup cluster_assay Assay cluster_analysis Data Analysis strain MDR Bacterial Strain (e.g., E. coli, S. aureus) mic_solo Determine MIC of Antibiotic Alone strain->mic_solo mic_combo Determine MIC of Antibiotic + 3MCA strain->mic_combo cpd1 Antibiotic (e.g., Gentamicin) cpd1->mic_solo cpd1->mic_combo cpd2 This compound (3MCA) cpd2->mic_combo compare Compare MIC Values mic_solo->compare mic_combo->compare result Synergistic Effect (MIC Reduction) compare->result

Caption: Workflow for Antibiotic Modulation Assay. (Max Width: 760px)

The biological activities of other methoxycinnamic acid isomers and derivatives provide important context for potential research directions.

  • Ferulic Acid (4-hydroxy-3-methoxycinnamic acid): This related compound is known to induce apoptosis in cancer cells by modulating cell cycle proteins (p53, p21) and blocking signaling pathways such as ERK and Akt.[10]

  • p-Methoxycinnamic Acid (p-MCA): Demonstrates a wide range of activities, including neuroprotective, antidiabetic, and anticancer effects.[11][12]

  • 3,4,5-Trimethoxycinnamic Acid (TMCA): Derivatives of TMCA have been evaluated as antitumor, antiviral, and anti-inflammatory agents.[13]

These findings suggest that the methoxy-substituted cinnamic acid scaffold is a privileged structure in drug discovery, warranting further investigation into the specific therapeutic potential of this compound and its novel derivatives.[13][14][15]

References

3-Methoxycinnamic Acid (CAS 6099-04-3): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of its Synthesis, Biological Activities, and Mechanisms of Action

Introduction

3-Methoxycinnamic acid (3-MCA), with the CAS number 6099-04-3, is an aromatic carboxylic acid and a derivative of cinnamic acid. As a member of the phenylpropanoid family, which is widely distributed in the plant kingdom, 3-MCA and its related methoxy-substituted analogs have garnered significant interest in the scientific community. These compounds are recognized for their diverse and potent biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of this compound, with a focus on its potential applications in drug discovery and development. Detailed experimental protocols and mechanistic insights are provided to support further research in this area.

Chemical and Physical Properties

This compound is a white to light brown crystalline powder. A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReference(s)
CAS Number 6099-04-3[1][2]
Molecular Formula C₁₀H₁₀O₃[1][2]
Molecular Weight 178.18 g/mol [1][2]
IUPAC Name (E)-3-(3-methoxyphenyl)prop-2-enoic acid[2]
Synonyms trans-3-Methoxycinnamic acid, m-Methoxycinnamic acid[3][4]
Melting Point 116-119 °C[5]
Appearance White to light brown fine crystalline powder[6]
Solubility Almost transparent in Methanol[7]
pKa 4.376 (at 25°C)[7]

Synthesis of this compound and its Derivatives

The synthesis of this compound can be achieved through various established organic reactions. The Perkin and Knoevenagel condensation reactions are common methods for the synthesis of cinnamic acid derivatives.

General Synthesis of this compound via Doebner Reaction

The Doebner reaction, a modification of the Knoevenagel condensation, provides an effective route to synthesize cinnamic acid derivatives. The following is a general protocol adapted for the synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 3-methoxybenzaldehyde (1 equivalent), malonic acid (2 equivalents), and pyridine as the solvent.

  • Catalyst Addition: Add a catalytic amount of piperidine to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-85°C for approximately 1 hour, and then increase the temperature to reflux (around 110-115°C) for an additional 3 hours.

  • Work-up: After cooling, pour the reaction mixture into cold water and acidify with concentrated hydrochloric acid to precipitate the crude product.

  • Purification: Collect the solid by suction filtration and wash with cold water. The crude this compound can be further purified by recrystallization from a suitable solvent like methyl ethyl ketone.

Synthesis of Phosphatidylcholine Conjugates of this compound

To enhance its biological activity and bioavailability, this compound has been incorporated into phospholipid structures. The following protocol details the synthesis of 1,2-di-(3-methoxycinnamoyl)-sn-glycero-3-phosphocholine.[3]

Experimental Protocol:

  • Reactant Preparation: Dissolve this compound (1b) and the cadmium complex of sn-glycero-3-phosphocholine (GPC·CdCl₂) (2) in an appropriate solvent.

  • Coupling Reaction: Add 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst and N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography.

  • Purification: Purify the resulting symmetrically substituted phosphatidylcholine (3b) by column chromatography on silica gel.

Synthesis_of_Phosphatidylcholine_Conjugate cluster_reactants Reactants cluster_reagents Reagents 3-MCA This compound Reaction Esterification 3-MCA->Reaction GPC sn-Glycero-3-phosphocholine (GPC·CdCl₂) GPC->Reaction DMAP DMAP (Catalyst) DMAP->Reaction DCC DCC (Coupling Agent) DCC->Reaction Purification Column Chromatography Reaction->Purification Product 1,2-di-(3-methoxycinnamoyl)- sn-glycero-3-phosphocholine Purification->Product

Caption: Synthesis workflow for phosphatidylcholine conjugate of 3-MCA.

Biological Activities and Therapeutic Potential

This compound and its derivatives exhibit a wide range of biological activities, making them attractive for drug development in various therapeutic areas.

Antiproliferative and Anticancer Activity

This compound has demonstrated significant antiproliferative activity against a panel of human cancer cell lines.[3] The incorporation of this compound into phosphatidylcholine structures has been shown to enhance its antitumor activity compared to the free acid.[3]

Quantitative Antiproliferative Data (IC₅₀ Values)

CompoundMV4-11 (Leukemia)A549 (Lung)MCF-7 (Breast)LoVo (Colon)LoVo/DX (Colon, Doxorubicin-resistant)HepG2 (Liver)BALB/3T3 (Normal Fibroblasts)
This compound (1b) > 100 µM> 100 µM> 100 µM> 100 µM> 100 µM> 100 µM> 100 µM
1,2-di-(3-methoxycinnamoyl)-sn-glycero-3-phosphocholine (3b) 10.2 ± 0.9 µM15.1 ± 1.2 µM18.3 ± 1.5 µM20.5 ± 1.8 µM25.3 ± 2.1 µM22.4 ± 1.9 µM45.6 ± 3.8 µM

Data sourced from[3]

Experimental Protocol: MTT Antiproliferative Assay

The antiproliferative activity of this compound and its derivatives can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Plate cancer cells in 96-well plates at an optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Anti-inflammatory Activity

Methoxycinnamic acid derivatives have been shown to possess anti-inflammatory properties. The underlying mechanism is believed to involve the inhibition of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

Experimental Protocol: Anti-inflammatory Assay in LPS-Stimulated Macrophages

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for a defined period (e.g., 1 hour).

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture and incubate for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the concentration of nitrite in the culture supernatant using the Griess reagent.

    • Cytokines (TNF-α, IL-6): Quantify the levels of pro-inflammatory cytokines in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis: Analyze the expression and phosphorylation status of key signaling proteins (e.g., IκBα, p65 subunit of NF-κB, ERK, JNK, p38) in cell lysates to elucidate the mechanism of action.

Neuroprotective Effects

Related methoxycinnamic acid derivatives have demonstrated neuroprotective effects against glutamate-induced excitotoxicity. This protection is thought to be mediated by the modulation of glutamate receptors and the inhibition of downstream signaling cascades that lead to neuronal cell death.

Experimental Protocol: Neuroprotection Assay against Glutamate-Induced Excitotoxicity

  • Neuronal Cell Culture: Culture primary cortical neurons or a suitable neuronal cell line.

  • Compound Pre-incubation: Pre-incubate the neuronal cells with different concentrations of this compound for 1 hour.

  • Glutamate Challenge: Expose the cells to a neurotoxic concentration of glutamate for a short period (e.g., 30 minutes).

  • Cell Viability Assessment: After a recovery period (e.g., 24 hours), assess cell viability using methods such as the LDH (lactate dehydrogenase) assay, which measures the release of LDH from damaged cells, or the MTT assay.

Antioxidant Activity

As phenolic compounds, cinnamic acid derivatives are known to possess antioxidant properties. They can scavenge free radicals and chelate metal ions, thereby reducing oxidative stress.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of Solutions: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol and various concentrations of the test compound.

  • Reaction: Mix the test compound solution with the DPPH solution and incubate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at approximately 517 nm. The reduction of the DPPH radical by an antioxidant results in a color change from violet to yellow, leading to a decrease in absorbance.

  • Calculation of Scavenging Activity: Calculate the percentage of radical scavenging activity. The IC₅₀ value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined from a dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its analogs are mediated through the modulation of several key intracellular signaling pathways.

Signaling_Pathways cluster_stimuli External Stimuli cluster_pathways Signaling Pathways cluster_responses Cellular Responses Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK Pathway (ERK, JNK, p38) Inflammatory_Stimuli->MAPK NF-kB NF-κB Pathway Inflammatory_Stimuli->NF-kB Growth_Factors Growth Factors Growth_Factors->MAPK Akt Akt/GSK-3β Pathway Growth_Factors->Akt 3-MCA This compound 3-MCA->MAPK Modulation 3-MCA->NF-kB Inhibition 3-MCA->Akt Modulation Inflammation Inflammation (↓ iNOS, COX-2, TNF-α, IL-6) MAPK->Inflammation Proliferation Cell Proliferation (Inhibition) MAPK->Proliferation Apoptosis Apoptosis (Induction) MAPK->Apoptosis NF-kB->Inflammation NF-kB->Proliferation Akt->Proliferation Neuroprotection Neuroprotection Akt->Neuroprotection

Caption: Potential signaling pathways modulated by this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and cell survival. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Methoxycinnamic acid derivatives are thought to inhibit this pathway, thereby reducing the expression of inflammatory mediators.

MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, is crucial for regulating cell proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a hallmark of many cancers. The modulation of MAPK signaling by methoxycinnamic acid derivatives likely contributes to their antiproliferative and pro-apoptotic effects on cancer cells.

Akt/GSK-3β Signaling Pathway

The Akt/GSK-3β pathway is another key regulator of cell survival, proliferation, and metabolism. Its modulation can impact cellular responses to stress and is implicated in both cancer and neurodegenerative diseases. The neuroprotective effects of methoxycinnamic acid derivatives may be partially mediated through this pathway.

Conclusion

This compound (CAS 6099-04-3) is a promising natural product derivative with a diverse pharmacological profile. Its demonstrated antiproliferative, anti-inflammatory, and neuroprotective activities, coupled with a well-defined chemical structure, make it a valuable lead compound for drug discovery and development. The synthesis of more potent derivatives, such as phosphatidylcholine conjugates, highlights the potential for chemical modification to enhance its therapeutic efficacy. Further research into the specific molecular targets and a deeper understanding of its engagement with key signaling pathways will be crucial in translating the therapeutic potential of this compound into clinical applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this compelling molecule.

References

(E)-3-(3-methoxyphenyl)prop-2-enoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the characterization of (E)-3-(3-methoxyphenyl)prop-2-enoic acid, a compound of interest in pharmaceutical research. Also known as 3-methoxycinnamic acid, this document outlines its physicochemical properties, spectroscopic data, synthesis, and biological activities, presenting a consolidated resource for laboratory and development settings.

Core Physicochemical and Spectroscopic Data

The fundamental properties of (E)-3-(3-methoxyphenyl)prop-2-enoic acid are summarized below, providing a baseline for its identification and handling.

Table 1: Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₀H₁₀O₃[1][2]
Molecular Weight 178.18 g/mol [1][2]
CAS Number 6099-04-3[1][2]
Appearance White to light brown fine crystalline powder[3]
Melting Point 116-119 °C[3][4]
Boiling Point 329.9 °C[5]
InChI 1S/C10H10O3/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-7H,1H3,(H,11,12)/b6-5+[1]
SMILES COC1=CC=CC(=C1)/C=C/C(=O)O[1]

Table 2: Spectroscopic Data Summary

TechniqueDescriptionReference
¹H NMR Spectrum available in CDCl₃[6]
¹³C NMR Spectrum available in CDCl₃[6]
Infrared (IR) KBr disc spectrum available[6]
Mass Spectrometry (MS) Electron ionization mass spectrum available for the TMS derivative[7]
Raman Spectroscopy Spectrum available[6]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of (E)-3-(3-methoxyphenyl)prop-2-enoic acid are crucial for reproducible research.

Synthesis Protocol: Knoevenagel-Doebner Condensation

A common and effective method for the synthesis of this compound is the Knoevenagel-Doebner condensation.[8][9]

Materials:

  • m-Methoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Xylene (or another suitable solvent like DMF)[8][9]

Procedure:

  • In a reaction vessel, dissolve m-methoxybenzaldehyde in xylene.

  • Add malonic acid to the solution at room temperature with stirring.

  • Continue stirring for 30 minutes.

  • Add pyridine to the mixture, which acts as a catalyst.

  • Heat the reaction mixture to 80°C and maintain for 2 hours with continuous stirring.[8]

  • Upon completion of the reaction, the mixture is subjected to a post-treatment and purification process, which typically involves pouring the mixture into water, acidification to precipitate the product, followed by filtration and recrystallization to obtain pure (E)-3-(3-methoxyphenyl)prop-2-enoic acid.[8][10]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are typically recorded on a spectrometer (e.g., 90 MHz or higher) using deuterated chloroform (CDCl₃) as the solvent.[6] Chemical shifts are reported in parts per million (ppm).

Infrared (IR) Spectroscopy:

  • The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is prepared as a KBr disc.[6]

Mass Spectrometry (MS):

  • Mass spectral analysis can be performed using techniques such as gas chromatography-mass spectrometry (GC-MS), often after derivatization (e.g., trimethylsilyl ester) to improve volatility.[7]

Visualizing Synthesis and Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of (E)-3-(3-methoxyphenyl)prop-2-enoic acid.

Synthesis_Characterization_Workflow Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants m-Methoxybenzaldehyde + Malonic Acid Reaction Knoevenagel-Doebner Condensation (Pyridine, Xylene, 80°C) Reactants->Reaction Workup Precipitation & Filtration Reaction->Workup Purification Recrystallization Workup->Purification Product (E)-3-(3-methoxyphenyl)prop-2-enoic acid Purification->Product NMR ¹H and ¹³C NMR Product->NMR Structural Elucidation IR Infrared Spectroscopy Product->IR Functional Group Analysis MS Mass Spectrometry Product->MS Molecular Weight Verification Purity Purity Assessment (e.g., HPLC) Product->Purity Purity Confirmation

Caption: Workflow for Synthesis and Characterization.

Biological Activity and Potential Applications

(E)-3-(3-methoxyphenyl)prop-2-enoic acid has demonstrated notable biological activities that warrant further investigation for drug development.

Antibiotic Resistance Modulation

Recent studies have shown that while this compound itself does not possess direct antibacterial activity, it can enhance the efficacy of certain antibiotics against multidrug-resistant (MDR) bacteria.[11][12] Specifically, it has been observed to potentiate the action of gentamicin against MDR Escherichia coli and ampicillin against MDR Staphylococcus aureus.[11][12] This suggests a potential role as an adjuvant in antibiotic therapy to combat resistance.

The proposed mechanism involves the modulation of bacterial resistance mechanisms, such as efflux pumps or biofilm formation, although the precise molecular targets are still under investigation.[11]

Biological_Activity Conceptual Diagram of Biological Activity 3MCA (E)-3-(3-methoxyphenyl)prop-2-enoic acid Bacterial_Death Enhanced Bacterial Killing 3MCA->Bacterial_Death Synergistic Effect Resistance_Modulation Modulation of Resistance Mechanisms 3MCA->Resistance_Modulation Antibiotic Antibiotic (e.g., Gentamicin) MDR_Bacteria Multidrug-Resistant Bacteria Antibiotic->MDR_Bacteria Inhibited by resistance Antibiotic->Bacterial_Death Synergistic Effect Resistance_Modulation->MDR_Bacteria Reduces resistance

Caption: Activity as an Antibiotic Resistance Modulator.

Intermediate for Anticancer Agents

(E)-3-(3-methoxyphenyl)prop-2-enoic acid serves as a key intermediate in the synthesis of phosphatidylcholines that exhibit antiproliferative properties against human cancer cell lines.[3] This highlights its utility as a scaffold in the development of novel therapeutic agents targeting cancer.

This guide provides a foundational understanding of (E)-3-(3-methoxyphenyl)prop-2-enoic acid for scientific professionals. The compiled data and protocols are intended to facilitate further research and development in the pharmaceutical and chemical sciences.

References

An In-depth Technical Guide to the Physical Properties of trans-3-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of trans-3-Methoxycinnamic acid. The information is curated for professionals in research and development who require precise and reliable data for their work.

Quantitative Physical Properties

The physical properties of trans-3-Methoxycinnamic acid are summarized in the table below, providing a quick reference for key quantitative data.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O₃[1][2][3][4][5][6][7]
Molecular Weight 178.18 g/mol [1][3][4][5][7]
Melting Point 115-121 °C[1][2][5]
Boiling Point 250.41 °C (estimate)[1]
Density 1.1479 g/cm³ (estimate)[1]
pKa 4.376 (at 25 °C)[1]
Appearance White to cream or pale orange crystalline solid/powder[1][2]
Solubility Soluble in methanol, ethanol, ether, and benzene. Insoluble in water.[1]

Experimental Protocols

Detailed methodologies for determining the key physical properties of organic compounds like trans-3-Methoxycinnamic acid are outlined below. These protocols are based on standard laboratory practices.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition is sharp. The following capillary method is a common and reliable technique.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered trans-3-Methoxycinnamic acid is packed into a capillary tube to a height of 1-2 mm.[8][9][10] The tube is sealed at one end.

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.[8] This assembly is then placed in a heating bath (e.g., an oil bath or a melting point apparatus with a heated metal block).[9][11]

  • Heating: The heating bath is heated slowly, with constant stirring to ensure a uniform temperature distribution.[8] A heating rate of approximately 2 °C per minute is recommended as the melting point is approached.[10]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[10][11] For a pure compound, this range should be narrow (0.5-1.0 °C).

Solubility tests provide valuable information about the polarity and functional groups present in a molecule.

Methodology:

  • Initial Solvent Tests: Approximately 0.1 g of solid trans-3-Methoxycinnamic acid is placed in a small test tube.[12] 3 mL of a solvent (e.g., water, methanol, ether) is added in portions, with vigorous shaking after each addition.[12][13] The compound is classified as soluble if a homogeneous solution is formed.[14]

  • Acid-Base Solubility: If the compound is insoluble in water, its solubility in aqueous acidic and basic solutions is tested to identify acidic or basic functional groups.

    • 5% Sodium Hydroxide (NaOH) and 5% Sodium Bicarbonate (NaHCO₃): The insolubility of trans-3-Methoxycinnamic acid in water, coupled with its carboxylic acid functionality, would lead to a reaction with a base like NaOH to form a soluble salt. A similar test with a weaker base like NaHCO₃ can help distinguish between strong and weak acids.[12][15]

    • 5% Hydrochloric Acid (HCl): This tests for basic functional groups, which are absent in trans-3-Methoxycinnamic acid.[12][13]

The pKa is a measure of the acidity of a compound. Potentiometric titration is a precise method for its determination.[16]

Methodology:

  • Sample Preparation: A known concentration of trans-3-Methoxycinnamic acid is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol if the solubility in pure water is low.[16] The solution should be dilute, typically around 10⁻⁴ M.[16][17] A constant ionic strength is maintained using a salt solution like 0.15 M KCl.[17]

  • Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is continuously stirred.[17][18] The system should be purged with an inert gas like nitrogen to remove dissolved carbon dioxide.[17]

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.[17] The pH of the solution is recorded after each addition, allowing the system to reach equilibrium.[17][18]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.[18] This corresponds to the inflection point on the titration curve.[17]

Mandatory Visualizations

The following diagram illustrates the general workflow for characterizing the physical properties of an organic compound such as trans-3-Methoxycinnamic acid.

G cluster_synthesis Compound Acquisition cluster_characterization Physical Property Determination cluster_data Data Analysis and Reporting Synthesis Synthesis or Purchase of trans-3-Methoxycinnamic Acid Purification Purification (e.g., Recrystallization) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Solubility Testing Purification->Solubility pKa pKa Measurement Purification->pKa Spectral Spectroscopic Analysis (NMR, IR, UV-Vis) Purification->Spectral Analysis Data Compilation and Analysis MeltingPoint->Analysis Solubility->Analysis pKa->Analysis Spectral->Analysis Report Technical Guide / Whitepaper Analysis->Report

Caption: Workflow for Physical Property Characterization.

Spectral Data

Preliminary spectral data for trans-3-Methoxycinnamic acid has been reported in the literature.

  • ¹H NMR (300 MHz, DMSO-d₆): δ 7.56 (d, J = 16.2, 1H), 7.37-7.17 (m, 3H), 6.97 (d, J = 6.9, 1H), 6.55 (d, J = 16.2, 1H), 3.80 (s, 3H).[19]

  • ¹³C NMR: Spectroscopic data is available and confirms the structure.[19]

  • IR, MS, Raman: Further spectral data is available from various databases.[3][20]

A thorough analysis of the spectral data is crucial for confirming the identity and purity of the compound, which is a prerequisite for accurate physical property measurements.

References

A Technical Guide to the Natural Sources of Methoxycinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of methoxycinnamic acid derivatives, detailing their quantitative distribution, methodologies for their extraction and analysis, and their influence on key biological signaling pathways. Methoxycinnamic acids, a class of phenylpropanoids, are widely recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities, making them subjects of intense research in drug discovery and development.

Principal Methoxycinnamic Acid Derivatives and Their Natural Occurrence

Methoxycinnamic acid derivatives are ubiquitously distributed throughout the plant kingdom. They are key secondary metabolites involved in plant defense mechanisms and structural integrity. The primary derivatives of interest include p-methoxycinnamic acid (p-MCA), ferulic acid (4-hydroxy-3-methoxycinnamic acid), sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid), and 3,4-dimethoxycinnamic acid (3,4-DMCA). These compounds are found in a variety of dietary and medicinal plants, often esterified to cell wall components or as soluble conjugates.

Data Presentation: Quantitative Analysis of Methoxycinnamic Acid Derivatives in Natural Sources

The concentration of these derivatives can vary significantly depending on the plant species, cultivar, growing conditions, and the part of the plant being analyzed. The following table summarizes the quantitative data reported for key natural sources.

Methoxycinnamic Acid DerivativeNatural SourcePlant PartConcentration
p-Methoxycinnamic Acid (p-MCA) Kaempferia galanga (Kencur)RhizomeMajor Constituent
Scrophularia buergerianaRootsMajor Component
Coffee (Coffea spp.)BeansUp to 690 mg/kg (combined with 3,4-DMCA)[1]
Peanuts (Arachis hypogaea)Detected
Buckwheat (Fagopyrum esculentum)Detected
Ferulic Acid Corn (Zea mays)Bran2610–3300 mg/100 g[2]
Wheat (Triticum aestivum)Bran1351–1456 mg/100 g[2]
Rye (Secale cereale)Bran280 mg/100 g[2]
Rice (Oryza sativa)Brown Rice42 mg/100 g[3]
Barley (Hordeum vulgare)Grains365 to 605 µg/g[4]
Sinapic Acid Apples (Malus domestica)Fruit15 to 600 mg/kg (dry weight)
Pears (Pyrus communis)Fruit15 to 600 mg/kg (dry weight)
Rye (Secale cereale)Detected
Citrus FruitsDetected
3,4-Dimethoxycinnamic Acid Coffee (Coffea spp.)Beans25–53 µg/mL in extracts[5]

Experimental Protocols

The isolation and characterization of methoxycinnamic acid derivatives from natural sources involve a multi-step process, from initial extraction to final purification and biological evaluation.

Extraction and Purification Workflow

The general workflow for isolating these compounds is outlined below. The choice of solvents and chromatographic conditions must be optimized based on the specific derivative and plant matrix.

G plant Plant Material (Dried & Powdered) extraction Extraction (e.g., Maceration, Soxhlet) plant->extraction filtration Filtration & Concentration extraction->filtration crude Crude Extract filtration->crude column Silica Gel Column Chromatography crude->column fractions Semi-Purified Fractions column->fractions hplc Preparative HPLC fractions->hplc pure Pure Methoxycinnamic Acid Derivative hplc->pure analysis Structural Elucidation (NMR, MS) pure->analysis bioassay Biological Activity Assays (e.g., Antioxidant, Antimicrobial) pure->bioassay

General workflow for extraction and purification.
Detailed Methodologies

Protocol 1: Soxhlet Extraction

This method is suitable for the exhaustive extraction of moderately polar compounds from solid plant material.

  • Preparation: Weigh approximately 20-30 g of finely powdered, dried plant material and place it into a cellulose thimble.

  • Apparatus Setup: Place the thimble inside the main chamber of the Soxhlet extractor. The extractor is then connected to a round-bottom flask below, containing the extraction solvent (e.g., 250 mL of methanol or ethanol), and a condenser above.

  • Extraction Process: Heat the solvent in the flask to a boil. The solvent vapor travels up the distillation arm, condenses in the condenser, and drips down into the thimble containing the plant material.

  • Cycling: The solvent fills the main chamber, extracting the desired compounds. Once the solvent reaches the top of the siphon arm, the entire volume of solvent and extract is siphoned back into the round-bottom flask.

  • Duration: Allow this process to cycle for 6-8 hours to ensure complete extraction.

  • Concentration: After extraction, cool the apparatus and collect the solvent from the flask. Concentrate the extract to dryness using a rotary evaporator under reduced pressure to obtain the crude extract.[6]

Protocol 2: Silica Gel Column Chromatography

This is a standard technique for the initial separation of compounds from the crude extract based on polarity.

  • Column Packing: Prepare a slurry of silica gel (e.g., 70-230 mesh) in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack under gravity, gently tapping the column to ensure uniform packing. Drain the excess solvent until it is level with the top of the silica bed.[7]

  • Sample Loading (Dry Loading): Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[7]

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate).[8]

  • Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 10-15 mL).

  • Monitoring: Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and visualizing under UV light or with a suitable staining reagent.

  • Pooling: Combine the fractions that contain the target compound(s) based on their TLC profiles and concentrate them for further purification.[8]

Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is used for the final purification of the target compound to a high degree of purity.

  • System Preparation: Use a preparative HPLC system equipped with a suitable column (e.g., C18 reverse-phase, 19 x 100 mm, 5 µm). Equilibrate the column with the initial mobile phase composition (e.g., a mixture of water and acetonitrile, often with 0.1% formic acid to improve peak shape) until a stable baseline is achieved.[9]

  • Sample Preparation: Dissolve the semi-purified fraction from column chromatography in the mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[9]

  • Injection and Elution: Inject the sample onto the column. Elute the compound using a pre-determined gradient program, for example, starting with 95:5 Water:Acetonitrile and ramping to 5:95 Water:Acetonitrile over 20-30 minutes.

  • Fraction Collection: Use an automated fraction collector to collect the peaks corresponding to the target compound as they elute from the column, detected by a UV detector at the compound's λmax (e.g., ~310-320 nm).

  • Purity Check and Recovery: Analyze the purity of the collected fractions using analytical HPLC. Pool the pure fractions and remove the organic solvent using a rotary evaporator. The final pure compound can be obtained by lyophilization of the remaining aqueous solution.

Protocol 4: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is a common method to evaluate the antioxidant potential of the purified compounds.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be freshly prepared and kept in the dark due to its light sensitivity.[10][11]

  • Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

  • Assay Procedure: In a 96-well microplate, add a specific volume of each sample dilution (e.g., 100 µL). Add the DPPH solution (e.g., 100 µL) to each well. A control well should contain the solvent instead of the sample.[12]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentrations.[11]

Protocol 5: Minimum Inhibitory Concentration (MIC) Determination (Antimicrobial Activity)

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: From a pure overnight culture of the test bacterium, suspend several colonies in a sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

  • Serial Dilution: In a sterile 96-well microtiter plate, add 100 µL of sterile broth to all wells. Add 100 µL of the test compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard the final 100 µL from the tenth column.[13][14]

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except for a sterility control well). This results in a final volume of 200 µL in each well. Include a growth control well (broth and inoculum, no compound).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[15]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[15]

Biological Activities and Modulated Signaling Pathways

Methoxycinnamic acid derivatives exert their biological effects by modulating various cellular signaling pathways. Their antioxidant properties help mitigate oxidative stress, while their anti-inflammatory and anticancer activities are often linked to the regulation of key protein kinases and transcription factors.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is crucial for cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Cinnamic acid derivatives have been shown to inhibit this pathway, contributing to their antiproliferative effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Methoxycinnamic Acid Derivatives Inhibitor->Raf Inhibitor->MEK

Inhibition of the MAPK/ERK pathway.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, growth, and metabolism. Its aberrant activation is common in cancer and inflammatory diseases. Several natural compounds, including methoxycinnamic acid derivatives, can suppress this pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Survival Cell Survival & Growth mTOR->Survival Inhibitor Methoxycinnamic Acid Derivatives Inhibitor->PI3K Inhibitor->Akt

Inhibition of the PI3K/Akt pathway.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. It controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The anti-inflammatory properties of methoxycinnamic acid derivatives are often attributed to their ability to inhibit NF-κB activation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Gene Inflammatory Gene Expression NFkB_nuc->Gene Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Stimuli->IKK Activates Inhibitor Methoxycinnamic Acid Derivatives Inhibitor->IKK Inhibits

Inhibition of the canonical NF-κB pathway.

Conclusion

Methoxycinnamic acid derivatives represent a valuable class of natural products with significant therapeutic potential. Their widespread availability in common dietary and medicinal plants makes them accessible for research and development. This guide provides a foundational framework for the exploration of these compounds, from their identification in natural matrices to the elucidation of their mechanisms of action at a molecular level. The detailed protocols and pathway diagrams serve as a practical resource for scientists engaged in the discovery of novel, plant-derived therapeutic agents. Further research is warranted to fully characterize the pharmacokinetic and pharmacodynamic properties of these compounds and to optimize their application in clinical settings.

References

An In-Depth Technical Guide to the Biosynthesis of Cinnamic Acid Derivatives in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives represent a vast and diverse class of secondary metabolites in plants, originating from the phenylpropanoid pathway. These compounds are integral to plant physiology, playing crucial roles in growth, development, reproduction, and defense against biotic and abiotic stresses.[1] From a human perspective, cinnamic acid derivatives are significant as precursors to a wide array of pharmacologically active molecules, including flavonoids, lignans, stilbenes, and coumarins, which exhibit antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] A thorough understanding of the biosynthetic pathway of these compounds is therefore paramount for researchers in plant science, natural product chemistry, and drug development, as it opens avenues for metabolic engineering to enhance the production of valuable phytochemicals.

This technical guide provides a comprehensive overview of the core biosynthetic pathway of cinnamic acid derivatives, its intricate regulatory networks, and detailed experimental protocols for its study.

The Core Biosynthetic Pathway

The biosynthesis of cinnamic acid derivatives commences with the aromatic amino acid L-phenylalanine, which is channeled from primary metabolism into the phenylpropanoid pathway. This central pathway consists of three key enzymatic steps that form the backbone for the synthesis of a multitude of downstream products.[3]

  • Phenylalanine Ammonia-Lyase (PAL): The gateway to the phenylpropanoid pathway is catalyzed by Phenylalanine Ammonia-Lyase (PAL; EC 4.3.1.24). PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[4] This step is a critical regulatory point, controlling the flux of carbon into the pathway.[3]

  • Cinnamate-4-Hydroxylase (C4H): The second step involves the hydroxylation of trans--cinnamic acid at the para position of the phenyl ring to yield p-coumaric acid. This reaction is catalyzed by Cinnamate-4-Hydroxylase (C4H; EC 1.14.14.91), a cytochrome P450-dependent monooxygenase.[3][5]

  • 4-Coumarate-CoA Ligase (4CL): The final step of the general phenylpropanoid pathway is the activation of p-coumaric acid by the formation of a high-energy thioester bond with coenzyme A. This reaction is catalyzed by 4-Coumarate-CoA Ligase (4CL; EC 6.2.1.12), yielding p-coumaroyl-CoA.[3] p-Coumaroyl-CoA is a pivotal branch-point intermediate that can be directed towards the biosynthesis of a vast array of downstream derivatives, including flavonoids, isoflavonoids, monolignols, stilbenes, and coumarins.[3]

Cinnamic_Acid_Pathway L_Phenylalanine L-Phenylalanine Cinnamic_Acid trans-Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Derivatives Downstream Derivatives (Flavonoids, Lignans, etc.) p_Coumaroyl_CoA->Derivatives

Core biosynthetic pathway of cinnamic acid derivatives.

Quantitative Data on Key Enzymes

The kinetic properties of the core enzymes in the phenylpropanoid pathway have been characterized in various plant species. This data is crucial for understanding the efficiency and substrate preference of these enzymes and for developing models for metabolic flux analysis.

EnzymePlant SpeciesSubstrateKm (µM)Vmax (nmol/min/mg protein)Reference
PAL Pyrus bretschneideriL-Phenylalanine14500.15 (µmol/min/mg)[6]
Trichosporon cutaneumL-Phenylalanine5000 ± 1100-[2]
C4H Glycine max (GmC4H2)trans-Cinnamic Acid6.438 ± 0.743.6 ± 0.15[7]
Glycine max (GmC4H14)trans-Cinnamic Acid2.74 ± 0.1856.38 ± 0.73[7]
Glycine max (GmC4H20)trans-Cinnamic Acid3.83 ± 0.440.13[7]
Petroselinum crispumtrans-Cinnamic Acid5-[8]
4CL Populus trichocarpa x P. deltoidesp-Coumaric Acid80-
Populus trichocarpa x P. deltoidesFerulic Acid100-
Morus atropurpureap-Coumaric Acid10.494.4 (nkat/mg)[7]

Regulation of the Biosynthetic Pathway

The biosynthesis of cinnamic acid derivatives is tightly regulated at multiple levels to ensure that the production of these compounds aligns with the developmental and environmental needs of the plant. This regulation occurs at the transcriptional, post-transcriptional, and post-translational levels and is influenced by a complex network of signaling pathways.

Transcriptional Regulation

The expression of genes encoding the biosynthetic enzymes of the phenylpropanoid pathway is a primary control point. Several families of transcription factors (TFs) are known to regulate this pathway, with the R2R3-MYB family being one of the most prominent. These MYB TFs can act as activators or repressors of specific branches of the pathway. They often work in concert with other TFs, such as basic helix-loop-helix (bHLH) and WD40-repeat proteins, to form transcriptional complexes (e.g., the MBW complex) that fine-tune the expression of target genes.[1]

Transcriptional_Regulation cluster_signals Environmental & Developmental Signals cluster_tfs Transcription Factors UV-B Light UV-B Light MYB MYB UV-B Light->MYB Pathogen Attack Pathogen Attack Pathogen Attack->MYB Wounding Wounding bHLH bHLH Wounding->bHLH Hormones Hormones WD40 WD40 Hormones->WD40 MBW_Complex MBW Complex MYB->MBW_Complex bHLH->MBW_Complex WD40->MBW_Complex Promoter Promoter of Phenylpropanoid Genes MBW_Complex->Promoter Binds to Enzymes Biosynthetic Enzymes (PAL, C4H, 4CL, etc.) Promoter->Enzymes Initiates Transcription

Transcriptional regulation of the phenylpropanoid pathway.
Signaling Pathways

Jasmonate Signaling: Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are key signaling molecules in plant defense responses. Upon perception of biotic stress, such as insect herbivory or pathogen attack, JA levels rise, triggering a signaling cascade that leads to the upregulation of phenylpropanoid biosynthesis genes. The core of this pathway involves the degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins, which releases transcription factors like MYC2 to activate the expression of defense-related genes, including those in the cinnamic acid pathway.[7]

Jasmonate_Signaling Biotic_Stress Biotic Stress (e.g., Herbivory) JA_Biosynthesis JA Biosynthesis Biotic_Stress->JA_Biosynthesis JA_Ile JA-Ile JA_Biosynthesis->JA_Ile SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 binds JAZ JAZ Repressor SCF_COI1->JAZ targets for degradation MYC2 MYC2 (TF) JAZ->MYC2 represses Phenylpropanoid_Genes Phenylpropanoid Gene Expression MYC2->Phenylpropanoid_Genes activates Defense_Compounds Defense Compounds Phenylpropanoid_Genes->Defense_Compounds

Jasmonate signaling pathway regulating phenylpropanoid biosynthesis.

UV-B Signaling: Plants have evolved a sophisticated mechanism to perceive and respond to ultraviolet-B (UV-B) radiation. The UV-B photoreceptor UV RESISTANCE LOCUS 8 (UVR8) plays a central role in this process. Upon UV-B absorption, the UVR8 homodimer monomerizes and interacts with CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1), an E3 ubiquitin ligase. This interaction prevents the COP1-mediated degradation of the transcription factor ELONGATED HYPOCOTYL 5 (HY5). Stabilized HY5 then activates the expression of genes involved in photomorphogenesis and UV protection, including key genes of the phenylpropanoid pathway, leading to the accumulation of UV-screening compounds like flavonoids.[2][3]

UVB_Signaling UVB UV-B Light UVR8_dimer UVR8 (dimer) UVB->UVR8_dimer absorbs UVR8_monomer UVR8 (monomer) UVR8_dimer->UVR8_monomer monomerizes COP1 COP1 UVR8_monomer->COP1 interacts with HY5 HY5 (TF) COP1->HY5 targets for degradation Phenylpropanoid_Genes Phenylpropanoid Gene Expression HY5->Phenylpropanoid_Genes activates UV_Protectants UV-Protective Compounds Phenylpropanoid_Genes->UV_Protectants

UV-B signaling pathway and its influence on phenylpropanoid biosynthesis.

Experimental Protocols

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This spectrophotometric assay measures the rate of conversion of L-phenylalanine to trans-cinnamic acid.

Materials:

  • Extraction Buffer: 0.1 M Tris-HCl (pH 8.8), 14 mM 2-mercaptoethanol, 5% (w/v) polyvinylpolypyrrolidone (PVPP).

  • Substrate Solution: 50 mM L-phenylalanine in 0.1 M Tris-HCl (pH 8.8).

  • Stop Solution: 6 M HCl.

  • Plant tissue.

  • Spectrophotometer.

Procedure:

  • Homogenize 1 g of plant tissue in 5 mL of ice-cold extraction buffer.

  • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

  • Collect the supernatant as the crude enzyme extract.

  • Prepare the reaction mixture containing 0.5 mL of enzyme extract and 0.5 mL of substrate solution.

  • Incubate the reaction mixture at 37°C for 1 hour.

  • Stop the reaction by adding 0.1 mL of 6 M HCl.

  • Measure the absorbance of the reaction mixture at 290 nm against a blank containing the reaction mixture with the stop solution added at time zero.

  • Calculate PAL activity based on the molar extinction coefficient of trans-cinnamic acid (ε = 10,000 M-1 cm-1).

Cinnamate-4-Hydroxylase (C4H) Activity Assay

This assay measures the conversion of cinnamic acid to p-coumaric acid and requires the preparation of microsomes.

Materials:

  • Microsome Isolation Buffer: 0.1 M potassium phosphate (pH 7.5), 10 mM 2-mercaptoethanol, 1 mM EDTA, 20% (v/v) glycerol.

  • Assay Buffer: 50 mM potassium phosphate (pH 7.5), 1 mM NADPH, 10 μM FAD, 10 μM FMN.

  • Substrate: 200 μM trans-cinnamic acid.

  • Stop Solution: 1 M HCl.

  • Ethyl acetate.

  • HPLC system with a C18 column and UV detector.

Procedure:

  • Homogenize plant tissue in ice-cold microsome isolation buffer.

  • Perform differential centrifugation to isolate the microsomal fraction.

  • Resuspend the microsomal pellet in a minimal volume of isolation buffer.

  • Initiate the reaction by adding 100 µg of microsomal protein to 1 mL of assay buffer containing the substrate.

  • Incubate at 30°C for 30 minutes with gentle shaking.

  • Stop the reaction by adding 100 µL of 1 M HCl.

  • Extract the product with ethyl acetate.

  • Evaporate the ethyl acetate and redissolve the residue in methanol.

  • Analyze the sample by HPLC to quantify the amount of p-coumaric acid formed.

4-Coumarate-CoA Ligase (4CL) Activity Assay

This spectrophotometric assay measures the formation of the CoA thioester of p-coumaric acid.[8]

Materials:

  • Extraction Buffer: 0.1 M Tris-HCl (pH 7.5), 10 mM 2-mercaptoethanol, 1 mM EDTA, 10% (v/v) glycerol.

  • Assay Buffer: 0.2 M Tris-HCl (pH 7.5), 5 mM ATP, 10 mM MgCl₂, 0.5 mM Coenzyme A.

  • Substrate: 1 mM p-coumaric acid.

  • Plant tissue.

  • Spectrophotometer.

Procedure:

  • Prepare a crude enzyme extract as described for the PAL assay using the 4CL extraction buffer.

  • Prepare a reaction mixture containing 800 µL of assay buffer and 100 µL of substrate solution.

  • Initiate the reaction by adding 100 µL of the enzyme extract.

  • Immediately monitor the increase in absorbance at 333 nm for 5-10 minutes.

  • Calculate 4CL activity using the molar extinction coefficient of p-coumaroyl-CoA (ε = 21,000 M-1 cm-1).

HPLC Quantification of Cinnamic Acid Derivatives

This method allows for the separation and quantification of various cinnamic acid derivatives in a plant extract.

Materials:

  • HPLC system with a C18 column and a UV or diode array detector.

  • Mobile Phase A: 0.1% (v/v) formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Plant extract (prepared by methanol extraction and filtration).

  • Standards of cinnamic acid and its derivatives.

Procedure:

  • Prepare a calibration curve for each standard compound.

  • Set up a gradient elution program, for example: 0-5 min, 10% B; 5-30 min, 10-50% B; 30-35 min, 50-90% B; 35-40 min, 90% B; 40-45 min, 90-10% B; 45-50 min, 10% B.

  • Set the flow rate to 1 mL/min and the detection wavelength to 280 nm and 320 nm.

  • Inject the plant extract and the standards.

  • Identify and quantify the cinnamic acid derivatives in the sample by comparing their retention times and UV spectra with those of the standards and using the calibration curves.

Experimental and Analytical Workflows

Experimental_Workflow cluster_plant Plant Material & Treatment cluster_analysis Molecular & Biochemical Analysis cluster_data Data Integration & Interpretation Plant_Material Plant Material (e.g., seedlings, cell culture) Treatment Experimental Treatment (e.g., elicitor, light stress) Plant_Material->Treatment RNA_Seq RNA Sequencing Treatment->RNA_Seq Metabolomics Metabolite Profiling (LC-MS/GC-MS) Treatment->Metabolomics Enzyme_Assay Enzyme Activity Assays Treatment->Enzyme_Assay qRT_PCR qRT-PCR Validation RNA_Seq->qRT_PCR Data_Integration Integrative Analysis (Transcriptome & Metabolome) RNA_Seq->Data_Integration Metabolomics->Data_Integration Pathway_Analysis Pathway Mapping & Flux Analysis Data_Integration->Pathway_Analysis Model Model Building & Hypothesis Generation Pathway_Analysis->Model

Workflow for studying the cinnamic acid derivative biosynthesis pathway.

Metabolic_Engineering_Workflow Target Target Compound Identification Pathway Biosynthetic Pathway Elucidation Target->Pathway Gene Gene Discovery & Characterization Pathway->Gene Construct Genetic Construct Design (Overexpression/Silencing) Gene->Construct Transformation Plant Transformation (e.g., Agrobacterium-mediated) Construct->Transformation Screening Screening & Selection of Transgenic Lines Transformation->Screening Analysis Molecular & Metabolite Analysis (PCR, HPLC, LC-MS) Screening->Analysis Optimization Phenotypic & Yield Optimization Analysis->Optimization Optimization->Analysis Iterative Improvement

Workflow for the metabolic engineering of cinnamic acid derivative production.

Conclusion

The biosynthesis of cinnamic acid derivatives is a central pillar of plant secondary metabolism, yielding a vast array of compounds with profound biological activities. This technical guide has provided an in-depth overview of the core biosynthetic pathway, its complex regulatory networks, and detailed methodologies for its investigation. For researchers, scientists, and drug development professionals, a deep understanding of this pathway is not merely academic; it is the foundation for innovative strategies in metabolic engineering aimed at enhancing the production of high-value phytochemicals for pharmaceutical, nutraceutical, and agricultural applications. The continued elucidation of the intricate details of this pathway will undoubtedly pave the way for novel discoveries and advancements in these fields.

References

3-Methoxycinnamic Acid: A Technical Guide to its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxycinnamic acid (3-MCA), a naturally occurring phenolic compound, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of 3-MCA, with a focus on its roles in metabolic regulation and cancer biology. We consolidate current research findings, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize key signaling pathways and workflows to offer a comprehensive resource for researchers and drug development professionals.

Introduction

Cinnamic acid and its derivatives are a class of organic acids widely distributed in the plant kingdom, contributing to the flavor, aroma, and color of many fruits, vegetables, and spices. Among these, the methoxylated forms have demonstrated a range of pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, antidiabetic, and anticancer effects. This compound, specifically, has emerged as a molecule of interest due to its potential to modulate critical cellular signaling pathways. This guide will elucidate the current understanding of its mechanism of action.

Core Mechanisms of Action

The biological effects of this compound are multifaceted, primarily revolving around its ability to influence insulin signaling and induce antiproliferative effects in cancer cells.

Modulation of Insulin Signaling

3-MCA has been shown to improve insulin sensitivity, a key factor in the management of type 2 diabetes. Its mechanism in this context involves enhancing glucose uptake in adipocytes.

  • Restoration of Insulin Sensitivity: In models of insulin resistance, 3-MCA has been observed to restore proper insulin response. Studies using 3T3-L1 adipocytes, a standard in vitro model for studying adipocyte biology, have demonstrated that treatment with 3-MCA can overcome induced insulin resistance.[1]

  • Increased Glucose Uptake: The primary mechanism for improving insulin sensitivity is the enhancement of glucose uptake. 3-MCA has been shown to significantly increase insulin-stimulated glucose uptake in insulin-resistant adipocytes at concentrations of 150 µM and 300 µM.[1] This effect suggests that 3-MCA may interact with components of the insulin signaling pathway, potentially upstream of the glucose transporter GLUT4.

The proposed mechanism involves the activation of the PI3K/Akt signaling pathway, a central cascade in insulin-mediated cellular responses.

insulin_signaling cluster_membrane Cell Membrane IR Insulin Receptor IRS IRS Proteins IR->IRS Phosphorylation PI3K PI3K IRS->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Translocation GLUT4 GLUT4 GLUT4_vesicle->GLUT4 Glucose_uptake Glucose Uptake GLUT4->Glucose_uptake Insulin Insulin Insulin->IR Three_MCA This compound Three_MCA->Akt Enhances Insulin-Stimulated Activation Glucose Glucose Glucose->GLUT4

Figure 1: Proposed enhancement of the insulin signaling pathway by this compound.
Antiproliferative and Pro-apoptotic Effects in Cancer

While direct studies on this compound are emerging, research on its conjugates and related cinnamic acid derivatives provides strong evidence for its anticancer potential. The primary mechanisms include cell cycle arrest and induction of apoptosis.

  • Cell Cycle Arrest: Phosphatidylcholine conjugates of this compound have demonstrated potent antiproliferative activity. For instance, a study showed that these conjugates can arrest the cell cycle at the G2/M phase in leukemia MV4-11 cells.

  • Induction of Apoptosis: The antiproliferative effects are often linked to the induction of programmed cell death, or apoptosis. This is frequently mediated through the intrinsic mitochondrial pathway. Key events include a decrease in the mitochondrial membrane potential, release of cytochrome c from the mitochondria into the cytosol, and subsequent activation of caspase cascades. For example, p-methoxycinnamic acid, a close structural analog, induces apoptosis in human colon adenocarcinoma cells (HCT-116) by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9 and caspase-3.[2]

apoptosis_pathway cluster_mito Mitochondrial Pathway Three_MCA This compound Bcl2 Bcl-2 Three_MCA->Bcl2 Inhibition Bax Bax Three_MCA->Bax Activation MMP Mitochondrial Membrane Potential Bax->MMP Decrease CytoC Cytochrome c MMP->CytoC Release Casp9 Caspase-9 CytoC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Intrinsic apoptosis pathway potentially modulated by this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its derivatives. Data for the free this compound is limited, highlighting an area for future research.

Table 1: Antiproliferative Activity of this compound Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
1,2-di(3-methoxycinnamoyl)-sn-glycero-3-phosphocholineLoVo/DX (Doxorubicin-resistant colon cancer)32.1
1-(3-methoxycinnamoyl)-rac-glycero-3-phosphocholineMV4-11 (Leukemia)30.5
4-hydroxy-3-methoxycinnamic acid (Ferulic acid)A549 (Lung cancer)9.34[3]
4-hydroxy-3-methoxycinnamic acid (Ferulic acid)MCF-7 (Breast cancer)3.26[3]
4-hydroxy-3-methoxycinnamic acid (Ferulic acid)HL60 (Leukemia)8.09[3]
3,4,5-trimethoxycinnamic acid ester derivative (S5)A549 (Lung cancer)0.50[4]
3,4,5-trimethoxycinnamic acid ester derivative (S5)MDA-MB-435s (Melanoma)5.33[4]
3,4,5-trimethoxycinnamic acid ester derivative (S5)SGC-7901 (Gastric cancer)11.82[4]
3,4,5-trimethoxycinnamic acid ester derivative (S5)PC-3 (Prostate cancer)17.22[4]

Table 2: Enzyme Inhibitory Activity of Methoxycinnamic Acid Derivatives

Compound/DerivativeEnzymeIC50 (mM)Inhibition TypeReference
3-hydroxy-4-methoxycinnamic acidTyrosinase (monophenolase)0.13-[5]
3-hydroxy-4-methoxycinnamic acidTyrosinase (diphenolase)0.39Competitive[5]
4-methoxycinnamic acidTyrosinase (diphenolase)0.42Noncompetitive[6]
4-methoxycinnamic acidα-glucosidase0.044Noncompetitive[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols relevant to the study of this compound's mechanism of action.

Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol is used to measure the effect of 3-MCA on insulin-stimulated glucose uptake.

  • Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured to confluence and then differentiated into mature adipocytes using a standard cocktail of insulin, dexamethasone, and IBMX.

  • Induction of Insulin Resistance: Mature adipocytes are treated with palmitic acid to induce insulin resistance.

  • Treatment with 3-MCA: Insulin-resistant adipocytes are treated with varying concentrations of 3-MCA for 48 hours.

  • Glucose Uptake Measurement: Cells are serum-starved, then stimulated with insulin. Glucose uptake is measured using a fluorescently labeled glucose analog (e.g., 2-NBDG) or a radioactive glucose analog (e.g., 2-deoxy-D-[³H]glucose). The fluorescence or radioactivity is quantified to determine the rate of glucose uptake.

glucose_uptake_workflow start Start: 3T3-L1 Preadipocytes differentiate Differentiate to Mature Adipocytes start->differentiate induce_ir Induce Insulin Resistance (e.g., with Palmitic Acid) differentiate->induce_ir treat Treat with this compound induce_ir->treat starve Serum Starve treat->starve stimulate Stimulate with Insulin starve->stimulate measure Measure Glucose Uptake (e.g., 2-NBDG assay) stimulate->measure end End: Quantify Glucose Uptake measure->end

Figure 3: Experimental workflow for the glucose uptake assay.
Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if 3-MCA or its derivatives cause cell cycle arrest.

  • Cell Treatment: Cancer cells are seeded and treated with the test compound for a specified duration (e.g., 24, 48 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Fixed cells are treated with RNase A to remove RNA and then stained with a DNA-intercalating fluorescent dye, such as Propidium Iodide (PI).

  • Flow Cytometry: The fluorescence intensity of individual cells is measured using a flow cytometer. The amount of fluorescence is proportional to the amount of DNA in the cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mitochondrial Membrane Potential Assay

This assay determines if 3-MCA induces apoptosis via the mitochondrial pathway.

  • Cell Treatment: Cells are treated with 3-MCA for a specified time.

  • Staining: Cells are incubated with a cationic fluorescent dye such as JC-1 or TMRE. In healthy cells with a high mitochondrial membrane potential (ΔΨm), JC-1 forms aggregates that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers and fluoresces green. TMRE accumulates in active mitochondria and its fluorescence intensity decreases with depolarization.

  • Analysis: The change in fluorescence is measured using a fluorescence microscope, plate reader, or flow cytometer. A shift from red to green fluorescence (with JC-1) or a decrease in red fluorescence (with TMRE) indicates a loss of mitochondrial membrane potential.

Western Blot Analysis of Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of specific proteins in a signaling pathway.

  • Sample Preparation: Cells are treated with 3-MCA, and then lysed to extract total protein. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein (e.g., Akt, phospho-Akt, Bax, Bcl-2). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added, which reacts with the enzyme on the secondary antibody to produce light. The light is captured on X-ray film or with a digital imager to visualize the protein bands.

western_blot_workflow start Start: Cell Lysate sds_page SDS-PAGE (Protein Separation) start->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End: Protein Visualization detection->end

Figure 4: General workflow for Western blot analysis.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent, particularly in the realms of metabolic disorders and oncology. Its ability to improve insulin sensitivity and induce apoptosis in cancer cells points to its interaction with fundamental cellular signaling pathways. However, the current body of research has notable gaps. There is a pressing need for more quantitative data (IC50, EC50, Ki values) specifically for the free this compound to better understand its potency. Furthermore, detailed investigations into the specific molecular targets and the upstream and downstream effectors in the signaling pathways it modulates are warranted. Future studies should focus on in vivo models to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of 3-MCA. Such research will be crucial in translating the therapeutic potential of this promising natural compound into clinical applications.

References

3-Methoxycinnamic Acid: A Modulator of Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Crato, CE, Brazil – In the ongoing battle against antimicrobial resistance, researchers have identified 3-Methoxycinnamic acid (3-MCA), a derivative of cinnamic acid, as a promising agent for restoring the efficacy of conventional antibiotics against multidrug-resistant (MDR) bacteria. This technical guide provides an in-depth overview of the current research on 3-MCA's role as an antibiotic resistance modulator, detailing its synergistic effects with common antibiotics, its proposed mechanisms of action, and the experimental protocols used to evaluate its activity. This information is intended for researchers, scientists, and drug development professionals working to combat the global threat of antibiotic resistance.

Synergistic Activity with Conventional Antibiotics

Studies have demonstrated that this compound, while exhibiting no direct antibacterial effect on its own (MIC > 512 µg/mL), significantly enhances the potency of certain antibiotics against MDR bacterial strains.[1][2][3] This synergistic relationship is a key area of investigation for the development of combination therapies.

Potentiation against Gram-Negative and Gram-Positive Bacteria

In vitro studies have shown that 3-MCA potentiates the activity of gentamicin against multidrug-resistant Escherichia coli, resulting in a 60.3% reduction in the minimum inhibitory concentration (MIC) of the antibiotic.[2][3] Similarly, when combined with ampicillin, 3-MCA leads to a 37% reduction in the MIC against multidrug-resistant Staphylococcus aureus.[2][3]

Table 1: Synergistic Activity of this compound with Antibiotics

AntibioticBacterial StrainMIC Reduction (%)
GentamicinMultidrug-Resistant E. coli60.3
AmpicillinMultidrug-Resistant S. aureus37

Mechanisms of Action

The antibiotic resistance modulating effects of this compound are attributed to its ability to interfere with key bacterial defense mechanisms, including quorum sensing, biofilm formation, and efflux pump activity.

Inhibition of Quorum Sensing

One of the primary mechanisms by which 3-MCA is thought to exert its effects is through the disruption of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression, including virulence and resistance. In the plant pathogen Agrobacterium tumefaciens, 3-MCA has been shown to interfere with the QS system.[1][4] It is proposed that 3-MCA competitively inhibits the binding of the N-acyl-homoserine lactone (AHL) signaling molecule, specifically 3-oxo-octanoyl-homoserine lactone (3-oxo-C8-HSL), to its cognate transcriptional regulator, TraR.[1] This disruption prevents the activation of QS-dependent genes responsible for virulence and plasmid transfer.

Quorum_Sensing_Inhibition Figure 1: Proposed Mechanism of Quorum Sensing Inhibition by 3-MCA in A. tumefaciens cluster_bacterium Agrobacterium tumefaciens TraI TraI Synthase AHL 3-oxo-C8-HSL (Signaling Molecule) TraI->AHL Synthesizes TraR TraR Receptor AHL->TraR Binds to & Activates Virulence_Genes Virulence & Conjugation Genes TraR->Virulence_Genes Activates Transcription MCA 3-Methoxycinnamic Acid MCA->TraR Competitively Inhibits Binding of AHL Checkerboard_Workflow Figure 2: Workflow for a Checkerboard Assay A Prepare serial dilutions of Antibiotic (Drug A) and 3-MCA (Drug B) in a 96-well plate B Add standardized bacterial inoculum to each well A->B C Incubate at 37°C for 18-24 hours B->C D Determine MICs of individual agents and their combinations C->D E Calculate Fractional Inhibitory Concentration Index (FICI) D->E F Interpret synergy, indifference, or antagonism based on FICI value E->F Time_Kill_Assay_Workflow Figure 3: Workflow for a Time-Kill Curve Assay A Prepare bacterial inoculum (~5x10^5 CFU/mL) B Expose bacteria to: - Control - Antibiotic alone - 3-MCA alone - Combination A->B C Collect samples at various time points (0-24h) B->C D Perform serial dilutions and plate for viable cell counts (CFU) C->D E Incubate plates and count colonies D->E F Plot log10 CFU/mL vs. Time to determine killing kinetics E->F

References

Pharmacokinetics and Metabolism of 3-Methoxycinnamic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxycinnamic acid (3-MCA) is a methoxy derivative of cinnamic acid, a class of compounds recognized for their diverse biological activities. Understanding the pharmacokinetic and metabolic profile of 3-MCA is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the available data on the absorption, distribution, metabolism, and excretion (ADME) of 3-MCA and its related compounds. Due to the limited direct studies on 3-MCA, this guide incorporates data from structurally similar methoxylated cinnamic acids to infer its likely metabolic fate and pharmacokinetic parameters. Detailed experimental protocols for in vivo and in vitro studies are provided, alongside visualizations of metabolic pathways and experimental workflows to facilitate further research in this area.

Introduction

Cinnamic acid and its derivatives are a class of phenolic compounds widely distributed in the plant kingdom. The presence of a methoxy group on the phenyl ring, as in this compound, can significantly influence the compound's physicochemical properties, metabolic stability, and biological activity. Methoxylation can protect the phenolic hydroxyl group from extensive first-pass metabolism, potentially increasing oral bioavailability compared to hydroxylated counterparts.[1][2] This guide aims to consolidate the current understanding of 3-MCA's pharmacokinetics and metabolism, providing a foundational resource for researchers in drug discovery and development.

Pharmacokinetic Profile

Absorption

In silico predictions for this compound suggest low intestinal absorption.[3][4] However, studies on other methoxylated cinnamic acids, such as 3,4-dimethoxycinnamic acid, have shown rapid absorption in humans following oral intake, with a time to maximum plasma concentration (Tmax) of approximately 30 minutes.[5] The presence of methoxy groups is thought to enhance lipophilicity, which may facilitate passive diffusion across the intestinal epithelium.[6][7]

Distribution

Currently, there is no specific information on the volume of distribution or tissue distribution of this compound. An in silico prediction suggests that 3-MCA may have effective blood-brain barrier penetration.[3][4]

Metabolism

The metabolism of 3-MCA is expected to proceed through several key pathways, based on studies of structurally related compounds like 3,5-dimethoxycinnamic acid and sinapic acid.[3][8] The primary metabolic transformations are likely to include O-demethylation, hydroxylation of the aromatic ring, and reduction of the propionic acid side chain. Following these initial transformations, the resulting metabolites are likely to undergo phase II conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion.[2]

Excretion

The primary route of excretion for metabolites of cinnamic acid derivatives is via the urine.[3]

Quantitative Pharmacokinetic Parameters of Related Methoxylated Cinnamic Acids

To provide a quantitative context, the following table summarizes the pharmacokinetic parameters observed for related methoxycinnamic acid derivatives in various species. It is important to note that these are not direct data for 3-MCA and should be used as a guide for potential pharmacokinetic properties.

CompoundSpeciesDose and RouteCmaxTmaxt1/2AUCReference
p-Methoxycinnamic acid Rabbit100 mg/kg, IV41 mg/100 mL (at 3 min)3 min0.4 h-[9][10]
3,4-Dimethoxycinnamic acid Human400 mL coffee, Oral~0.5 µM30 min--[5]
Ferulic acid (4-hydroxy-3-methoxycinnamic acid) Human50 mg, Oral2.5 µmol/L24 min42 min-[1]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t1/2: Half-life; AUC: Area under the curve.

Metabolic Pathways

The metabolism of this compound is anticipated to involve several enzymatic reactions, primarily occurring in the liver. The following diagram illustrates the predicted metabolic pathway based on the metabolism of analogous compounds.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism MCA This compound OH_MCA 3-Hydroxy-x-methoxy- cinnamic Acid MCA->OH_MCA Hydroxylation (CYP450) Demethyl_CA 3-Hydroxycinnamic Acid MCA->Demethyl_CA O-Demethylation (CYP450) Reduced_MCA 3-Methoxy-phenylpropionic Acid MCA->Reduced_MCA Side-chain Reduction Glucuronide Glucuronide Conjugates OH_MCA->Glucuronide Glucuronidation (UGTs) Sulfate Sulfate Conjugates OH_MCA->Sulfate Sulfation (SULTs) Demethyl_CA->Glucuronide Demethyl_CA->Sulfate Reduced_MCA->Glucuronide signaling_pathways cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway MCA This compound ERK ERK MCA->ERK Modulation Akt Akt MCA->Akt Modulation NFkB NF-κB MCA->NFkB Inhibition Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival Akt->Survival Inflammation Inflammation NFkB->Inflammation exp_workflow_invivo start Start acclimatize Acclimatize Rats (1 week) start->acclimatize fasting Overnight Fasting (12-18 hours) acclimatize->fasting dosing Oral Gavage of 3-MCA (e.g., 10 mg/kg) fasting->dosing blood_collection Serial Blood Sampling (via tail vein) (0, 0.25, 0.5, 1, 2, 4, 8, 24 h) dosing->blood_collection plasma_prep Plasma Separation (Centrifugation) blood_collection->plasma_prep sample_analysis HPLC-UV/MS Analysis plasma_prep->sample_analysis pk_analysis Pharmacokinetic Analysis (Non-compartmental) sample_analysis->pk_analysis end End pk_analysis->end

References

Spectral data of 3-Methoxycinnamic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Data of 3-Methoxycinnamic Acid

This technical guide provides a comprehensive overview of the spectral data for this compound (CAS No: 6099-04-3), a compound of interest in various research and development sectors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data

The following sections present the quantitative spectral data for this compound in a structured format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the hydrogen atoms in a molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.56d, J = 16.2 Hz1HVinylic H
7.37-7.17m3HAromatic H
6.97d, J = 6.9 Hz1HAromatic H
6.55d, J = 15.9 Hz1HVinylic H
3.78s3HMethoxy H

Solvent: DMSO-d6, Spectrometer Frequency: 300 MHz[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule.

Chemical Shift (δ) ppmAssignment
167.88Carbonyl C
160.98Aromatic C-O
143.77Vinylic CH
129.95Aromatic CH
126.88Aromatic C
116.56Vinylic CH
114.38Aromatic CH
55.30Methoxy C

Solvent: DMSO-d6, Spectrometer Frequency: 75 MHz[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)Assignment
~3000O-H stretch (carboxylic acid)
~2900C-H stretch (aromatic and vinylic)
~1700C=O stretch (carboxylic acid)
~1600C=C stretch (aromatic and vinylic)
~1250C-O stretch (ether)

Technique: Mull[2]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

m/zInterpretation
178[M]⁺ (Molecular Ion)
161[M-OH]⁺
133[M-COOH]⁺
77[C₆H₅]⁺

Technique: Gas Chromatography-Mass Spectrometry (GC-MS)[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy

Sample Preparation: A sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d6).

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 300 MHz and 75 MHz NMR spectrometer, respectively[1].

Data Acquisition:

  • The sample was placed in a 5 mm NMR tube.

  • The spectrometer was tuned and the magnetic field was shimmed to achieve homogeneity.

  • For ¹H NMR, a standard pulse sequence was used to acquire the free induction decay (FID). The number of scans was optimized to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence was used to acquire the FID. A larger number of scans was typically required due to the lower natural abundance of ¹³C.

  • The acquired FIDs were Fourier transformed to obtain the NMR spectra.

Infrared Spectroscopy

Sample Preparation (Mull Technique):

  • A small amount of this compound was placed in an agate mortar and ground to a fine powder[3].

  • A few drops of a mulling agent (e.g., Nujol) were added to the powdered sample[3].

  • The mixture was triturated to form a smooth, uniform paste[3].

  • The paste was then applied as a thin film between two salt plates (e.g., KBr or NaCl)[4].

Instrumentation: An FTIR spectrometer was used to record the spectrum.

Data Acquisition:

  • A background spectrum of the clean salt plates was recorded.

  • The sample holder with the prepared mull was placed in the spectrometer's sample compartment.

  • The infrared spectrum was recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

  • The final spectrum was obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry

Sample Preparation: The sample was introduced into the mass spectrometer via a gas chromatograph (GC) to ensure separation from any impurities.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) was used for the analysis[2].

Data Acquisition:

  • A small amount of the sample, dissolved in a suitable volatile solvent, was injected into the GC.

  • The sample components were separated based on their boiling points and interaction with the GC column.

  • As this compound eluted from the GC column, it entered the ion source of the mass spectrometer.

  • The molecules were ionized, typically using electron impact (EI) ionization.

  • The resulting ions were accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

  • A detector recorded the abundance of each ion, generating the mass spectrum.

Workflow Diagram

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_results Final Output Sample This compound NMR_Prep Dissolve in DMSO-d6 Sample->NMR_Prep IR_Prep Prepare Mull Sample->IR_Prep MS_Prep Inject into GC-MS Sample->MS_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Data NMR Data Processing (FT, Phasing, Integration) NMR_Acq->NMR_Data Report Comprehensive Spectral Report NMR_Data->Report IR_Acq Record IR Spectrum IR_Prep->IR_Acq IR_Data IR Data Analysis (Peak Identification) IR_Acq->IR_Data IR_Data->Report MS_Acq Acquire Mass Spectrum MS_Prep->MS_Acq MS_Data MS Data Analysis (Fragmentation Pattern) MS_Acq->MS_Data MS_Data->Report

Caption: Workflow for the spectral analysis of this compound.

References

In Silico Prediction of 3-Methoxycinnamic Acid Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxycinnamic acid (3-MCA) is a naturally occurring phenolic compound belonging to the class of hydroxycinnamic acids. Derivatives of cinnamic acid are well-documented for their broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. This technical guide provides an in-depth overview of the predicted bioactivity of this compound based on in silico computational methods, supported by experimental data from closely related analogs. This document outlines the predicted pharmacokinetic properties (ADMET), potential molecular targets, and associated signaling pathways. Detailed methodologies for key in silico techniques and relevant experimental validation assays are also provided to facilitate further research and drug discovery efforts.

Introduction to this compound

This compound is a derivative of cinnamic acid, a key intermediate in the shikimate and phenylpropanoid pathways in plants. Its structure, featuring a phenyl ring with a methoxy group at the meta-position and a propenoic acid side chain, is amenable to various biological interactions. The presence and position of the methoxy group can significantly influence the molecule's bioactivity and pharmacokinetic profile compared to other cinnamic acid derivatives. In silico prediction methods offer a rapid and cost-effective approach to explore the therapeutic potential of 3-MCA by modeling its interactions with biological targets and predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Predicted Bioactivities and Mechanisms of Action

Based on studies of 3-MCA and its close structural analogs, several key bioactivities are predicted.

Antimicrobial and Antibiotic-Enhancing Activity

In vitro studies have shown that while 3-MCA may not possess strong direct antibacterial activity against all strains (MIC > 512 µg/mL), it can significantly enhance the efficacy of conventional antibiotics against multidrug-resistant (MDR) bacteria. For instance, it has been shown to reduce the MIC of gentamicin against MDR E. coli and ampicillin against MDR S. aureus.

In silico molecular docking studies on the related compound 3-hydroxy-4-methoxycinnamic acid suggest that it can stably bind to bacterial proteins crucial for survival, such as DNA gyrase and dihydrofolate reductase[1]. This suggests a potential mechanism for its antibiotic-potentiating effects.

Anticancer Activity

Cinnamic acid derivatives are known to exhibit anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis, such as the MAPK/ERK pathway. In silico studies on ferulic acid (4-hydroxy-3-methoxycinnamic acid), a close analog, have predicted its potential to interact with receptors on breast cancer cell lines (MCF-7)[2][3]. Molecular docking simulations of ferulic acid with the estrogen receptor (PDB ID: 2IOG) showed a favorable binding affinity, suggesting a potential mechanism for its anticancer effects[2][4]. Given the structural similarity, 3-MCA is predicted to have similar potential.

Anti-inflammatory Activity

The anti-inflammatory potential of cinnamic acid derivatives is another area of significant interest. A study involving the in silico prediction of a modified ferulic acid derivative indicated potential anti-inflammatory activity. Derivatives of 3,4-dimethoxycinnamic acid have shown anti-inflammatory effects in rat models[5][6]. The mechanism is likely linked to the inhibition of pro-inflammatory enzymes and signaling pathways.

Antioxidant Activity

Cinnamic acid derivatives, particularly those with hydroxyl and methoxy substitutions, are recognized for their antioxidant properties. The methoxy group on the phenyl ring can influence the molecule's ability to scavenge free radicals. While specific IC50 values for 3-MCA in antioxidant assays are not widely reported, related methoxycinnamic acid derivatives have demonstrated significant radical scavenging activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

In Silico Prediction Data

In silico tools provide valuable predictions for the bioactivity and drug-likeness of compounds like this compound.

Molecular Docking Predictions

Molecular docking simulations predict the binding affinity of a ligand to a target protein. The binding energy is a key quantitative metric, with lower (more negative) values indicating a more stable interaction.

Compound/DerivativeTarget Protein (PDB ID)Predicted Binding Energy (kcal/mol)Predicted Bioactivity
Ferulic AcidEstrogen Receptor (2IOG)-6.96Anticancer
4-(4-methyl) benzoyloxy-3-methoxycinnamic acidEpidermal Growth Factor Receptor (3W33)-8.81Anticancer
3-hydroxy-4-methoxycinnamic acidDNA Gyrase (5KDR)-5.629Antibacterial
3-hydroxy-4-methoxycinnamic acidDihydropteroate Synthase (6GJ1)-5.857Antibacterial
3-hydroxy-4-methoxycinnamic acidDihydrofolate Reductase (4WEL)-5.067Antibacterial

Data for closely related derivatives are presented to infer the potential of this compound.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

ADMET parameters are crucial for evaluating the drug-likeness of a compound. These properties are often predicted using computational models.

ParameterPredicted Value/Classification for Cinnamic Acid DerivativesImplication
Absorption
Human Intestinal AbsorptionHighGood oral bioavailability
Caco-2 PermeabilityVaries (often moderate to low)May have moderate absorption across the intestinal wall
P-glycoprotein SubstratePredicted: NoNot likely to be actively pumped out of cells, which is favorable
Distribution
Blood-Brain Barrier (BBB) PermeabilityPredicted: Yes (for some derivatives)Potential for activity in the central nervous system
Plasma Protein BindingModerate to HighThe extent of binding will affect the free drug concentration
Metabolism
CYP450 Inhibition (e.g., CYP2D6, CYP3A4)Generally predicted to be non-inhibitors or weak inhibitorsLow potential for drug-drug interactions via this pathway
Excretion
Primary RouteLikely renal excretion after metabolismStandard elimination pathway
Toxicity
AMES MutagenicityPredicted: Non-mutagenicLow risk of causing genetic mutations
HepatotoxicityPredicted: Potential risk (for some derivatives)Further experimental validation is required

These are generalized predictions for cinnamic acid derivatives; specific values for 3-MCA may vary.

Experimental Protocols

The following are detailed protocols for key experiments used to validate the in silico predictions for this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical that has a deep violet color in solution with a maximum absorbance around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant, it becomes a stable, diamagnetic molecule, and the color changes to yellow. The degree of color change is proportional to the antioxidant activity.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectroscopic grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of 3-MCA in methanol at a concentration of 1 mg/mL.

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

    • Prepare a stock solution of ascorbic acid in methanol (e.g., 1 mg/mL) to be used as a positive control.

  • Assay:

    • In a 96-well plate, add 100 µL of various concentrations of the 3-MCA solution (e.g., serial dilutions from the stock solution).

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the sample solution to 100 µL of the DPPH solution.

    • For the blank, add 100 µL of methanol to 100 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the growth in the wells is observed. The MIC is the lowest concentration of the agent at which there is no visible growth.

Materials:

  • This compound

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microplates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., ampicillin, gentamicin)

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Serial Dilution:

    • Prepare a stock solution of 3-MCA in a suitable solvent (e.g., DMSO) and then dilute it in MHB.

    • In a 96-well plate, perform a two-fold serial dilution of the 3-MCA solution in MHB. The typical final volume in each well is 100 µL.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted 3-MCA.

    • Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of 3-MCA in a well that shows no visible growth.

Visualizations of Pathways and Workflows

In Silico Bioactivity Prediction Workflow

G cluster_0 Input cluster_1 In Silico Analysis cluster_2 Output & Validation Compound Structure (3-MCA) Compound Structure (3-MCA) ADMET Prediction ADMET Prediction Compound Structure (3-MCA)->ADMET Prediction Molecular Docking Molecular Docking Compound Structure (3-MCA)->Molecular Docking QSAR Analysis QSAR Analysis Compound Structure (3-MCA)->QSAR Analysis Predicted Bioactivity Profile Predicted Bioactivity Profile ADMET Prediction->Predicted Bioactivity Profile Identification of Potential Targets Identification of Potential Targets Molecular Docking->Identification of Potential Targets QSAR Analysis->Predicted Bioactivity Profile Experimental Validation Experimental Validation Predicted Bioactivity Profile->Experimental Validation Identification of Potential Targets->Experimental Validation

Caption: A generalized workflow for the in silico prediction of bioactivity.

Predicted Modulation of the MAPK/ERK Signaling Pathway

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival 3-MCA (Predicted) 3-MCA (Predicted) 3-MCA (Predicted)->ERK Inhibition

Caption: Predicted inhibitory effect of 3-MCA on the MAPK/ERK signaling pathway.

Relationship Between In Silico Methods

G QSAR QSAR Molecular Descriptors Molecular Descriptors QSAR->Molecular Descriptors Statistical Models Statistical Models Molecular Descriptors->Statistical Models Bioactivity Prediction Bioactivity Prediction Statistical Models->Bioactivity Prediction Molecular Docking Molecular Docking 3D Protein Structure 3D Protein Structure Molecular Docking->3D Protein Structure Binding Affinity Binding Affinity 3D Protein Structure->Binding Affinity Binding Affinity->Bioactivity Prediction ADMET Prediction ADMET Prediction Pharmacokinetic Properties Pharmacokinetic Properties ADMET Prediction->Pharmacokinetic Properties Pharmacokinetic Properties->Bioactivity Prediction

Caption: Logical relationships between key in silico prediction methods.

Conclusion and Future Directions

In silico predictions, supported by experimental data from structurally similar compounds, suggest that this compound is a promising candidate for further investigation as a bioactive agent. Its predicted activities, particularly in the realms of antimicrobial potentiation and anticancer effects, warrant further exploration. The ADMET profiling indicates a generally favorable drug-like profile, although potential hepatotoxicity should be carefully evaluated in subsequent studies.

Future research should focus on:

  • Quantitative Experimental Validation: Performing a comprehensive panel of in vitro assays (e.g., antioxidant, anti-inflammatory, and various cancer cell line cytotoxicity assays) to determine the specific IC50 values for 3-MCA.

  • Mechanism of Action Studies: Investigating the precise molecular targets and signaling pathways modulated by 3-MCA to confirm the in silico predictions.

  • QSAR Model Development: Building specific QSAR models for methoxycinnamic acid derivatives to better understand the structure-activity relationships and guide the design of more potent analogs.

  • In vivo Studies: Progressing to animal models to evaluate the efficacy and safety of 3-MCA for its most promising bioactivities.

This technical guide serves as a foundational resource to stimulate and guide these future research endeavors, ultimately aiming to unlock the full therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Methoxycinnamic Acid from m-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methoxycinnamic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. Its derivatives have been explored for a range of biological activities. This document outlines a detailed protocol for the synthesis of this compound starting from m-methoxybenzaldehyde. The primary method described is the Knoevenagel condensation, a reliable and high-yielding approach for this transformation. The Perkin reaction is also mentioned as an alternative synthetic route. These protocols are intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Reaction Overview

The synthesis of this compound from m-methoxybenzaldehyde is typically achieved through a condensation reaction that forms a new carbon-carbon double bond. The most common and efficient methods are the Knoevenagel condensation and the Perkin reaction.

  • Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like pyridine or piperidine.[1]

  • Perkin Reaction: This method synthesizes α,β-unsaturated aromatic acids through the aldol condensation of an aromatic aldehyde with an acid anhydride, using an alkali salt of the acid as a catalyst.[2][3]

This application note will focus on a detailed protocol for the Knoevenagel condensation, which has been reported with high yields for this specific transformation.[4]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of this compound via the Knoevenagel condensation.

Reaction TypeStarting MaterialsCatalyst/BaseSolventReaction ConditionsYield (%)Reference
Knoevenagel Condensationm-Methoxybenzaldehyde, Malonic AcidPyridineXylene80°C, 2 hours93.9%[4]

Experimental Protocols

Primary Method: Knoevenagel Condensation

This protocol is adapted from a patented procedure for the synthesis of this compound.[4]

Materials:

  • m-Methoxybenzaldehyde

  • Malonic Acid

  • Pyridine

  • Xylene (Dimethylbenzene)

  • Hydrochloric Acid (HCl) solution

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add m-methoxybenzaldehyde (1.36 g, 10 mmol).

  • Solvent and Reagent Addition: Add xylene (20 mL) to the flask. While stirring at room temperature, add malonic acid (e.g., 3 mL as per the reference, though molar equivalents should be calculated for precision).[4] Stir the mixture for 30 minutes at room temperature.

  • Catalyst Addition: Add pyridine (1.0 g, ~1.02 mL, 12.6 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 80°C and maintain this temperature with continuous stirring for 2 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into cold water. Acidify the aqueous mixture with dilute hydrochloric acid until the product precipitates.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any remaining impurities. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Visualizations

Reaction Scheme

G cluster_reactants Reactants cluster_product Product m-Methoxybenzaldehyde plus1 + m-Methoxybenzaldehyde->plus1 Malonic Acid arrow Pyridine, 80°C - H2O, - CO2 plus1->Malonic Acid This compound arrow->this compound

Caption: Knoevenagel condensation for this compound synthesis.

Experimental Workflow

G A Reaction Setup: m-Methoxybenzaldehyde, Malonic Acid, Xylene B Add Pyridine (Catalyst) A->B C Heat at 80°C for 2 hours B->C D Workup: Cool, add water, acidify with HCl C->D E Purification: Filter and recrystallize D->E F This compound (Final Product) E->F

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Preparation of 3-Methoxycinnamic Acid via Perkin Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxycinnamic acid is a valuable intermediate in the synthesis of various pharmaceuticals and other bioactive molecules. The Perkin reaction provides a classical and effective method for its preparation through the condensation of 3-methoxybenzaldehyde with acetic anhydride in the presence of a weak base, typically anhydrous sodium acetate. This document provides detailed protocols, reaction parameters, and visualizations to guide researchers in the successful synthesis and purification of this compound.

Reaction Principle

The Perkin reaction is an organic condensation reaction that synthesizes α,β-unsaturated aromatic acids.[1] In this specific application, 3-methoxybenzaldehyde reacts with acetic anhydride, using sodium acetate as a base catalyst, to yield this compound. The reaction proceeds via the formation of an enolate from acetic anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the 3-methoxybenzaldehyde. Subsequent dehydration and hydrolysis yield the final product.

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the synthesis of methoxy-substituted cinnamic acids via the Perkin reaction and related methods.

Table 1: Conventional Heating Method - Reagent Quantities and Ratios

ReagentMolecular Weight ( g/mol )Molar RatioExample Quantity (for 0.1 mol aldehyde)
3-Methoxybenzaldehyde136.15113.62 g
Acetic Anhydride102.091.5 - 215.31 g (1.5 eq) - 20.42 g (2 eq)
Anhydrous Sodium Acetate82.031 - 1.58.20 g (1 eq) - 12.30 g (1.5 eq)

Table 2: Reaction Conditions and Reported Yields for Methoxycinnamic Acid Synthesis

MethodAldehydeBaseTemperature (°C)TimeYield (%)Reference
Conventional Heatingp-MethoxybenzaldehydeSodium Acetate1808-10 hours~70-80 (Typical)Adapted from[1]
Microwave Irradiationp-MethoxybenzaldehydeSodium AcetateN/A (320 W)5 min73[2]
Sonicationp-MethoxybenzaldehydeSodium Acetate5060 min2.09[3][4]

Note: Yields can vary significantly based on reaction scale, purity of reagents, and work-up procedure.

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound

This protocol is adapted from standard procedures for the Perkin reaction.[1][5]

Materials:

  • 3-Methoxybenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Deionized water

  • Hydrochloric acid (concentrated)

  • Sodium carbonate (saturated solution)

  • Ethanol (for recrystallization)

  • Round-bottom flask equipped with a reflux condenser

  • Heating mantle or oil bath

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Büchner funnel and vacuum flask

  • pH paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine 3-methoxybenzaldehyde (1 eq), acetic anhydride (1.5 eq), and freshly fused, anhydrous sodium acetate (1.2 eq).

  • Reaction: Thoroughly mix the reactants and heat the mixture in an oil bath or heating mantle to 180°C. Maintain this temperature under reflux for 5-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool slightly and pour it, while still hot, into a beaker containing a large volume of cold water (approximately 10 times the reaction volume) with vigorous stirring.

  • Hydrolysis and Neutralization: Boil the aqueous mixture for 15-20 minutes to hydrolyze any unreacted acetic anhydride. Then, add a saturated solution of sodium carbonate with stirring until the solution is alkaline to pH paper. This converts the cinnamic acid to its soluble sodium salt.

  • Extraction of Unreacted Aldehyde: Transfer the basic solution to a separatory funnel and extract with diethyl ether or toluene to remove any unreacted 3-methoxybenzaldehyde.

  • Precipitation of the Product: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with constant stirring until the solution is acidic (pH ~2). This compound will precipitate as a solid.

  • Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold deionized water. The crude this compound can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture. Dry the purified crystals in a vacuum oven.

Protocol 2: Microwave-Assisted Synthesis (Adapted from p-Methoxycinnamic Acid Synthesis)[2]

Materials:

  • 3-Methoxybenzaldehyde

  • Acetic anhydride

  • Anhydrous sodium acetate

  • Domestic microwave oven (unmodified)

  • Beaker, round-bottom flask suitable for microwave heating

Procedure:

  • Reaction Mixture: In a microwave-safe vessel, mix 3-methoxybenzaldehyde (0.05 mol), acetic anhydride (0.073 mol), and anhydrous sodium acetate (0.03 mol).

  • Microwave Irradiation: Place the vessel in a domestic microwave oven and irradiate at a low power setting (e.g., 320 W) for approximately 5 minutes.

  • Work-up and Purification: Follow the work-up and purification steps (3-7) as described in Protocol 1.

Visualizations

Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the Perkin reaction.

Perkin_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Acyl Transfer & Elimination cluster_step4 Step 4: Hydrolysis Ac2O Acetic Anhydride Enolate Enolate Intermediate Ac2O->Enolate + Base Base Acetate Ion (Base) Enolate2 Enolate Aldehyde 3-Methoxybenzaldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Alkoxide2 Alkoxide Enolate2->Alkoxide attacks UnsaturatedAnhydride Unsaturated Anhydride Alkoxide2->UnsaturatedAnhydride - H2O UnsaturatedAnhydride2 Unsaturated Anhydride Product This compound UnsaturatedAnhydride2->Product + H2O

Caption: Mechanism of the Perkin Reaction.

Experimental Workflow

The diagram below outlines the key steps in the synthesis and purification of this compound.

Experimental_Workflow start Start reactants Mix: 3-Methoxybenzaldehyde Acetic Anhydride Sodium Acetate start->reactants reaction Heat / Microwave (Reaction) reactants->reaction workup Pour into Water Boil reaction->workup neutralize Add Na2CO3 (aq) (to pH > 7) workup->neutralize extract Extract with Organic Solvent neutralize->extract precipitate Acidify with HCl (to pH < 2) extract->precipitate filter Vacuum Filtration precipitate->filter purify Recrystallize filter->purify product Pure this compound purify->product

References

Application Notes: Synthesis of 3,4,5-Trimethoxycinnamic Acid via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxycinnamic acid (TMCA) is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry.[1] It serves as a key building block for various therapeutic agents, including vasodilators and compounds with potential anti-narcotic, antitumor, antiviral, and anti-inflammatory properties.[1][2][3] The structural backbone of TMCA is found in numerous natural products, making it a significant scaffold in drug discovery.[2] While several methods exist for its synthesis, the Wittig reaction offers a powerful and versatile approach for the formation of the characteristic carbon-carbon double bond. This document provides detailed protocols for the synthesis of 3,4,5-trimethoxycinnamic acid utilizing a two-step Wittig reaction sequence, followed by hydrolysis.

The Wittig Reaction: A Synopsis

The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones.[4] The reaction involves a phosphorus ylide, also known as a Wittig reagent, which acts as a nucleophile and attacks the carbonyl carbon. This initial step leads to the formation of a betaine intermediate, which then collapses to form a four-membered oxaphosphetane ring.[5] The driving force of the reaction is the subsequent decomposition of the oxaphosphetane to yield the desired alkene and a highly stable triphenylphosphine oxide byproduct.[4]

For the synthesis of 3,4,5-trimethoxycinnamic acid, a stabilized ylide is employed, which generally favors the formation of the (E)-alkene isomer.[6] The synthesis proceeds in two main stages: the Wittig olefination of 3,4,5-trimethoxybenzaldehyde to form an ester intermediate, followed by the hydrolysis of the ester to yield the final carboxylic acid.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dry, especially for the Wittig reaction step.

Table 1: Properties of Key Reactants

CompoundMolar Mass ( g/mol )Physical State
3,4,5-Trimethoxybenzaldehyde196.20Solid
(Carbethoxymethylene)triphenylphosphorane348.38Solid
Ethyl Acetate88.11Liquid
Hexane86.18Liquid
Sodium Hydroxide40.00Solid
Hydrochloric Acid (conc.)36.46Liquid
Ethanol46.07Liquid

Protocol 1: Synthesis of Ethyl (E)-3,4,5-trimethoxycinnamate via Wittig Reaction

This protocol details the olefination of 3,4,5-trimethoxybenzaldehyde using a stabilized phosphorus ylide.

Procedure:

  • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,4,5-trimethoxybenzaldehyde (e.g., 5.0 g, 25.5 mmol).

  • Dissolve the aldehyde in a suitable solvent such as dichloromethane (CH₂Cl₂) or toluene (approx. 50 mL).

  • Add (carbethoxymethylene)triphenylphosphorane (e.g., 9.8 g, 28.1 mmol, 1.1 equivalents) to the stirring solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 30:70 v/v).

  • Upon completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting residue contains the desired ethyl (E)-3,4,5-trimethoxycinnamate and the triphenylphosphine oxide byproduct.

  • To separate the product, add hexane to the residue and triturate. Triphenylphosphine oxide has low solubility in hexane and will precipitate as a white solid.

  • Filter the mixture to remove the triphenylphosphine oxide.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude ethyl (E)-3,4,5-trimethoxycinnamate, which can be further purified by column chromatography or used directly in the next step.

Table 2: Reaction Parameters for Ethyl (E)-3,4,5-trimethoxycinnamate Synthesis

ParameterValue
Reactants
3,4,5-Trimethoxybenzaldehyde1.0 equiv.
(Carbethoxymethylene)triphenylphosphorane1.1 equiv.
Conditions
SolventDichloromethane or Toluene
TemperatureRoom Temperature
Reaction Time12 - 24 hours
Expected Yield 80-95%

Protocol 2: Hydrolysis of Ethyl (E)-3,4,5-trimethoxycinnamate

This protocol describes the conversion of the intermediate ester to the final 3,4,5-trimethoxycinnamic acid.

Procedure:

  • Dissolve the crude ethyl (E)-3,4,5-trimethoxycinnamate from the previous step in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Add an excess of sodium hydroxide (e.g., 3-4 equivalents) to the solution.

  • Heat the mixture to reflux (approximately 80-90 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material and non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the dropwise addition of concentrated hydrochloric acid.

  • A white precipitate of 3,4,5-trimethoxycinnamic acid will form.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • Dry the product in a vacuum oven to obtain the final 3,4,5-trimethoxycinnamic acid.

  • The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.[7]

Table 3: Reaction Parameters for the Hydrolysis Step

ParameterValue
Reactants
Ethyl (E)-3,4,5-trimethoxycinnamate1.0 equiv.
Sodium Hydroxide3-4 equiv.
Conditions
SolventEthanol/Water
TemperatureReflux
Reaction Time2 - 4 hours
Expected Yield 85-95%

Product Characterization

The identity and purity of the synthesized 3,4,5-trimethoxycinnamic acid should be confirmed by spectroscopic methods.

Table 4: Spectroscopic Data for 3,4,5-Trimethoxycinnamic Acid

¹H NMR (600 MHz, H₂O, pH 7.0) Chemical Shift (ppm)
OCH₃ (para)3.76
OCH₃ (meta)3.84
C=CH (vinylic)6.39
Ar-H6.80
C=CH (vinylic)7.22
¹³C NMR Chemical Shift (ppm)
OCH₃ (para)56.5
OCH₃ (meta)60.9
Ar-C105.5
C=CH (vinylic)115.8
Ar-C (ipso)130.2
Ar-C-O140.0
C=CH (vinylic)145.2
Ar-C-O153.8
C=O171.5

Note: NMR data can vary slightly based on the solvent and pH.[8][9][10][11]

Visualizations

Wittig_Reaction_Mechanism cluster_ylide Phosphorus Ylide cluster_aldehyde Aldehyde cluster_intermediate Intermediates cluster_products Products ylide Ph₃P⁺-⁻CH-COOEt betaine Betaine ylide->betaine Nucleophilic Attack aldehyde R-CHO (3,4,5-Trimethoxybenzaldehyde) aldehyde->betaine oxaphosphetane Oxaphosphetane betaine->oxaphosphetane Ring Closure alkene Alkene (Ethyl 3,4,5-Trimethoxycinnamate) oxaphosphetane->alkene Decomposition phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Figure 1. General mechanism of the Wittig reaction.

Synthesis_Workflow start Start Materials: 3,4,5-Trimethoxybenzaldehyde (Carbethoxymethylene)triphenylphosphorane wittig Step 1: Wittig Reaction (DCM or Toluene, RT, 12-24h) start->wittig workup1 Work-up: Solvent removal, Hexane trituration, Filtration wittig->workup1 intermediate Intermediate: Ethyl (E)-3,4,5-trimethoxycinnamate workup1->intermediate hydrolysis Step 2: Hydrolysis (NaOH, EtOH/H₂O, Reflux, 2-4h) intermediate->hydrolysis workup2 Work-up: Acidification (HCl), Filtration hydrolysis->workup2 product Final Product: 3,4,5-Trimethoxycinnamic Acid workup2->product purification Purification: Recrystallization (Ethanol/Water) product->purification

Figure 2. Workflow for the synthesis of 3,4,5-trimethoxycinnamic acid.

Signaling_Pathway TMCA_deriv TMCA Derivatives (Amides) receptor Serotonergic 5-HT₁ₐ Receptors TMCA_deriv->receptor Acts as agonist pERK pERK Expression TMCA_deriv->pERK Increases inhibition Inhibition of Morphine Withdrawal Syndrome receptor->inhibition Leads to

Figure 3. Simplified relationship of TMCA derivatives in antinarcotic pathways.[3]

References

High-Yield Synthesis of 3-Methoxycinnamic Acid via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, high-yield protocol for the synthesis of 3-Methoxycinnamic acid, a valuable intermediate in the pharmaceutical and chemical industries. The featured method is a Knoevenagel condensation of 3-methoxybenzaldehyde with malonic acid, catalyzed by pyridine. This protocol offers a remarkable yield of up to 93.9% and is presented with comprehensive experimental details, a comparative data table of various synthetic methods, and a workflow diagram for clear visualization.

Introduction

This compound and its derivatives are important building blocks in the synthesis of various pharmaceuticals, agrochemicals, and fragrances. The Knoevenagel condensation is a classic and highly efficient method for the formation of carbon-carbon double bonds, particularly in the synthesis of α,β-unsaturated acids like cinnamic acid derivatives. The reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst. This application note details a robust and high-yield protocol for the synthesis of this compound.

Comparative Data of Synthesis Protocols

The following table summarizes various reaction conditions and yields for the synthesis of cinnamic acid derivatives via Knoevenagel condensation, highlighting the efficiency of the presented protocol.

Starting AldehydeActive Methylene CompoundCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
3-Methoxybenzaldehyde Malonic Acid Pyridine Dimethylbenzene 80 2 93.9 [1]
3,4,5-TrimethoxybenzaldehydeMalonic AcidAmmonium BicarbonateEthyl Acetate140273[2]
2,3-DimethoxybenzaldehydeMalonic AcidPyridine/PiperidinePyridine109-115387-98[3]
4-MethoxybenzaldehydeMalonic AcidPyridine/β-alaninePyridineReflux1.5Not specified
Aromatic AldehydesMalonic AcidTriethylamine (TEA)TolueneNot specifiedNot specifiedComparable to Pyridine[4]

Experimental Protocol: Knoevenagel Condensation for this compound

This protocol is based on the high-yield method described in patent CN108863773A.[1]

3.1. Materials and Reagents:

  • 3-Methoxybenzaldehyde (m-anisaldehyde)

  • Malonic Acid

  • Pyridine

  • Dimethylbenzene (Xylene)

  • Hydrochloric Acid (concentrated or 6M for work-up)

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate (for extraction/washing)

  • Water (distilled or deionized)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

3.2. Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Büchner funnel and flask for vacuum filtration

  • Beakers and other standard laboratory glassware

  • pH paper or pH meter

3.3. Reaction Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1.36 g of 3-methoxybenzaldehyde and 20 mL of dimethylbenzene.

  • While stirring at room temperature, add 3 mL of malonic acid to the mixture.

  • Continue stirring at room temperature for 30 minutes.

  • Add 1.0 g of pyridine to the reaction mixture.

  • Heat the reaction mixture to 80°C and maintain this temperature with continuous stirring for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

3.4. Work-up and Purification:

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted malonic acid and the desired product as its sodium salt. The aqueous layer should be collected.

  • The aqueous layer, containing the sodium salt of this compound, is then acidified to a pH of approximately 2 with hydrochloric acid.[2] An off-white precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration and wash the solid with cold water.

  • For further purification, the crude product can be recrystallized from an appropriate solvent system, such as an ethanol/water mixture.

  • Dry the purified product under vacuum to obtain pure this compound.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the high-yield synthesis of this compound.

SynthesisWorkflow start_material 3-Methoxybenzaldehyde + Malonic Acid reaction_step Knoevenagel Condensation (Pyridine, Dimethylbenzene, 80°C, 2h) start_material->reaction_step workup_step Work-up (Acidification) reaction_step->workup_step purification_step Purification (Recrystallization) workup_step->purification_step final_product This compound purification_step->final_product

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

The Knoevenagel condensation proceeds through a series of steps initiated by a base.

ReactionMechanism start Malonic Acid + Base enolate Enolate Formation (Deprotonation) start->enolate 1 addition Nucleophilic Addition enolate->addition 2 aldehyde 3-Methoxybenzaldehyde intermediate Tetrahedral Intermediate addition->intermediate 3 dehydration Dehydration intermediate->dehydration 4 product This compound (α,β-unsaturated acid) dehydration->product 5

Caption: Simplified mechanism of the Knoevenagel condensation.

References

Application Note: Quantitative Analysis of 3-Methoxycinnamic Acid Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Methoxycinnamic acid is a derivative of cinnamic acid with potential applications in the pharmaceutical and cosmeceutical industries. Accurate and reliable quantitative analysis of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound. The described protocol is suitable for researchers, scientists, and professionals involved in drug development and quality assurance.

Principle of the Method

The method utilizes a reversed-phase C18 column to separate this compound from other components in the sample matrix. The mobile phase, consisting of an organic solvent and an acidified aqueous solution, ensures the analyte is in its neutral, protonated form, leading to improved peak shape and retention.[1] Detection is achieved using a UV detector at the maximum absorption wavelength of the analyte.[2] Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from standard solutions of known concentrations.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is recommended for this analysis.[1][2]

ParameterRecommended Conditions
HPLC System Standard HPLC system with a UV detector
Column C18, 5 µm particle size, 4.6 mm internal diameter, 250 mm length[1][2]
Mobile Phase Acetonitrile and 0.1% Phosphoric Acid in HPLC-grade water (e.g., 60:40 v/v)[1][2]
Flow Rate 1.0 mL/minute[1]
Detection Wavelength 274 nm[1]
Injection Volume 20 µL[1][2]
Column Temperature Ambient or controlled at 25 °C[1]

2. Preparation of Solutions

a. Mobile Phase Preparation (Acetonitrile: 0.1% Phosphoric Acid, 60:40 v/v)

  • Prepare 0.1% Phosphoric Acid Solution: Add 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water and mix thoroughly.[1]

  • Measure Solvents: Using clean graduated cylinders, measure 600 mL of HPLC-grade acetonitrile and 400 mL of the 0.1% phosphoric acid solution.[1]

  • Combine and Mix: Combine the two liquids in a clean mobile phase reservoir bottle and mix well.

  • Degas: Degas the mobile phase for 10-15 minutes using sonication or vacuum degassing to prevent air bubbles in the HPLC system.[1]

b. Standard Solution Preparation

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a suitable solvent, such as methanol or the mobile phase, and dilute to the mark.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

c. Sample Preparation

  • Dissolution: Dissolve the sample containing this compound in the mobile phase to a final concentration within the linear range of the method.[1]

  • Filtration: Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.[1]

3. Method Validation

The performance of the HPLC method should be validated to ensure it is suitable for its intended purpose. Key validation parameters are summarized below.

ParameterTypical SpecificationDescription
Specificity The analyte peak should be well-resolved from other components.The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[3]
Linearity (r²) ≥ 0.999[1][3]The ability of the method to elicit test results that are directly proportional to the analyte concentration.[3]
Accuracy (% Recovery) 98.0% to 102.0%[3]The closeness of the test results obtained by the method to the true value.[3]
Precision (% RSD) ≤ 2.0%[3]The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1[4]The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[4]
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1[4]The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]
Robustness % RSD ≤ 2.0% after minor changes in method parameters.[3]A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Mobile Phase Preparation (Acetonitrile:0.1% Phosphoric Acid) hplc_system HPLC System Setup (C18 Column, UV Detector) prep_mobile->hplc_system prep_standard Standard Solution Preparation (Stock and Working Standards) injection Inject Sample/Standard (20 µL) prep_standard->injection prep_sample Sample Preparation (Dissolution and Filtration) prep_sample->injection hplc_system->injection chromatography Chromatographic Separation (1.0 mL/min Flow Rate) injection->chromatography detection UV Detection at 274 nm chromatography->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for the quantitative analysis of this compound using HPLC.

validation_parameters cluster_quantitative Quantitative Parameters cluster_sensitivity Sensitivity Parameters cluster_reliability Reliability Parameters method_validation HPLC Method Validation linearity Linearity (r²) method_validation->linearity accuracy Accuracy (% Recovery) method_validation->accuracy precision Precision (% RSD) method_validation->precision lod Limit of Detection (LOD) method_validation->lod loq Limit of Quantification (LOQ) method_validation->loq specificity Specificity method_validation->specificity robustness Robustness method_validation->robustness

References

Application Note: Quantitative Analysis of 3-Methoxycinnamic Acid in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 3-Methoxycinnamic acid (3-MCA) in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the non-volatile nature of 3-MCA, a derivatization step is required to enhance its volatility for GC analysis. This protocol outlines the sample preparation, derivatization, and GC-MS conditions for the accurate and precise quantification of 3-MCA. The method is suitable for various research applications, including pharmacokinetic studies, metabolism research, and quality control in drug development.

Introduction

This compound is a methoxy derivative of cinnamic acid, a compound found in various plants. Methoxycinnamic acid and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities, which include antimicrobial, antidiabetic, anticancer, and neuroprotective properties. Accurate quantification of 3-MCA in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for elucidating its mechanism of action. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it a powerful technique for the analysis of trace levels of metabolites in complex matrices. However, the inherent low volatility of phenolic acids like 3-MCA necessitates a derivatization step, typically silylation, to enable their passage through the GC system. This application note provides a comprehensive protocol for the derivatization and subsequent GC-MS analysis of 3-MCA.

Experimental Protocols

Sample Preparation

The following protocol describes a liquid-liquid extraction (LLE) method for the extraction of this compound from plasma samples. This protocol can be adapted for other biological matrices such as urine or tissue homogenates with appropriate modifications.

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., a structural analog of 3-MCA not present in the sample)

  • Ethyl acetate (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (anhydrous)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 1.0 mL of the plasma sample into a 15 mL centrifuge tube.

  • Add an appropriate amount of the internal standard solution.

  • Acidify the sample to a pH of approximately 2-3 by adding 1M HCl.

  • Add 5.0 mL of ethyl acetate to the tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction (steps 4-7) with another 5.0 mL of ethyl acetate and combine the organic layers.

  • Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • The dried residue is now ready for derivatization.

Derivatization

To increase the volatility of this compound for GC-MS analysis, a silylation reaction is performed to convert the carboxylic acid group to its trimethylsilyl (TMS) ester.

Materials:

  • Dried sample extract from the previous step

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Reconstitute the dried extract in 50 µL of anhydrous pyridine.

  • Add 50 µL of BSTFA with 1% TMCS to the vial.

  • Seal the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 30 minutes in a heating block or oven to facilitate the derivatization reaction.[1]

  • Cool the vial to room temperature.

  • The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of the TMS-derivatized this compound. Optimization may be required based on the specific instrument and column used.

Parameter Condition
Gas Chromatograph
GC SystemAgilent 7890B GC or equivalent
ColumnDB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate of 1.0 mL/min
InjectorSplit/splitless
Injection ModeSplitless
Injector Temperature280°C
Injection Volume1 µL
Oven ProgramInitial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
MS SystemAgilent 5977A MSD or equivalent
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)

Mass Spectrometric Detection (SIM Mode):

For quantitative analysis, the mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. The characteristic ions for the TMS derivative of this compound should be monitored. Based on the NIST Mass Spectrometry Data, the molecular weight of the TMS derivative is 250.3657 g/mol .

Characteristic Ions for TMS-derivatized this compound:

  • Quantifier Ion: To be determined from the mass spectrum of a standard.

  • Qualifier Ions: To be determined from the mass spectrum of a standard.

Data Presentation

The performance of the GC-MS method should be validated to ensure its reliability for the intended application. The following table summarizes typical performance characteristics for the quantitative analysis of derivatized organic acids, which can be used as a guideline. It is crucial to perform a method validation study to determine the specific values for this compound in the matrix of interest.

Parameter Typical Performance
Linearity (R²) > 0.99
Linear Range 0.1 - 20 µg/mL
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantitation (LOQ) 5 - 50 ng/mL
Recovery 80 - 110%
Precision (%RSD) < 15%

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis plasma Plasma Sample extraction Liquid-Liquid Extraction plasma->extraction evaporation Evaporation extraction->evaporation derivatization Silylation with BSTFA/TMCS evaporation->derivatization gcms GC-MS Analysis (SIM Mode) derivatization->gcms data Data Acquisition & Processing gcms->data

Caption: Experimental workflow for the GC-MS analysis of this compound.

metabolic_pathway Caffeoylquinic_Acid Caffeoylquinic Acids (from diet, e.g., apples) Caffeic_Acid 3',4'-Dihydroxycinnamic Acid (Caffeic Acid) Caffeoylquinic_Acid->Caffeic_Acid Metabolism COMT Catechol-O-methyl transferase (COMT) Caffeic_Acid->COMT Ferulic_Acid 3'-Methoxy-4'-hydroxycinnamic Acid (Ferulic Acid) COMT->Ferulic_Acid Methylation Isoferulic_Acid 3'-Hydroxy-4'-methoxycinnamic Acid (Isoferulic Acid) COMT->Isoferulic_Acid Methylation Three_MCA This compound Ferulic_Acid->Three_MCA Further Metabolism

Caption: Proposed metabolic pathway for the formation of this compound.

References

Application Notes and Protocols: 3-Methoxycinnamic Acid as a Key Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing 3-methoxycinnamic acid and its derivatives as pivotal intermediates in the synthesis of various therapeutic agents. The information compiled herein is intended to guide researchers in leveraging these versatile building blocks for the development of novel pharmaceuticals.

Introduction

Cinnamic acid and its methoxy-substituted analogues are a class of naturally occurring phenolic compounds that serve as crucial precursors in the biosynthesis of numerous flavonoids and stilbenes in plants. In the realm of medicinal chemistry, these molecules, particularly this compound and its closely related derivatives like 3,4-dimethoxycinnamic acid and 3,4,5-trimethoxycinnamic acid, are highly valued as key intermediates for the synthesis of a wide array of bioactive compounds. Their chemical structure offers multiple reactive sites, making them amenable to diverse chemical modifications for the generation of novel drug candidates with activities spanning anti-inflammatory, anti-fibrotic, and psychoactive domains.

This document will focus on the practical application of these intermediates in drug synthesis, with a particular emphasis on the synthesis of Tranilast, an anti-fibrotic and anti-allergic drug, and the development of novel antinarcotic agents.

Synthesis of Methoxy-Substituted Cinnamic Acids

The Knoevenagel condensation is a widely employed and efficient method for the synthesis of methoxy-substituted cinnamic acids from the corresponding methoxybenzaldehydes.

Experimental Protocol: Knoevenagel Condensation for 3,4,5-Trimethoxycinnamic Acid

This protocol describes the synthesis of 3,4,5-trimethoxycinnamic acid from 3,4,5-trimethoxybenzaldehyde.

Materials:

  • 3,4,5-trimethoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Ethanol (95%)

  • Hydrochloric acid (concentrated)

  • Ice

  • Round-bottomed flask

  • Reflux condenser

  • Beaker

  • Büchner funnel and flask

  • Spatula

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser, combine 0.10 moles of freshly distilled 3,4,5-trimethoxybenzaldehyde, 0.11 moles of malonic acid, 25 mL of 95% ethanol, and 2.5 mL of pyridine.[1]

  • Heat the mixture to a mild reflux and maintain for 6-8 hours.[1]

  • After the reflux period, cool the mixture to room temperature, which should result in the formation of a large crystal mass.

  • Break up the crystal mass with a spatula and then cool the reaction mixture in an ice bath.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with two 3 mL portions of cold 95% ethanol.[1]

  • Recrystallize the crude product from ethanol and allow it to dry.

Quantitative Data for Methoxycinnamic Acid Synthesis
Starting MaterialProductReaction ConditionsYieldReference
3,4,5-trimethoxybenzaldehyde3,4,5-trimethoxycinnamic acidMalonic acid, ammonium bicarbonate, EtOAc, 140°C, 2h73%[2]
3,4,5-trimethoxybenzaldehyde3,4,5-trimethoxycinnamic acidMalonic acid, ammonium bicarbonate, EtOAc, 90°C, 3h57%[2]
m-methoxybenzaldehydeThis compoundMalonic acid, pyridine, dimethylbenzene, 80°C, 2h93.9%[3]

Application in the Synthesis of Tranilast

Tranilast, N-(3',4'-dimethoxycinnamoyl)anthranilic acid, is an antiallergic drug also known for its anti-fibrotic properties. It is synthesized from 3,4-dimethoxycinnamic acid.

Synthesis Workflow

The synthesis of Tranilast from 3,4-dimethoxybenzaldehyde involves a two-step process:

  • Knoevenagel Condensation: 3,4-dimethoxybenzaldehyde is reacted with malonic acid to yield 3,4-dimethoxycinnamic acid.

  • Amide Coupling: The resulting 3,4-dimethoxycinnamic acid is coupled with an anthranilic acid derivative to form Tranilast.

A generalized workflow for this synthesis is presented below.

G cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Hydrolysis A 3,4-Dimethoxybenzaldehyde D 3,4-Dimethoxycinnamic Acid A->D Heat B Malonic Acid B->D Heat C Pyridine (catalyst) C->D Heat G Tranilast Methyl Ester D->G E Methyl Anthranilate E->G F DCC (coupling agent) F->G Condensation I Tranilast G->I H NaOH H->I Hydrolysis

Synthesis of Tranilast.
Experimental Protocol: Synthesis of Tranilast

This protocol outlines the synthesis of Tranilast from 3,4-dimethoxycinnamic acid and methyl anthranilate.

Step 1: Preparation of 3,4-Dimethoxycinnamic Acid

  • Dissolve 168g of malonic acid in 340ml of dry pyridine with stirring.

  • Add 180g of 3,4-dimethoxybenzaldehyde to the solution.

  • Heat the mixture to 90°C and maintain for 2 to 3 hours.

  • After the reaction, cool the solution slightly and pour it into 580ml of ice water.

  • Adjust the pH to 2-3 with concentrated hydrochloric acid to precipitate a solid.

  • Allow the solid to settle, then collect by suction filtration.

  • Wash the filter cake with ice water until the filtrate pH is 5-6.

  • Dry the solid to obtain 3,4-dimethoxycinnamic acid (yield: 212 g).[4]

Step 2: Preparation of Tranilast Methyl Ester

  • Dissolve 146g of 3,4-dimethoxycinnamic acid in 700ml of dichloromethane.

  • Add 158g of N,N'-dicyclohexylcarbodiimide (DCC) with stirring.

  • Cool the reaction mixture to 0-5°C.

  • Add 105g of methyl anthranilate in batches and stir for 1 hour.

  • Continue the reaction at room temperature for 5-6 hours.

  • Filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Remove the dichloromethane from the filtrate under reduced pressure.

  • Treat the resulting solid with 450ml of ethanol and collect by suction filtration.

  • Dry the solid under reduced pressure to obtain Tranilast methyl ester (yield: 210 g).[4]

Step 3: Preparation of Tranilast

  • Dissolve 210g of Tranilast methyl ester in 2.5L of ethanol.

  • Add 1.3L of 10% NaOH solution and heat to reflux for 1-1.5 hours.

  • After the reaction is complete, cool the solution slightly.

  • Pour the reaction mixture into 4.2L of ice water.

  • Adjust the pH to 3-4 with dilute hydrochloric acid to precipitate a large amount of solid.

  • Allow the solid to settle, then collect by suction filtration.

  • Wash the filter cake with ice water until the filtrate pH is 6-7.

  • Dry the solid to obtain crude Tranilast.

  • Recrystallize the crude product from ethanol to obtain pure Tranilast (yield: 167 g).

Quantitative Data for Tranilast Synthesis
IntermediateReagentsConditionsYieldReference
3,4-dimethoxycinnamic acid3,4-dimethoxybenzaldehyde, malonic acid, pyridine90°C, 2-3h~95%[4]
Tranilast methyl ester3,4-dimethoxycinnamic acid, methyl anthranilate, DCC0-5°C then RT, 6-7h~90%[4]
TranilastTranilast methyl ester, NaOHReflux, 1-1.5h~80%
Overall Yield up to 67% [4]

Application in the Synthesis of Novel Antinarcotic Agents

Derivatives of 3,4,5-trimethoxycinnamic acid have been investigated as potential antinarcotic agents, with some exhibiting strong inhibitory effects on morphine withdrawal syndrome.[5] These compounds are typically synthesized by coupling 3,4,5-trimethoxycinnamic acid with various aliphatic amines.

Experimental Protocol: Synthesis of 3,4,5-Trimethoxyphenyl Acrylamides

Materials:

  • 3,4,5-trimethoxycinnamic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Various aliphatic amines

  • Dry dichloromethane

  • Brine solution

  • Water

Procedure:

  • To a stirred solution of 3,4,5-trimethoxycinnamic acid (1.0 g, 4.2 mmol) in 30 mL of dry dichloromethane, add EDCI (0.97 g, 5.0 mmol), HOBt (0.68 g, 5.0 mmol), and TEA (0.70 mL, 5.0 mmol).[5]

  • Stir the reaction mixture at room temperature for 30 minutes.[5]

  • Add the desired aliphatic amine to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.[5]

  • Wash the reaction mixture with brine (20 mL) and then with water (20 mL).[5]

  • Dry the organic layer and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method (e.g., column chromatography) to yield the final 3,4,5-trimethoxyphenyl acrylamide.

Quantitative Data for Antinarcotic Activity
CompoundBinding Affinity (Ki, nM) for 5-HT1A ReceptorReference
1d25.3[5]
1e18.7[5]
1f30.1[5]

Signaling Pathway Modulation

Tranilast and the TGF-β Signaling Pathway

Tranilast is known to exert its anti-fibrotic effects by inhibiting the transforming growth factor-beta (TGF-β) signaling pathway.[6][7] Specifically, it has been shown to suppress the expression of Smad4, a key mediator in the TGF-β cascade, thereby inhibiting collagen synthesis.[8]

TGF_beta_pathway TGFB TGF-β1 Receptor TGF-β Receptor Complex (Type I & II) TGFB->Receptor Binds Smad23 Smad2/3 Receptor->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 SmadComplex Smad2/3/4 Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Translocates to Gene Target Gene Expression (e.g., Collagen) SmadComplex->Gene Regulates Transcription Tranilast Tranilast Tranilast->Smad4 Inhibits Expression

Tranilast's Inhibition of the TGF-β Pathway.
3,4,5-Trimethoxycinnamic Acid Derivatives and the 5-HT1A Receptor

Certain derivatives of 3,4,5-trimethoxycinnamic acid exhibit their antinarcotic and anxiolytic effects by acting as agonists at the serotonin 5-HT1A receptor.[9][10] Activation of this receptor is known to modulate neuronal excitability and neurotransmitter release.

HT1A_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 3,4,5-TMCA Derivative (Agonist) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB Gene Target Gene Expression pCREB->Gene Regulates Neuron Modulation of Neuronal Excitability (Anxiolytic Effect) Gene->Neuron

5-HT1A Receptor Signaling Pathway.

Conclusion

This compound and its derivatives are demonstrably valuable and versatile intermediates in the synthesis of a range of pharmaceutical agents. The straightforward and high-yielding synthetic routes to these compounds, coupled with their amenability to further chemical modification, make them attractive starting points for drug discovery programs. The examples of Tranilast and novel antinarcotic agents highlight the potential of this chemical class to yield drugs that modulate key signaling pathways involved in fibrosis and neurological disorders. The protocols and data presented herein provide a solid foundation for researchers to explore the full therapeutic potential of this compound-based compounds.

References

Applications of 3-Methoxycinnamic Acid in Pharmaceutical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxycinnamic acid (3MCA), a derivative of cinnamic acid, is emerging as a molecule of interest in pharmaceutical research. While structurally related to more extensively studied compounds like p-methoxycinnamic acid (p-MCA) and 3,4,5-trimethoxycinnamic acid (TMCA), 3MCA exhibits its own distinct biological activities. This document provides detailed application notes and experimental protocols for two key areas of its current investigation: as an antibiotic resistance modulator and as a potential anti-angiogenic agent for cancer chemoprevention.

Application Note 1: Antibiotic Resistance Modulation

Recent in vitro studies have demonstrated that this compound can potentiate the activity of conventional antibiotics against multidrug-resistant (MDR) bacterial strains. This suggests a potential role for 3MCA as an adjuvant in antibiotic therapy, helping to overcome resistance mechanisms.

Mechanism of Action: While the precise mechanism is still under investigation, it is hypothesized that 3MCA may interfere with bacterial efflux pumps, membrane permeability, or other resistance-conferring factors, thereby increasing the intracellular concentration and efficacy of co-administered antibiotics. Molecular docking studies have suggested that 3MCA has moderate binding affinities to target proteins involved in resistance, likely through stable hydrogen bonds and aromatic interactions[1][2].

Quantitative Data: Enhancement of Antibiotic Efficacy

The following table summarizes the observed synergistic effects of this compound with standard antibiotics against multidrug-resistant bacteria.

AntibioticBacterial Strain3MCA ConcentrationMIC of Antibiotic Alone (μg/mL)MIC of Antibiotic with 3MCA (μg/mL)% MIC ReductionCitation
GentamicinMultidrug-Resistant Escherichia coliNot specified in abstract>512Not specified in abstract60.3%[1][2]
AmpicillinMultidrug-Resistant Staphylococcus aureusNot specified in abstract>512Not specified in abstract37%[1][2]

Note: this compound alone did not show direct antibacterial activity (MIC > 512 μg/mL)[1][2].

Experimental Protocol: Determination of Antibiotic Synergy (Checkerboard Assay)

This protocol outlines the checkerboard method to assess the synergistic activity of this compound with an antibiotic.

1. Materials:

  • Multidrug-resistant bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • This compound (3MCA) stock solution

  • Antibiotic stock solution (e.g., Gentamicin, Ampicillin)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

2. Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Serial Dilutions:

    • In a 96-well plate, perform serial twofold dilutions of the antibiotic horizontally along the x-axis.

    • Perform serial twofold dilutions of 3MCA vertically along the y-axis.

    • This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include wells with bacteria and antibiotic only, bacteria and 3MCA only, and bacteria with no compounds (growth control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination showing no growth:

    • FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

    • FIC of 3MCA = (MIC of 3MCA in combination) / (MIC of 3MCA alone)

    • FICI = FIC of Antibiotic + FIC of 3MCA

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Logical Workflow for Antibiotic Synergy Testing

G cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis prep_bact Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate with Bacteria prep_bact->inoculate prep_3mca Prepare 3MCA Stock serial_dil Perform 2D Serial Dilutions in 96-well plate prep_3mca->serial_dil prep_abx Prepare Antibiotic Stock prep_abx->serial_dil serial_dil->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Synergy calc_fici->interpret

Caption: Workflow for assessing antibiotic synergy using the checkerboard method.

Application Note 2: Anti-Angiogenic Activity in Cancer Research

(E)-3-(3-methoxyphenyl)propenoic acid, a synonym for this compound, has demonstrated potential as a cancer chemopreventive agent through its anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The inhibition of this process is a key strategy in cancer therapy.

Mechanism of Action: The anti-angiogenic effect of 3MCA is linked to its ability to inhibit Cyclooxygenase-2 (COX-2). The detailed signaling pathway is still under investigation, but it is proposed that by inhibiting COX-2, 3MCA reduces the production of prostaglandins, which are key mediators of inflammation and angiogenesis.

Quantitative Data: Inhibition of Angiogenesis

The anti-angiogenic activity of this compound was evaluated using the Chick Chorioallantoic Membrane (CAM) assay.

CompoundDosage (ng)% Inhibition of Endothelial Cell GrowthCitation
This compound3041.7%[3]
This compound6083%[3]
Celecoxib (Control)6083%[3]

The predicted LD50 for this compound is 1772 mg/kg[3].

Experimental Protocol: Chick Chorioallantoic Membrane (CAM) Assay

This protocol describes the in vivo assessment of the anti-angiogenic activity of this compound using the CAM model.

1. Materials:

  • Fertilized chicken eggs

  • Egg incubator

  • Sterile phosphate-buffered saline (PBS)

  • This compound (3MCA) solution at desired concentrations (e.g., 30 ng and 60 ng per dose)

  • Basic fibroblast growth factor (b-FGF) to induce angiogenesis

  • Sterile filter paper discs

  • Stereomicroscope with a camera

  • Image analysis software

2. Procedure:

  • Egg Incubation: Incubate fertilized eggs at 37.5°C with 60-70% humidity for 3-4 days.

  • Windowing: On day 4, create a small window in the eggshell to expose the chorioallantoic membrane (CAM).

  • Induction and Treatment:

    • Moisten a sterile filter paper disc with a solution of b-FGF and place it on the CAM to induce angiogenesis.

    • On day 7, apply the filter paper discs loaded with different doses of 3MCA (e.g., 30 ng and 60 ng) or a control vehicle onto the CAM. A positive control, such as celecoxib, can also be used.

  • Incubation: Reseal the eggs and incubate for another 48-72 hours.

  • Observation and Imaging: On day 10, open the eggs and observe the CAM under a stereomicroscope. Capture images of the blood vessels around the filter paper discs.

  • Quantification: Quantify the anti-angiogenic effect by counting the number of blood vessel branch points or measuring the total blood vessel length within a defined area around the disc using image analysis software.

  • Data Analysis: Calculate the percentage of inhibition of angiogenesis compared to the control group.

Proposed Anti-Angiogenic Signaling Pathway

G cluster_pathway Proposed Anti-Angiogenic Mechanism of 3MCA MCA This compound COX2 COX-2 Enzyme MCA->COX2 Inhibits PGs Prostaglandins COX2->PGs Produces Angio Angiogenesis PGs->Angio Promotes Tumor Tumor Growth & Metastasis Angio->Tumor Supports

Caption: Proposed pathway for the anti-angiogenic effect of this compound.

Conclusion

This compound presents promising avenues for pharmaceutical research, particularly as an antibiotic resistance breaker and a potential anti-cancer agent. The protocols provided herein offer a foundation for further investigation into its mechanisms of action and therapeutic potential. Further in vivo studies are warranted to validate these in vitro findings and to explore the pharmacokinetic and safety profiles of this compound.

References

Application Notes and Protocols: 3-Methoxycinnamic Acid as a Molecular Probe for Enzyme Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxycinnamic acid and its derivatives are emerging as versatile molecular probes for investigating enzyme structure, function, and inhibition. Their utility spans various enzyme classes, including oxidoreductases like tyrosinase, hydrolases such as cholinesterases and lipases, and lyases like cyclooxygenases. This document provides detailed application notes and experimental protocols for utilizing this compound and its analogs in enzyme studies, with a focus on their roles as inhibitors and substrates. The information presented is intended to guide researchers in designing and executing experiments to explore enzyme mechanisms and identify potential therapeutic agents.

Applications in Enzyme Inhibition Studies

This compound and its derivatives have demonstrated significant inhibitory effects on several key enzymes, making them valuable tools for studying enzyme kinetics and for the development of novel inhibitors.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Certain methoxycinnamic acid derivatives have been identified as potent tyrosinase inhibitors.

Quantitative Inhibition Data:

CompoundEnzymeIC50KiInhibition Type
3-Hydroxy-4-methoxycinnamic acidTyrosinase (Monophenolase)0.13 mmol/L[1]--
3-Hydroxy-4-methoxycinnamic acidTyrosinase (Diphenolase)0.39 mmol/L[1]0.11 mmol/L[1]Competitive[1]
4-Methoxycinnamic acidTyrosinase (Diphenolase)0.42 mM[2]0.458 mM[2]Noncompetitive[2]
Cinnamic acidTyrosinase (Diphenolase)2.10 mM[2]1.994 mM[2]Noncompetitive[2]
4-Hydroxycinnamic acidTyrosinase (Diphenolase)0.50 mM[2]0.244 mM[2]Competitive[2]

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol is adapted from studies on tyrosinase inhibition by cinnamic acid derivatives.[1][2]

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • This compound derivative (inhibitor)

  • Sodium Phosphate Buffer (e.g., 0.1 M, pH 6.8)

  • Spectrophotometer

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a stock solution of L-DOPA in the assay buffer.

    • Prepare a solution of mushroom tyrosinase in the assay buffer.

  • Assay Mixture:

    • In a cuvette, mix the sodium phosphate buffer, L-DOPA solution, and varying concentrations of the inhibitor.

    • Pre-incubate the mixture at a specific temperature (e.g., 30°C) for a few minutes.

  • Initiate Reaction:

    • Add the tyrosinase solution to the cuvette to start the reaction.

  • Spectrophotometric Measurement:

    • Immediately measure the increase in absorbance at 475 nm (due to the formation of dopachrome) over time.

  • Data Analysis:

    • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

    • To determine the inhibition type and Ki, perform the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor. Plot the data using a Lineweaver-Burk plot.

Logical Workflow for Tyrosinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock mix Mix Buffer, L-DOPA, and Inhibitor prep_inhibitor->mix prep_substrate Prepare L-DOPA Stock prep_substrate->mix prep_enzyme Prepare Tyrosinase Solution initiate Add Tyrosinase to Initiate Reaction prep_enzyme->initiate pre_incubate Pre-incubate at 30°C mix->pre_incubate pre_incubate->initiate measure Measure Absorbance at 475 nm initiate->measure calc_velocity Calculate Initial Velocity measure->calc_velocity calc_inhibition Determine % Inhibition calc_velocity->calc_inhibition lineweaver_burk Lineweaver-Burk Plot for Ki and Inhibition Type calc_velocity->lineweaver_burk calc_ic50 Calculate IC50 calc_inhibition->calc_ic50

Caption: Workflow for determining tyrosinase inhibition by this compound derivatives.

Cholinesterase Inhibition

Derivatives of 3,4,5-trimethoxycinnamic acid have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of cholinergic neurotransmission.[3] This makes them interesting candidates for the study of neurodegenerative diseases.

Quantitative Inhibition Data:

CompoundEnzymeIC50 (µM)Inhibition Type
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateAChE46.18[3]Mixed[3]
2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateBChE32.46[3]Mixed[3]
2-Fluorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoateBChE44.41[3]-

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is a standard method for measuring cholinesterase activity and its inhibition.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • 3,4,5-trimethoxycinnamate derivative (inhibitor)

  • Phosphate Buffer (e.g., 0.1 M, pH 8.0)

  • Spectrophotometer

Procedure:

  • Prepare Solutions:

    • Prepare stock solutions of the inhibitor in a suitable solvent.

    • Prepare stock solutions of the substrate (ATCI or BTCI) and DTNB in the assay buffer.

    • Prepare a solution of the enzyme (AChE or BChE) in the assay buffer.

  • Assay Mixture:

    • In a 96-well plate or cuvettes, add the phosphate buffer, DTNB solution, and varying concentrations of the inhibitor.

    • Add the enzyme solution and incubate for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate Reaction:

    • Add the substrate solution (ATCI or BTCI) to start the reaction.

  • Spectrophotometric Measurement:

    • Immediately measure the increase in absorbance at 412 nm due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Data Analysis:

    • Calculate the rate of reaction.

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Calculate the IC50 value.

    • Determine the inhibition type and Ki using Lineweaver-Burk plots.

Cyclooxygenase (COX) Inhibition Pathway

p-Methoxycinnamic acid has been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[4]

Signaling Pathway for COX Inhibition

G Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 PGH2 Prostaglandin H2 (PGH2) COX1_COX2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation p_MCA p-Methoxycinnamic Acid p_MCA->COX1_COX2

Caption: Inhibition of the cyclooxygenase pathway by p-methoxycinnamic acid.

Applications in Enzymatic Synthesis

This compound can also serve as a substrate in enzyme-catalyzed reactions, particularly for lipases, to produce structured lipids with potential biological activities.

Lipase-Catalyzed Acidolysis

Novozym 435, an immobilized lipase B from Candida antarctica, has been effectively used to catalyze the acidolysis of phosphatidylcholine with this compound.[5][6] This reaction leads to the formation of 3-methoxycinnamoylated lysophosphatidylcholine.

Experimental Protocol: Enzymatic Synthesis of 3-Methoxycinnamoylated Lysophosphatidylcholine

This protocol is based on the lipase-catalyzed acidolysis of phosphatidylcholine.[5][6]

Materials:

  • Egg-yolk Phosphatidylcholine (PC)

  • This compound (3-OMe-CA)

  • Novozym 435 (immobilized lipase)

  • Heptane (or other suitable organic solvent)

  • Magnetic stirrer with heating

  • Nitrogen gas supply

Procedure:

  • Reaction Setup:

    • In a reaction vessel, dissolve phosphatidylcholine and this compound in heptane. A molar ratio of PC to 3-OMe-CA of 1:15 has been shown to be effective.[5][6]

    • Add Novozym 435 to the mixture. An enzyme load of 30% of the total substrate weight is recommended.[5][6]

  • Reaction Conditions:

    • Carry out the reaction under a nitrogen atmosphere to prevent oxidation.

    • Maintain the reaction temperature at 50°C with constant stirring (e.g., 300 rpm).

    • The optimal reaction time is typically around 4 days.[5][6]

  • Reaction Termination and Product Isolation:

    • Terminate the reaction by filtering off the immobilized enzyme.

    • The products can be isolated and purified using chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Workflow for Lipase-Catalyzed Synthesis

G cluster_setup Reaction Setup cluster_reaction Reaction Conditions cluster_isolation Product Isolation dissolve Dissolve PC and 3-OMe-CA in Heptane add_enzyme Add Novozym 435 dissolve->add_enzyme nitrogen Nitrogen Atmosphere add_enzyme->nitrogen temp_stir 50°C, 300 rpm nitrogen->temp_stir time 4 Days temp_stir->time filter Filter to Remove Enzyme time->filter purify Purify by Chromatography (TLC/HPLC) filter->purify

Caption: General workflow for the enzymatic synthesis of 3-methoxycinnamoylated lysophosphatidylcholine.

Conclusion

This compound and its derivatives are valuable and versatile tools for enzyme studies. They can act as specific inhibitors, allowing for the detailed investigation of enzyme kinetics and the exploration of potential therapeutic targets. Furthermore, their ability to serve as substrates in enzymatic reactions opens up avenues for the green synthesis of novel bioactive compounds. The protocols and data presented here provide a solid foundation for researchers to incorporate these molecular probes into their studies of enzyme mechanisms and drug discovery efforts.

References

Application Note and Experimental Protocols: Evaluating the Antibacterial Activity of 3-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive set of experimental protocols to evaluate the antibacterial properties of 3-Methoxycinnamic acid (3-MCA). While research indicates that 3-MCA may not possess direct antibacterial activity, it has demonstrated significant potential as an antibiotic potentiator, enhancing the efficacy of existing antibiotics against multidrug-resistant (MDR) bacterial strains.[1][2][3] This application note details the methodologies for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and synergistic activity of 3-MCA with conventional antibiotics. Furthermore, protocols for investigating the compound's mechanism of action, specifically its effect on bacterial membrane integrity and through time-kill kinetic assays, are provided.

Data Presentation

Intrinsic Antibacterial Activity of this compound

Recent studies have shown that this compound does not exhibit direct antibacterial activity against several bacterial strains, with Minimum Inhibitory Concentration (MIC) values consistently recorded as greater than 512 µg/mL.[1][2][3]

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Multidrug-resistant Escherichia coli> 512[1][2]
Multidrug-resistant Staphylococcus aureus> 512[1][2]
Antibiotic Potentiating Activity of this compound

3-MCA has been shown to significantly reduce the MIC of conventional antibiotics against multidrug-resistant (MDR) bacteria, suggesting its role as a potential antibiotic adjuvant.[1][2]

Bacterial StrainAntibioticAntibiotic MIC (µg/mL)Antibiotic MIC with 3-MCA (µg/mL)Fold ReductionReference
MDR Escherichia coliGentamicin>512203.360.3% reduction[1][2]
MDR Staphylococcus aureusAmpicillin>512322.737% reduction[1][2]

Note: The concentration of 3-MCA used in these potentiation studies was sub-inhibitory.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol outlines the broth microdilution method to determine the MIC and MBC of this compound.[4][5][6]

Materials:

  • This compound (3-MCA)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 27853)[7]

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into MHB.

    • Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of 3-MCA Dilutions:

    • Prepare a stock solution of 3-MCA in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the 3-MCA stock solution in MHB in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the 3-MCA dilutions.

    • Include a positive control (bacteria in MHB without 3-MCA) and a negative control (MHB without bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of 3-MCA that completely inhibits visible bacterial growth.[6]

  • MBC Determination:

    • From the wells showing no visible growth, pipette 10 µL of the suspension and plate onto Mueller-Hinton Agar (MHA) plates.

    • Incubate the MHA plates at 37°C for 24 hours.

    • The MBC is the lowest concentration of 3-MCA that results in a ≥99.9% reduction in the initial inoculum count.

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay cluster_determination Determination prep_bac Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate prep_bac->inoculate prep_3mca Prepare Serial Dilutions of 3-MCA prep_3mca->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (No visible growth) incubate->read_mic plate_mbc Plate from clear wells onto MHA read_mic->plate_mbc incubate_mbc Incubate MHA plates at 37°C for 24h plate_mbc->incubate_mbc read_mbc Determine MBC (≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC Determination.

Time-Kill Kinetics Assay

This assay evaluates the rate at which 3-MCA, alone or in combination with an antibiotic, kills a bacterial population over time.[8][9][10]

Materials:

  • 3-MCA

  • Antibiotic of interest

  • Bacterial strain

  • MHB and MHA

  • Sterile flasks or tubes

  • Incubator with shaking capabilities

  • Colony counter

Protocol:

  • Inoculum Preparation:

    • Prepare a bacterial inoculum as described in the MIC/MBC protocol, adjusting the final concentration to approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in flasks containing MHB.

  • Treatment:

    • Add 3-MCA and/or the antibiotic to the flasks at desired concentrations (e.g., 1x, 2x, 4x MIC).

    • Include a growth control (no compound) and a vehicle control.

  • Sampling and Plating:

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots in sterile saline or PBS.

    • Plate the dilutions onto MHA plates.

  • Data Analysis:

    • Incubate the plates at 37°C for 24 hours and count the colonies to determine the CFU/mL at each time point.

    • Plot the log₁₀ CFU/mL versus time for each treatment. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.[8]

Time_Kill_Assay cluster_setup Setup cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (5x10^5 - 5x10^6 CFU/mL) add_treatment Add 3-MCA +/- Antibiotic to Flasks prep_inoculum->add_treatment incubate_shake Incubate at 37°C with Shaking add_treatment->incubate_shake sample Withdraw Aliquots at Time Points (0, 2, 4, 8, 12, 24h) incubate_shake->sample serial_dilute Perform Serial Dilutions sample->serial_dilute plate Plate onto MHA serial_dilute->plate incubate_plates Incubate Plates at 37°C for 24h plate->incubate_plates count_colonies Count Colonies (CFU/mL) incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data

Caption: Time-Kill Kinetics Assay Workflow.

Bacterial Membrane Integrity Assay

This protocol uses fluorescent dyes to assess the effect of 3-MCA on bacterial membrane integrity, often in conjunction with flow cytometry.[11][12][13][14]

Materials:

  • 3-MCA

  • Bacterial strain

  • Phosphate-buffered saline (PBS)

  • Fluorescent dyes (e.g., Propidium Iodide (PI) and SYTO Green I)

  • Flow cytometer

Protocol:

  • Bacterial Preparation:

    • Grow bacteria to the mid-log phase and harvest by centrifugation.

    • Wash the cells with PBS and resuspend to a concentration of approximately 10⁶ CFU/mL.

  • Treatment:

    • Expose the bacterial suspension to various concentrations of 3-MCA for a defined period.

    • Include a positive control for membrane damage (e.g., 70% isopropanol) and an untreated negative control.

  • Staining:

    • Add the fluorescent dyes (e.g., PI and SYTO Green I) to the bacterial suspensions and incubate in the dark as per the manufacturer's instructions.

  • Flow Cytometry Analysis:

    • Analyze the stained samples using a flow cytometer.

    • SYTO Green I will stain all cells (both live and dead), while PI can only enter and stain cells with compromised membranes.

    • The shift in fluorescence intensity will indicate the extent of membrane damage.

Membrane_Integrity_Assay prep_cells Prepare Bacterial Cells (Wash and Resuspend) treat_cells Treat with 3-MCA prep_cells->treat_cells stain_cells Stain with Fluorescent Dyes (e.g., PI and SYTO Green) treat_cells->stain_cells flow_cytometry Analyze via Flow Cytometry stain_cells->flow_cytometry data_analysis Quantify Membrane Damage flow_cytometry->data_analysis

Caption: Bacterial Membrane Integrity Assay Workflow.

Conclusion

The provided protocols offer a robust framework for investigating the antibacterial potential of this compound. While direct bactericidal or bacteriostatic effects may be limited, its ability to potentiate existing antibiotics warrants further investigation. The combination of MIC/MBC, time-kill kinetics, and membrane integrity assays will provide a comprehensive understanding of the compound's antimicrobial profile and its potential as an adjuvant in combating antibiotic resistance.

References

Application Notes and Protocols for Evaluating 3-Methoxycinnamic Acid Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of 3-Methoxycinnamic acid on various cell lines. The included protocols for common cell viability assays, data presentation guidelines, and visual representations of experimental workflows and signaling pathways are intended to facilitate reproducible and accurate cytotoxicity evaluations.

Introduction

This compound, a derivative of cinnamic acid, is a phenolic compound with potential therapeutic applications. Cinnamic acids and their derivatives have demonstrated a range of biological activities, including anticancer effects.[1][2] Evaluating the cytotoxicity of this compound is a critical first step in the drug development process to determine its therapeutic window and potential adverse effects. Cell viability assays are essential tools for this purpose, providing quantitative data on how the compound affects cell health and proliferation.

The most common methods to assess the cytotoxicity of cinnamic acid derivatives are the MTT and LDH assays.[1] The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability, while the LDH assay quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.[2]

Data Presentation: Quantitative Cytotoxicity Data

The cytotoxic effects of various cinnamic acid derivatives are typically summarized by their half-maximal inhibitory concentration (IC50) values. The IC50 represents the concentration of a compound that inhibits 50% of cell growth or viability. Lower IC50 values are indicative of higher cytotoxicity.[1]

Table 1: Cytotoxicity of Cinnamic Acid Derivatives in Human Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
trans-Cinnamic acid (t-CA)HT29 (Colon)250[2]
3,4,5-trihydroxycinnamate decyl esterMCF-7 (Breast)~3.2[2]
Methyl-substituted amide derivativesA-549 (Lung)10.36 - 11.38[2]
Substituted cinnamic acyl sulfonamideMCF-7 (Breast)0.17 µg/mL[1]
3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylaminoHCT-116 (Colon)1.89[1]

Note: The provided data is for various cinnamic acid derivatives and serves as an example of how to present such data. Specific IC50 values for this compound would need to be determined experimentally.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[2]

Materials:

  • This compound

  • Target cell line(s)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in sterile PBS)[3]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[1]

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is above 90%.[4]

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium.[1][5]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at various concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and an untreated control.[1]

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[1][6]

    • Incubate the plate for an additional 2-4 hours at 37°C.[1]

  • Solubilization of Formazan:

    • Carefully remove the MTT-containing medium. For adherent cells, aspirate the media. For suspension cells, centrifugation may be necessary before aspiration.[3]

    • Add 100 µL of a solubilization solution to each well to dissolve the purple formazan crystals.[1]

    • Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.[3]

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[1][3]

  • Data Analysis:

    • The absorbance values are proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control group.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[1]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7]

Materials:

  • This compound

  • Target cell line(s)

  • Complete cell culture medium (preferably with low serum, e.g., 1%)[7]

  • 96-well tissue culture plates

  • LDH Cytotoxicity Assay Kit (containing LDH Reaction Solution, Stop Solution, and Lysis Solution)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an optimal density (e.g., 1-5 x 10⁴ cells/well) in 100 µL of culture medium.[7]

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.[7]

  • Compound Treatment and Controls:

    • Prepare serial dilutions of this compound in culture medium.

    • Add 10 µL of the compound dilutions to the respective wells.

    • Set up the following controls in triplicate:[7]

      • Spontaneous LDH release: Add 10 µL of medium to untreated cells.

      • Maximum LDH release (Lysis Control): Add 10 µL of Lysis Solution to untreated cells. This serves as a measure of the total releasable LDH.[7]

      • Background Control: Medium without cells.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for the desired exposure time (e.g., 6-48 hours).[7]

  • LDH Measurement:

    • After incubation, centrifuge the plate at approximately 400 x g for 5 minutes to pellet the cells (optional but recommended).[8]

    • Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[8]

    • Add the LDH Reaction Solution from the kit to each well containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]

    • Add the Stop Solution from the kit to each well.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.[8]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Visualizations

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_assay Assay Execution cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Data Analysis cell_culture Cell Culture (Target Cell Line) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Prepare this compound (Serial Dilutions) treatment Compound Treatment (24-72h Incubation) compound_prep->treatment incubation_24h 24h Incubation (Cell Attachment) cell_seeding->incubation_24h incubation_24h->treatment mtt_add Add MTT Reagent treatment->mtt_add get_supernatant Collect Supernatant treatment->get_supernatant mtt_incubate 2-4h Incubation mtt_add->mtt_incubate solubilize Add Solubilization Solution mtt_incubate->solubilize mtt_read Read Absorbance (570 nm) solubilize->mtt_read calc_viability Calculate % Cell Viability mtt_read->calc_viability ldh_reaction LDH Reaction get_supernatant->ldh_reaction ldh_read Read Absorbance (490 nm) ldh_reaction->ldh_read calc_cytotoxicity Calculate % Cytotoxicity ldh_read->calc_cytotoxicity determine_ic50 Determine IC50 calc_viability->determine_ic50 calc_cytotoxicity->determine_ic50

Caption: Workflow for assessing this compound cytotoxicity.

apoptosis_pathway Potential Apoptotic Pathways for Cinnamic Acid Derivatives cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway CA Cinnamic Acid Derivative (e.g., this compound) TNFR1 TNFR1 CA->TNFR1 Binds/Activates Bax Bax (Pro-apoptotic) CA->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) CA->Bcl2 Downregulates Procaspase8 Procaspase-8 TNFR1->Procaspase8 Recruits & Activates Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization Procaspase9 Procaspase-9 CytochromeC->Procaspase9 Activates Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for the Study of 3-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro and in silico methodologies for investigating the biological activities of 3-Methoxycinnamic acid (3-MCA). The protocols outlined below are intended to serve as a guide for studying its potential as an antibiotic modulator, antioxidant, anticancer, and neuroprotective agent.

Biological Activities of this compound

This compound is a derivative of cinnamic acid, a naturally occurring phenolic compound. While 3-MCA itself may not exhibit strong direct biological effects, it has shown potential as a modulator of other therapeutic agents and possesses various biological activities.

Antibiotic Potentiation: Studies have shown that 3-MCA does not have direct antibacterial activity, with a Minimum Inhibitory Concentration (MIC) greater than 512 μg/mL.[1][2][3] However, it significantly enhances the efficacy of conventional antibiotics against multidrug-resistant bacteria. For instance, it has been observed to reduce the MIC of gentamicin against Escherichia coli and ampicillin against Staphylococcus aureus.[1][2]

Anticancer Potential: While direct studies on the anticancer effects of 3-MCA are limited, other methoxycinnamic acid derivatives have demonstrated antiproliferative and antimetastatic properties.[4] For example, a related compound, α-cyano-4-hydroxy-3-methoxycinnamic acid, has been shown to induce apoptosis in human breast cancer cells.[5]

Neuroprotective Properties: Methoxy derivatives of cinnamic acid have been found to possess neuroprotective activities.[6] In vitro studies using human neuroblastoma cell lines (SH-SY5Y) are a common model to investigate the neuroprotective effects of compounds against oxidative stress-induced cell death.[7][8][9]

Antioxidant Activity: Phenolic acids are well-known for their antioxidant properties. The antioxidant capacity of 3-MCA and its derivatives can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[1][4][10]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its derivatives from various in vitro and in silico studies.

Table 1: In Vitro Antibiotic Potentiation of this compound

Bacterial StrainAntibioticMIC Reduction (%)Reference
Multidrug-resistant Escherichia coliGentamicin60.3[1][2]
Multidrug-resistant Staphylococcus aureusAmpicillin37[1][2]

Table 2: In Silico ADMET Predictions for this compound

PropertyPredictionReference
Drug-like PropertiesGood[1][2][3]
Intestinal AbsorptionLow[1][2][3]
P-glycoprotein InteractionNo[1][2][3]
Blood-Brain Barrier PenetrationEffective[1][2][3]
HepatotoxicityPotential Risk[1][2][3]

Table 3: In Silico Molecular Docking of Methoxycinnamic Acid Derivatives

CompoundTarget ReceptorBinding Affinity (kcal/mol)Reference
Ferulic acid (4-hydroxy-3-methoxycinnamic acid)2IOG (MCF-7 receptor)-6.96[11][12][13]
4-(4-methyl) benzoyloxy-3-methoxycinnamic acidEGFR (PDB ID: 3W33)-8.81[14]

In Vitro Experimental Protocols

Protocol for Assessing Anticancer Activity: MTT Assay

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 3-MCA on a cancer cell line (e.g., MCF-7 for breast cancer).

Principle: The MTT assay is a colorimetric assay that measures cell viability.[11] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2][15] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[11]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 3-MCA in culture medium from the stock solution. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing various concentrations of 3-MCA. Include a vehicle control (medium with the same concentration of DMSO used for the highest 3-MCA concentration) and an untreated control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of 3-MCA compared to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol for Assessing Antioxidant Activity: DPPH and ABTS Assays

These protocols describe two common methods for evaluating the free radical scavenging activity of 3-MCA.

Principle: The DPPH assay measures the ability of an antioxidant to scavenge the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.[1]

Materials:

  • This compound (dissolved in methanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Methanol

  • 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare different concentrations of 3-MCA in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each 3-MCA concentration to different wells. Add 100 µL of the DPPH working solution to each well.

  • Controls: Prepare a blank (methanol only) and a control (methanol and DPPH solution).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at approximately 517 nm.[1]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Plot the percentage of scavenging against the concentration of 3-MCA to determine the IC50 value.

Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, leading to a decrease in absorbance.[1]

Materials:

  • This compound (dissolved in a suitable solvent)

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Ethanol or phosphate-buffered saline (PBS)

  • 96-well plate or cuvettes

  • Spectrophotometer

Procedure:

  • ABTS•+ Solution Preparation: Mix equal volumes of ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical. Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare different concentrations of 3-MCA.

  • Reaction Mixture: In a 96-well plate, add 10 µL of each 3-MCA concentration to different wells. Add 190 µL of the diluted ABTS•+ solution.[1]

  • Incubation: Incubate the plate at room temperature for 6-10 minutes.[1]

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of ABTS radical scavenging activity as described for the DPPH assay and determine the IC50 value.

Protocol for Assessing Neuroprotective Activity

This protocol uses the human neuroblastoma SH-SY5Y cell line to assess the neuroprotective effects of 3-MCA against hydrogen peroxide (H2O2)-induced oxidative stress.

Principle: H2O2 is an oxidizing agent that induces oxidative stress and apoptosis in neuronal cells.[7] This assay evaluates the ability of 3-MCA to protect SH-SY5Y cells from H2O2-induced cell death, which is measured using the MTT assay.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stock solution in DMSO)

  • Hydrogen peroxide (H2O2)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[7]

  • Pre-treatment with 3-MCA: Treat the cells with various non-toxic concentrations of 3-MCA for 24 hours.[7]

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined toxic concentration of H2O2 (e.g., 500 µM) for a specified duration (e.g., 90 minutes).[7]

  • Cell Viability Assessment: Following H2O2 exposure, assess cell viability using the MTT assay as described in Protocol 3.1 (steps 4-7).

  • Data Analysis: Compare the viability of cells pre-treated with 3-MCA and exposed to H2O2 with cells exposed to H2O2 alone. An increase in cell viability in the presence of 3-MCA indicates a neuroprotective effect.

In Silico Protocols

Protocol for ADMET Prediction

Principle: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction uses computational models to estimate the pharmacokinetic and toxicological properties of a compound. Various online platforms and software are available for this purpose.

Software/Platforms:

  • ADMETlab 2.0[15]

  • pkCSM[11]

  • SwissADME

  • RDKit (for custom scripts)[16]

Procedure:

  • Input Compound Structure: Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of this compound.

  • Select Prediction Platform: Choose a suitable ADMET prediction platform.

  • Run Prediction: Input the compound structure into the platform and run the prediction for various ADMET properties.

  • Analyze Results: Analyze the predicted values for properties such as:

    • Absorption: Caco-2 permeability, human intestinal absorption.

    • Distribution: Blood-brain barrier permeability, plasma protein binding.

    • Metabolism: Cytochrome P450 (CYP) enzyme inhibition/substrate.

    • Excretion: Total clearance.

    • Toxicity: Hepatotoxicity, mutagenicity (e.g., AMES test), cardiotoxicity (e.g., hERG inhibition).

Protocol for Molecular Docking

Principle: Molecular docking is a computational technique that predicts the preferred orientation of a ligand (3-MCA) when bound to a target protein to form a stable complex. It helps in understanding the binding mode and affinity of the ligand to the protein's active site.

Software:

  • Ligand Preparation: ChemDraw, Avogadro

  • Protein Preparation: UCSF Chimera, PyMOL

  • Docking Software: AutoDock Vina, PyRx

  • Visualization: Discovery Studio, UCSF Chimera

Procedure:

  • Ligand Preparation:

    • Draw the 2D structure of this compound and convert it to a 3D structure.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Save the ligand in a suitable format (e.g., .pdb or .mol2).

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules and heteroatoms, adding polar hydrogens, and assigning charges.

  • Grid Box Generation:

    • Define the binding site on the protein and generate a grid box that encompasses this site.

  • Molecular Docking:

    • Run the docking simulation using software like AutoDock Vina. The software will generate multiple binding poses of the ligand in the protein's active site.

  • Analysis of Results:

    • Analyze the docking results to identify the pose with the best binding affinity (lowest binding energy).

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues in the binding site.

Visualizations

experimental_workflow cluster_invitro In Vitro Approaches cluster_insilico In Silico Approaches A Anticancer Activity (MTT Assay) E Biological Activity Profile A->E Determine IC50 B Antioxidant Activity (DPPH/ABTS Assays) B->E Determine IC50 C Neuroprotective Activity (SH-SY5Y, H2O2, MTT) C->E Assess Cell Viability D Antibiotic Potentiation (MIC Reduction) D->E Quantify Synergy F ADMET Prediction H Computational Profile F->H Predict PK/Tox G Molecular Docking G->H Predict Binding Affinity I This compound I->A I->B I->C I->D I->F I->G

Caption: Experimental workflow for studying this compound.

signaling_pathway cluster_stress Oxidative Stress cluster_cell SH-SY5Y Neuron H2O2 H2O2 ROS Increased ROS H2O2->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Protect Neuroprotection MCA This compound MCA->ROS Scavenges MCA->Apoptosis Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 3-Methoxycinnamic Acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of 3-Methoxycinnamic acid in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in in vitro research?

This compound is a derivative of cinnamic acid, a naturally occurring organic acid.[1][2][3][4] In in vitro research, it and its derivatives are investigated for a variety of potential therapeutic properties, including anti-inflammatory, and anticancer activities.[5][6]

Q2: What are the main challenges in dissolving this compound for in vitro experiments?

Like many cinnamic acid derivatives, this compound has limited solubility in aqueous solutions such as cell culture media. This can lead to precipitation, making it difficult to achieve the desired concentrations for experiments and potentially causing inaccurate results.

Q3: In which solvents is this compound soluble?

This compound is generally soluble in organic solvents. While specific quantitative data is limited, it is known to be soluble in dimethyl sulfoxide (DMSO) and methanol.[7][8]

Troubleshooting Guide: Precipitation of this compound in In Vitro Assays

Precipitation of this compound during your experiments can be a significant issue. Below is a guide to help you identify the cause and find a solution.

Observation Potential Cause Recommended Solution
Precipitate forms immediately upon addition to aqueous media. Solvent Shock: Rapidly adding a concentrated organic stock solution to an aqueous medium can cause the compound to precipitate out.1. Slow Dilution: Add the stock solution dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing or swirling. 2. Serial Dilution: Perform a serial dilution of the stock solution in the aqueous medium to gradually decrease the solvent concentration.
Precipitate forms over time in the incubator. Exceeding Solubility Limit: The concentration of this compound in the final solution may be above its solubility limit in the specific medium at 37°C. pH Shift: Cellular metabolism can alter the pH of the culture medium, affecting the solubility of the compound.1. Determine Maximum Solubility: Perform a solubility test to find the highest concentration of this compound that remains in solution in your specific medium over the desired time course. 2. Use a Lower Concentration: If possible, adjust your experimental design to use a concentration of this compound that is below its solubility limit. 3. pH Buffering: Ensure your cell culture medium is adequately buffered to maintain a stable pH.
Cloudiness or film appears on the surface of the medium. Low-Level Precipitation: Fine, dispersed precipitate that is not immediately visible as distinct particles.1. Microscopic Examination: Examine a sample of the medium under a microscope to confirm the presence of a precipitate. 2. Filtration: After dilution, filter the final solution through a 0.22 µm sterile filter to remove any undissolved particles before adding it to your cells.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a concentrated stock solution, which can then be diluted to the desired final concentration for your in vitro assay.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing: Accurately weigh out 17.82 mg of this compound (Molecular Weight: 178.18 g/mol ).

  • Dissolving: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the tube until the this compound is completely dissolved. The solution should be clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Protocol 2: Dilution of this compound Stock Solution for Cell Culture Experiments

This protocol outlines the steps for diluting the DMSO stock solution into your cell culture medium to minimize the risk of precipitation.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes or multi-well plates

Procedure:

  • Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.

  • Intermediate Dilution (Recommended):

    • Prepare an intermediate dilution of the stock solution in a small volume of pre-warmed medium. For example, to achieve a final concentration of 10 µM, you can first dilute the 10 mM stock 1:100 in medium to get a 100 µM intermediate solution.

    • Gently mix the intermediate dilution.

  • Final Dilution:

    • Add the required volume of the intermediate dilution (or the stock solution if not performing an intermediate dilution) to the final volume of pre-warmed cell culture medium in your experimental vessel (e.g., multi-well plate or flask).

    • For example, to get 10 µM from a 100 µM intermediate solution, add 100 µL of the intermediate solution to 900 µL of medium.

  • Mixing: Gently swirl the culture vessel to ensure even distribution of the compound.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the medium without the this compound.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways Modulated by Cinnamic Acid Derivatives

Cinnamic acid and its derivatives have been reported to modulate various signaling pathways involved in inflammation and cell proliferation. While direct evidence for this compound is still emerging, related compounds are known to affect the following pathways:

  • NF-κB Signaling Pathway: Cinnamic acid derivatives have been shown to inhibit the activation of the NF-κB signaling pathway, which plays a key role in the inflammatory response.[9]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another important pathway in cell signaling that can be influenced by cinnamic acid derivatives.[5]

Below are diagrams illustrating a generalized experimental workflow for studying the effect of this compound on a target signaling pathway.

experimental_workflow cluster_prep Preparation cluster_treatment Cell Treatment cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Working Solution in Cell Culture Medium prep_stock->prep_working treat_cells Treat Cells with This compound prep_working->treat_cells seed_cells Seed Cells seed_cells->treat_cells protein_extraction Protein Extraction treat_cells->protein_extraction western_blot Western Blot for Pathway Proteins protein_extraction->western_blot data_analysis Data Analysis western_blot->data_analysis

Caption: Experimental workflow for analyzing the effect of this compound on a signaling pathway.

signaling_pathway cluster_extracellular cluster_cytoplasm cluster_nucleus stimulus Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor IKK IKK receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB p_IkB p-IκB IkB->p_IkB NFkB_n NF-κB NFkB->NFkB_n translocates degradation Proteasomal Degradation p_IkB->degradation gene_expression Target Gene Expression NFkB_n->gene_expression induces

Caption: Simplified overview of the NF-κB signaling pathway, a potential target of this compound.

References

Recrystallization techniques for purifying crude 3-Methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 3-methoxycinnamic acid using recrystallization techniques. Below you will find troubleshooting advice, frequently asked questions, experimental protocols, and solubility data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My crude this compound does not fully dissolve in the hot solvent, even after adding a large amount. What should I do?

A1: There are two likely reasons for this issue. First, you may have insoluble impurities in your crude sample. In this case, you should perform a hot filtration to remove the insoluble material. To do this, add a slight excess of hot solvent to ensure the this compound is fully dissolved, then quickly filter the hot solution through a pre-heated funnel with fluted filter paper. The second possibility is that you have not added enough solvent or the solvent is not yet at its boiling point. Ensure your solvent is boiling and add it portion-wise until your product dissolves.

Q2: After dissolving my compound and letting the solution cool, no crystals have formed. What went wrong?

A2: The absence of crystal formation is a common issue that can be resolved with a few techniques. It's possible that too much solvent was used, resulting in a solution that is not saturated enough for crystals to form. To remedy this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again. If the solution is clear, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a "seed crystal" of pure this compound.

Q3: The product "oiled out" instead of forming crystals. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute. To resolve this, you can try reheating the solution to dissolve the oil, adding a small amount of additional solvent, and then allowing it to cool more slowly. Using a mixed solvent system can also sometimes prevent this issue.

Q4: My final product has a low yield. How can I improve it?

A4: A low yield can result from several factors. Using too much solvent during recrystallization is a primary cause, as a significant portion of your product will remain in the mother liquor. Ensure you are using the minimum amount of hot solvent necessary to dissolve your crude product. Additionally, make sure the solution is sufficiently cooled in an ice bath to maximize crystal formation before filtration. Finally, avoid washing the collected crystals with excessive amounts of cold solvent, as this can also dissolve some of your product.

Q5: The crystals formed very quickly and appear as a fine powder. Is this a problem?

A5: Rapid crystallization can trap impurities within the crystal lattice, reducing the effectiveness of the purification. Ideally, crystals should form slowly. If your product "crashes out" of solution too quickly, try reheating the flask to redissolve the solid, adding a small amount of extra solvent, and allowing the solution to cool more gradually. Insulating the flask can help slow down the cooling process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

Q2: How can I determine the purity of my recrystallized this compound?

A2: The purity of your product can be assessed by its melting point and through techniques like Thin Layer Chromatography (TLC). Pure this compound has a sharp melting point range of approximately 116-119 °C. A broad or depressed melting point range indicates the presence of impurities. Comparing the TLC of your recrystallized product with the crude material against a pure standard can also indicate the success of the purification.

Q3: Can I reuse the mother liquor to recover more product?

A3: Yes, it is possible to recover more product from the mother liquor. You can concentrate the mother liquor by evaporating some of the solvent and then cooling it to obtain a second crop of crystals. However, be aware that this second crop may be less pure than the first.

Solubility Data

Precise quantitative solubility data for this compound in various solvents at different temperatures is not widely published. However, based on the behavior of similar aromatic carboxylic acids, the following qualitative solubility trends can be expected:

SolventSolubility at Room TemperatureSolubility at Boiling Point
WaterLowModerate
MethanolHighVery High
EthanolHighVery High
Ethanol/Water MixtureVariable (depends on ratio)High
Methanol/Water MixtureVariable (depends on ratio)High

Experimental Protocol: Recrystallization of Crude this compound

This protocol outlines a general procedure for the purification of crude this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Heat the solution to boiling.

  • Addition of Anti-solvent: To the boiling ethanol solution, add hot water dropwise until the solution becomes faintly cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

  • Analysis: Determine the melting point of the dried crystals to assess their purity.

Recrystallization Workflow

RecrystallizationWorkflow A Start: Crude this compound B Dissolve in Minimum Hot Solvent (e.g., Ethanol) A->B C Insoluble Impurities Present? B->C D Hot Filtration C->D Yes E Add Hot Anti-Solvent (e.g., Water) to Cloud Point C->E No D->E F Add Minimum Hot Solvent to Re-dissolve E->F G Slow Cooling to Room Temperature F->G H Cool in Ice Bath G->H I Vacuum Filtration H->I J Wash Crystals with Cold Solvent I->J K Dry Crystals J->K L End: Pure this compound K->L

Caption: A flowchart illustrating the key steps in the recrystallization of this compound.

Technical Support Center: Optimizing Reaction Conditions for 3-Methoxycinnamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-methoxycinnamic acid. This guide offers detailed methodologies and data-driven insights to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound include the Knoevenagel condensation, the Perkin reaction, and to a lesser extent, the Wittig and Horner-Wadsworth-Emmons reactions. The Knoevenagel condensation often involves the reaction of 3-methoxybenzaldehyde with malonic acid in the presence of a basic catalyst like pyridine and piperidine.[1][2] The Perkin reaction utilizes the condensation of 3-methoxybenzaldehyde with acetic anhydride and an alkali salt like sodium acetate.[3][4]

Q2: I am getting a low yield in my this compound synthesis. What are the general factors I should investigate?

A2: Low yields in these types of condensation reactions can often be attributed to several key factors:

  • Catalyst Activity: The base catalyst may be impure, deactivated (e.g., by moisture), or used in a suboptimal concentration.[5]

  • Reaction Equilibrium: The formation of water as a byproduct can shift the reaction equilibrium back to the reactants.[5]

  • Reaction Temperature and Time: The temperature may be too low for the reaction to proceed efficiently, or the reaction time may be insufficient for complete conversion.[5][6] Conversely, excessively high temperatures can lead to side reactions and degradation.[6]

  • Purity of Reagents: The purity of the starting materials, particularly the 3-methoxybenzaldehyde and the active methylene compound or anhydride, is crucial. Impurities can inhibit the reaction or lead to unwanted byproducts.

Q3: How can I effectively purify the crude this compound product?

A3: Recrystallization is the most common and effective method for purifying crude this compound.[7] A common procedure involves dissolving the crude product in a suitable solvent or solvent mixture (e.g., a water:ethanol mixture) and allowing it to slowly cool, which facilitates the formation of pure crystals.[6][7] Washing the crude product with cold water after filtration can also help remove water-soluble impurities.[8] For colored impurities, washing the dissolved product with a solvent like ethyl acetate or treating it with activated charcoal can be effective before recrystallization.[7][9]

Troubleshooting Guides

Knoevenagel Condensation

Issue 1: Low or No Product Formation

  • Possible Cause: Inactive or insufficient catalyst.

    • Solution: Use freshly opened or purified pyridine and piperidine. Ensure the correct molar ratio of the catalyst is used. For a greener alternative, consider using ammonium salts like ammonium bicarbonate.[7]

  • Possible Cause: Water inhibiting the reaction.

    • Solution: If using a solvent like toluene, employ a Dean-Stark apparatus to azeotropically remove water as it forms.[10]

  • Possible Cause: Suboptimal reaction temperature.

    • Solution: Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC). A typical temperature range is 80-115°C.[8]

Issue 2: Formation of a Tar-like Substance

  • Possible Cause: Excessively high reaction temperature or prolonged reaction time.

    • Solution: Reduce the reaction temperature and monitor the reaction closely by TLC to determine the optimal reaction time.

  • Possible Cause: High concentration of reactants.

    • Solution: Ensure adequate stirring and consider using a solvent to aid in heat distribution and prevent localized overheating.

Perkin Reaction

Issue 1: Low Yield of this compound

  • Possible Cause: Deactivated catalyst.

    • Solution: Use anhydrous sodium acetate as the catalyst. The presence of moisture can significantly reduce its effectiveness.[5]

  • Possible Cause: Incomplete reaction.

    • Solution: Ensure the reaction is heated at a sufficiently high temperature (typically 160-180°C) for an adequate duration (3-5 hours).[6]

Issue 2: Product is Difficult to Purify

  • Possible Cause: Presence of unreacted 3-methoxybenzaldehyde.

    • Solution: During workup, after neutralizing the reaction mixture with a base, the unreacted aldehyde can be separated using a separatory funnel.[9]

  • Possible Cause: Formation of polymeric side products.

    • Solution: Avoid excessively high temperatures and prolonged heating.[6] Purify the crude product by recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis via Knoevenagel Condensation

AldehydeActive Methylene CompoundCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
m-MethoxybenzaldehydeMalonic AcidPyridineDimethylbenzene80293.9[1]
3,4,5-TrimethoxybenzaldehydeMalonic AcidAmmonium BicarbonateEthyl Acetate140273[7]
2,3-DimethoxybenzaldehydeMalonic AcidPiperidine/PyridinePyridine80-115487-98[8]
4-MethoxybenzaldehydeMalonic AcidPyridine/β-alanineTolueneReflux495 (ester)[11]

Table 2: Reaction Conditions for Cinnamic Acid Synthesis via Perkin Reaction

AldehydeAnhydrideBaseTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeAcetic AnhydrideSodium Acetate160-1803-5High (unspecified)[6]
p-MethoxybenzaldehydeAcetic AnhydrideSodium Acetate50 (sonication)12.09[12]

Experimental Protocols

Protocol 1: Knoevenagel Condensation for this compound Synthesis[1]
  • Reaction Setup: In a suitable reactor, add 1361 mg of m-methoxybenzaldehyde and 20 mL of dimethylbenzene.

  • Reagent Addition: While stirring at room temperature, add 3 mL of malonic acid. Continue stirring for 30 minutes.

  • Catalyst Addition: Add 1000 mg of pyridine to the mixture.

  • Reaction: Heat the reaction mixture to 80°C and continue stirring for 2 hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture and proceed with standard post-treatment and purification processes to obtain this compound.

Protocol 2: Perkin Reaction for Cinnamic Acid Synthesis (Adapted for this compound)[6]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1 equivalent of 3-methoxybenzaldehyde, 1.5 equivalents of acetic anhydride, and 1 equivalent of anhydrous sodium acetate.

  • Reaction: Heat the mixture in an oil bath at 160-180°C for 3-5 hours.

  • Work-up: Allow the mixture to cool slightly and then pour it into a beaker of cold water while stirring to precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization.

Mandatory Visualization

Experimental_Workflow_Knoevenagel cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine: - 3-Methoxybenzaldehyde - Malonic Acid - Solvent (e.g., Dimethylbenzene) start->reagents stir Stir at Room Temperature reagents->stir catalyst Add Catalyst (e.g., Pyridine) stir->catalyst heat Heat to 80°C catalyst->heat react Stir for 2 hours heat->react monitor Monitor by TLC react->monitor cool Cool Reaction Mixture react->cool monitor->react precipitate Precipitate Product cool->precipitate filter Filter Crude Product precipitate->filter recrystallize Recrystallize filter->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for the Knoevenagel synthesis of this compound.

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 3-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 3-Methoxycinnamic acid. This document provides a series of troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to directly address and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing in HPLC refers to a peak shape distortion where the latter half of the peak is broader than the front half, resulting in an asymmetrical peak.[1] An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution.[1] Peak tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A value greater than 1 indicates peak tailing, with values above 1.2 often considered significant.[2] This can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the analysis.[2]

Q2: What are the primary causes of peak tailing for an acidic compound like this compound?

A2: For acidic compounds such as this compound, the most common causes of peak tailing in reversed-phase HPLC include:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of the silica-based stationary phase can interact with the polar functional groups of the analyte. These interactions create a secondary, undesirable retention mechanism that leads to peak tailing.[3]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both the analyte and the residual silanol groups.[4][5] If the mobile phase pH is close to the pKa of this compound (approximately 4.38), a mixed population of ionized and non-ionized analyte molecules will exist, leading to broadened and tailing peaks.[6]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in distorted peak shapes, including tailing.

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause the analyte band to spread, leading to peak tailing. This is particularly noticeable for early-eluting peaks.

  • Column Degradation: Over time, the stationary phase can degrade, or the column can become contaminated or develop a void at the inlet, all of which can negatively impact peak shape.[2]

Q3: How does the mobile phase pH specifically affect the peak shape of this compound?

A3: The pKa of this compound is approximately 4.38. To ensure a sharp, symmetrical peak, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the pKa. At a lower pH (e.g., pH 2.5-3.0), the carboxylic acid group of this compound will be predominantly in its protonated (non-ionized) form. This minimizes secondary interactions with the stationary phase and promotes a single, well-defined retention mechanism, resulting in improved peak symmetry.[2][7] Conversely, a mobile phase pH near the pKa will result in both ionized and non-ionized forms of the acid co-existing, leading to peak broadening and tailing.[6]

Troubleshooting Guides

Guide 1: Diagnosing the Cause of Peak Tailing

This guide will help you systematically identify the root cause of peak tailing in your this compound analysis.

Step 1: Observe the Chromatogram

  • Question: Are all peaks in the chromatogram tailing, or is it specific to the this compound peak?

    • All peaks tailing: This suggests a systemic issue, such as a problem with the column, extra-column volume, or a mismatched sample solvent.

    • Only the this compound peak (or other polar/acidic peaks) is tailing: This points towards a chemical interaction issue, likely related to the mobile phase pH or secondary silanol interactions.

Step 2: Evaluate for Column Overload

  • Question: Does the peak shape improve upon diluting the sample?

    • Action: Prepare and inject a 10-fold and 100-fold dilution of your sample.

    • Interpretation: If the tailing factor improves significantly with dilution, you are likely experiencing mass overload. Reduce your sample concentration. If the tailing is consistent across different concentrations, the issue is not overload.

The following diagram illustrates a logical workflow for troubleshooting peak tailing:

TroubleshootingWorkflow start Peak Tailing Observed for This compound all_peaks_tailing Are all peaks tailing? start->all_peaks_tailing only_analyte_tails Suspect Chemical/ Method-Specific Issue all_peaks_tailing->only_analyte_tails No system_issue Suspect Physical/ System-Wide Issue all_peaks_tailing->system_issue Yes check_overload Check for Column Overload (Inject Diluted Sample) only_analyte_tails->check_overload check_column_health Evaluate Column Health: - Age/Contamination - Void Formation system_issue->check_column_health check_extra_column_volume Inspect Instrument: - Extra-Column Volume - Leaks/Fittings system_issue->check_extra_column_volume overload_yes Mass Overload is the Cause. Reduce Sample Concentration. check_overload->overload_yes Yes overload_no Proceed to Chemical Troubleshooting check_overload->overload_no No optimize_mobile_phase Optimize Mobile Phase: - Adjust pH (2.5-3.0) - Check Buffer Strength overload_no->optimize_mobile_phase evaluate_column_chem Evaluate Column Chemistry: - Use End-Capped Column - Consider Different Stationary Phase overload_no->evaluate_column_chem

Caption: A step-by-step workflow for diagnosing HPLC peak tailing.

Guide 2: Mitigating Chemical and Method-Related Tailing

If you suspect a chemical or method-specific issue is causing peak tailing for this compound, follow these steps.

Q: How can I improve peak shape by modifying the mobile phase?

A: Adjusting the mobile phase is often the most effective way to reduce peak tailing for acidic analytes.

  • pH Adjustment: The most critical parameter to optimize is the mobile phase pH. For this compound (pKa ≈ 4.38), lower the pH of the aqueous portion of your mobile phase to between 2.5 and 3.0. This can be achieved by adding a small amount of an acid, such as 0.1% formic acid or 0.1% phosphoric acid. This ensures the analyte is in its non-ionized form, minimizing secondary interactions.

  • Buffer Strength: Ensure your buffer concentration is adequate, typically between 10-25 mM, to maintain a consistent pH throughout the analysis.

The following diagram illustrates the chemical interactions leading to peak tailing and how pH adjustment can mitigate this effect.

ChemicalInteractions

Caption: Chemical interactions causing peak tailing and its mitigation.

Data Presentation

The following table provides representative data on how the mobile phase pH can affect the peak asymmetry factor for an acidic analyte like this compound.

Mobile Phase pHAnalyte StateExpected Asymmetry Factor (As)Peak Shape
2.5Predominantly Non-ionized1.0 - 1.2Symmetrical
3.5Partially Ionized1.3 - 1.6Moderate Tailing
4.5 (near pKa)~50% Ionized> 1.7Significant Tailing
5.5Predominantly Ionized> 1.5Tailing (due to silanol interactions)

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Symmetrical Peaks

This protocol details the preparation of a mobile phase at an optimal pH to minimize peak tailing for this compound.

Objective: To prepare a mobile phase with a pH of approximately 2.8.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (or phosphoric acid)

  • 0.45 µm solvent filters

  • Clean glass mobile phase reservoir

Procedure:

  • Prepare the Aqueous Phase:

    • Measure 400 mL of HPLC-grade water into a clean beaker.

    • Carefully add 0.4 mL of formic acid to the water to create a 0.1% (v/v) solution.

    • Mix thoroughly with a magnetic stirrer.

    • Filter the aqueous phase through a 0.45 µm solvent filter.

  • Prepare the Mobile Phase:

    • In a 1 L mobile phase reservoir, combine the 400 mL of the filtered aqueous phase with 600 mL of HPLC-grade acetonitrile for a 60:40 (ACN:Water) mixture.

    • Cap the reservoir and swirl gently to mix.

    • Degas the mobile phase using an inline degasser or by sonication for 10-15 minutes.

  • System Equilibration:

    • Purge the HPLC pump with the newly prepared mobile phase.

    • Equilibrate the column with the mobile phase at the desired flow rate for at least 15-20 minutes, or until a stable baseline is achieved.

Protocol 2: Column Flushing and Regeneration

If you suspect column contamination is causing peak tailing, this protocol can help restore column performance.

Objective: To remove strongly retained contaminants from a C18 column.

Materials:

  • HPLC-grade water

  • HPLC-grade isopropanol

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

Procedure:

  • Disconnect the Column: Disconnect the column from the detector to avoid contamination of the flow cell.

  • Flush with Buffer-Free Mobile Phase: Flush the column with your mobile phase composition without any buffer salts (e.g., 60:40 acetonitrile:water) for 10-15 column volumes.

  • Flush with Water: Flush the column with 100% HPLC-grade water for 10-15 column volumes to remove any remaining buffer salts.

  • Strong Solvent Wash:

    • Flush with 100% isopropanol for 10-15 column volumes.

    • Flush with 100% acetonitrile for 10-15 column volumes.

    • Flush with 100% methanol for 10-15 column volumes.

  • Re-equilibration:

    • Gradually re-introduce your mobile phase by running a gradient from the last flushing solvent to your mobile phase composition over 10-15 minutes.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Reconnect and Test: Reconnect the column to the detector and inject a standard to evaluate the peak shape.

References

Technical Support Center: Preventing Degradation of 3-Methoxycinnamic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 3-Methoxycinnamic acid in solution.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound solutions.

Issue Potential Cause Recommended Solution
Discoloration (Yellowing/Browning) of the Solution Oxidation: Cinnamic acid derivatives can be susceptible to oxidation, leading to colored degradation products. This can be accelerated by high pH, presence of metal ions, and exposure to oxygen.pH Adjustment: Maintain a slightly acidic to neutral pH (e.g., pH 4-7) to minimize oxidation. Use of Antioxidants: Add antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the solution. Use of Chelating Agents: Incorporate a chelating agent such as EDTA to sequester metal ions that can catalyze oxidation. Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Precipitation or Cloudiness in the Solution Poor Solubility: this compound has limited solubility in aqueous solutions, which can be affected by pH and temperature. pH Shift: Changes in pH can alter the ionization state of the carboxylic acid group, affecting its solubility.Solvent Selection: Use co-solvents such as ethanol, propylene glycol, or DMSO to increase solubility.[1] pH Control: Ensure the pH of the solution is maintained in a range where this compound is soluble. For cinnamic acids, solubility generally increases at a pH above their pKa.[1] Temperature Control: Prepare the solution at a slightly elevated temperature (if the compound is thermally stable) to aid dissolution, and store at a controlled room temperature or as specified.
Loss of Potency or Inconsistent Assay Results Degradation: The compound may be degrading over time due to factors like light, temperature, or pH instability. Adsorption to Container: The compound might be adsorbing to the surface of the storage container.Stability-Indicating Method: Use a validated stability-indicating analytical method (e.g., HPLC) to accurately quantify the intact compound and separate it from any degradation products. Storage Conditions: Store solutions protected from light in amber vials or by wrapping the container in aluminum foil. Store at recommended temperatures (e.g., refrigerated or frozen).[2] Container Selection: Use appropriate, inert container materials (e.g., glass or specific types of plastic) to minimize adsorption.
Formation of Unknown Peaks in Chromatogram Degradation Products: New peaks likely represent degradation products formed due to stress factors.Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) to intentionally degrade the compound and identify the retention times of potential degradation products. This will help in developing a stability-indicating HPLC method.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific data for this compound is limited, based on related cinnamic acid derivatives, the primary degradation pathways include:

  • Photodegradation: Exposure to UV light can cause isomerization (from trans to cis form) and dimerization to form cyclobutane derivatives like truxillic or truxinic acids.[3]

  • Oxidation: The aromatic ring and the acrylic acid side chain can be susceptible to oxidation, especially in the presence of oxygen, metal ions, and at higher pH.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost.

  • Microbial Degradation: In non-sterile solutions, microorganisms can metabolize the compound.[4]

Q2: What is the optimal pH for storing a this compound solution?

A2: The optimal pH for storage is a balance between solubility and stability. While higher pH can increase the solubility of cinnamic acids, it can also accelerate oxidative degradation.[1] For many phenolic compounds, a slightly acidic pH range (e.g., pH 4-6) is often a good starting point to minimize degradation. A pH-stability study is recommended to determine the optimal pH for your specific formulation.

Q3: How should I prepare and store my this compound stock solutions?

A3: For maximum stability, dissolve this compound in a suitable organic solvent like DMSO or ethanol.[1] For aqueous solutions, consider using a buffer in the optimal pH range. Store all solutions in tightly sealed, amber glass vials at low temperatures (e.g., 2-8°C or -20°C for long-term storage) and protected from light.

Q4: Can I heat the solution to dissolve this compound?

A4: Gentle heating can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided as it can lead to thermal degradation. It is advisable to conduct a preliminary thermal stability test to understand the compound's tolerance to heat.

Quantitative Data on Stability

Table 1: pH Stability of this compound at [Temperature]

pHInitial Concentration (µg/mL)Concentration after [Time] (µg/mL)% Degradation
2.0
4.0
7.0
9.0
12.0

Table 2: Photostability of this compound Solution at [Temperature] and [pH]

Exposure Time (hours)Concentration (µg/mL) - Protected from LightConcentration (µg/mL) - Exposed to Light% Degradation
0
2
4
8
24

Table 3: Thermal Stability of this compound Solution at [pH]

Temperature (°C)Initial Concentration (µg/mL)Concentration after [Time] (µg/mL)% Degradation
40
60
80

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework. It must be validated for your specific application to ensure it can separate this compound from its degradation products.

1. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm particle size, 4.6 mm x 250 mm.

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in HPLC-grade water (e.g., 60:40 v/v). The ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/minute.

  • Detection: UV at approximately 274 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

2. Preparation of Solutions:

  • Mobile Phase Preparation: Prepare the 0.1% phosphoric acid solution by adding 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Mix the required volumes of acetonitrile and the phosphoric acid solution. Filter and degas the mobile phase before use.

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase) at a known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution with the mobile phase.

3. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is crucial and is established through forced degradation studies.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to identify potential degradation products and to validate the stability-indicating nature of the analytical method.[5]

1. Preparation of Sample:

  • Prepare a solution of this compound at a known concentration (e.g., 100 µg/mL) in a suitable solvent.

2. Stress Conditions:

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 60°C) for a specified time. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.

  • Thermal Degradation: Store the solution at a high temperature (e.g., 80°C) for a specified time. Also, analyze the solid compound stored under the same conditions.

  • Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

3. Analysis:

  • Analyze the stressed samples at different time points using the developed HPLC method.

  • Monitor for the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

  • Ensure the peak purity of the this compound peak in the stressed samples using a photodiode array (PDA) detector.

Visualizations

degradation_pathways cluster_main This compound in Solution cluster_stressors Stress Factors cluster_degradation Degradation Products main_compound This compound isomer Cis-Isomer main_compound->isomer Isomerization dimer Dimers main_compound->dimer Dimerization oxidized Oxidized Products main_compound->oxidized Oxidation hydrolyzed Hydrolysis Products main_compound->hydrolyzed Hydrolysis decarboxylated Decarboxylated Products main_compound->decarboxylated Decarboxylation light Light (UV) light->isomer light->dimer heat Heat heat->decarboxylated ph Extreme pH (Acid/Base) ph->hydrolyzed oxygen Oxygen / Metal Ions oxygen->oxidized

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow start Degradation Observed (e.g., color change, loss of potency) check_storage Review Storage Conditions: - Protected from light? - Correct temperature? - Inert atmosphere? start->check_storage check_solution Review Solution Preparation: - Correct solvent? - pH controlled? - Presence of antioxidants/chelators? check_storage->check_solution Yes adjust_storage Adjust Storage Conditions: - Use amber vials - Store at lower temperature - Purge with N2/Ar check_storage->adjust_storage No check_method Is the Analytical Method Stability-Indicating? check_solution->check_method Yes adjust_solution Optimize Formulation: - Adjust pH - Add stabilizers check_solution->adjust_solution No develop_method Develop/Validate a Stability-Indicating Method check_method->develop_method No reanalyze Re-analyze Samples check_method->reanalyze Yes adjust_storage->reanalyze adjust_solution->reanalyze develop_method->reanalyze

Caption: Troubleshooting workflow for this compound degradation.

References

Addressing impurities in starting materials for 3-Methoxycinnamic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methoxycinnamic acid.

General Troubleshooting

Question: My synthesis of this compound resulted in a low yield and/or impure product. What are the general steps I should take to troubleshoot the reaction?

Answer:

A systematic approach is crucial when troubleshooting a chemical synthesis. The following workflow can help identify and resolve the issue:

  • Analyze the Crude Product: Before extensive purification, analyze a small sample of your crude product using techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you identify the presence of starting materials, the desired product, and any major impurities.

  • Identify the Problem: Based on the analysis, determine the primary issue:

    • Incomplete Reaction: Significant amount of starting materials remain.

    • Side Reaction(s): Presence of unexpected spots on TLC or peaks in NMR/LC-MS.

    • Product Degradation: The desired product is present but along with degradation products.

  • Diagnose the Root Cause: Pinpoint the likely cause based on the identified problem. This could be related to reagent purity, reaction conditions (temperature, time), or the reaction setup itself.

  • Implement a Solution: Based on the diagnosis, take corrective actions. This may involve purifying starting materials, optimizing reaction conditions, or adjusting the work-up procedure.

Troubleshooting Experimental Workflow

TroubleshootingWorkflow cluster_Analysis 1. Analysis & Identification cluster_Diagnosis 2. Problem Diagnosis cluster_Solution 3. Solution & Optimization UnexpectedResult Unexpected Result (e.g., Low Yield, Impurities) AnalyzeCrude Analyze Crude Product (TLC, NMR, LC-MS) UnexpectedResult->AnalyzeCrude IdentifyProducts Identify Side Products & Unreacted Materials AnalyzeCrude->IdentifyProducts DetermineCause Determine Root Cause IdentifyProducts->DetermineCause SideReaction Side Reaction Occurred DetermineCause->SideReaction Impurity Identified IncompleteReaction Incomplete Reaction DetermineCause->IncompleteReaction Starting Material Present ProductDegradation Product Degradation DetermineCause->ProductDegradation Multiple Unidentified Products ModifyConditions Modify Conditions (Temp, Time, Solvent) SideReaction->ModifyConditions AdjustStoichiometry Adjust Stoichiometry IncompleteReaction->AdjustStoichiometry PurifyReagents Purify Reagents ProductDegradation->PurifyReagents ImplementSolution Implement Solution ModifyConditions->ImplementSolution AdjustStoichiometry->ImplementSolution PurifyReagents->ImplementSolution

Caption: General workflow for troubleshooting the synthesis of this compound.

Impurities in Starting Materials

Question: What are the common impurities in the starting materials for this compound synthesis, and how can they affect my reaction?

Answer:

The purity of your starting materials is critical for a successful synthesis. Here are some common impurities and their potential impact:

Starting MaterialCommon ImpuritiesPotential Impact on SynthesisRecommended Action
3-Methoxybenzaldehyde 3-Methoxybenzoic acidCan neutralize the base catalyst, hindering the reaction.Purify by distillation or column chromatography if purity is questionable.
3-HydroxybenzaldehydeCan lead to the formation of 3-hydroxycinnamic acid as a byproduct.Check the purity by GC or NMR before use.
Other isomeric methoxybenzaldehydesMay result in a mixture of cinnamic acid isomers that are difficult to separate.Use a high-purity starting material (≥99%).
Malonic Acid Chloride or Sulfate ions[1]Can interfere with catalysts, especially in the Heck reaction.Use high-purity malonic acid (≥99.8%).[1]
Heavy metals (e.g., lead)[1]Can poison palladium catalysts in the Heck reaction.Choose a supplier that provides an analysis of heavy metal content.
Water[1]Can hydrolyze reactants or deactivate catalysts.Use anhydrous malonic acid or dry it before use.
3-Bromoanisole Isomeric bromoanisolesCan lead to the formation of isomeric methoxycinnamic acids.Purify by distillation.
PhenolCan react with other reagents and introduce impurities.Wash with a mild base solution during work-up.

Method-Specific Troubleshooting and FAQs

Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[2]

Question: My Perkin reaction is producing a low yield of this compound and a significant amount of a dark, tar-like byproduct. What is causing this, and how can I minimize it?

Answer:

The formation of resinous byproducts is a known challenge in the Perkin reaction, often due to the high temperatures required.[3]

Troubleshooting Steps:

  • Temperature Control: The reaction is typically heated to around 180°C.[3] Overheating can lead to self-condensation of the aldehyde and anhydride, causing polymerization. Use a well-controlled oil bath to maintain a stable temperature.

  • Reaction Time: Prolonged heating can also promote side reactions. Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed.

  • Purity of Reagents: Ensure that the 3-methoxybenzaldehyde is free from its corresponding carboxylic acid, which can inhibit the reaction. Use freshly fused and finely powdered anhydrous sodium acetate.[4]

Question: What are the typical starting materials and their ratios for the Perkin reaction?

Answer:

The key starting materials are 3-methoxybenzaldehyde and acetic anhydride, with anhydrous sodium acetate as the catalyst. A common molar ratio is 1 equivalent of the aldehyde, 1.5 to 2.5 equivalents of the anhydride, and 1 to 1.5 equivalents of the acetate.

Knoevenagel Condensation

The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene compound, catalyzed by a weak base.[5]

Question: My Knoevenagel condensation to synthesize this compound is very slow or is not going to completion. What are the likely causes?

Answer:

Several factors can affect the rate and completion of a Knoevenagel condensation.

Troubleshooting Steps:

  • Catalyst Choice: The basicity of the catalyst is crucial. A weak base like pyridine or piperidine is typically used.[6] Strong bases can cause self-condensation of the aldehyde. Piperidine is often more effective than pyridine.[3]

  • Water Removal: The reaction produces water, which can inhibit the catalyst and shift the equilibrium backward. If the reaction is sluggish, consider using a Dean-Stark apparatus to remove water azeotropically.

  • Purity of Malonic Acid: Ensure the malonic acid is dry and of high purity, as impurities can interfere with the reaction.

Question: The final product of my Knoevenagel reaction is impure. What are the likely contaminants, and how can I remove them?

Answer:

Common impurities include unreacted starting materials and a decarboxylation byproduct.

  • Unreacted 3-Methoxybenzaldehyde and Malonic Acid: These are the most common impurities. Most of the unreacted aldehyde can be removed during the work-up by washing with a sodium bisulfite solution. Unreacted malonic acid is typically removed by recrystallization of the final product.

  • Decarboxylation Byproduct: Overheating the reaction can lead to the decarboxylation of the product, forming 3-methoxystyrene. Careful temperature control is essential to minimize this side reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene.[7]

Question: I am observing a low yield in my Heck reaction for this compound synthesis. What are the potential issues?

Answer:

Low yields in the Heck reaction can stem from issues with the catalyst, reagents, or reaction conditions.

Troubleshooting Steps:

  • Catalyst Activity: The palladium catalyst is sensitive to air and impurities. Ensure you are using an active catalyst and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂) and ligand can also significantly impact the yield.[7]

  • Base: An appropriate base, such as triethylamine or sodium acetate, is required to neutralize the hydrogen halide formed during the reaction.[7] Ensure the base is anhydrous and added in a sufficient amount (typically 1.2-2 equivalents).

  • Solvent: The choice of solvent is important. Polar aprotic solvents like DMF or acetonitrile are commonly used.

  • Impurity Poisoning: Impurities in the starting materials, particularly sulfur-containing compounds or heavy metals in the 3-bromoanisole or acrylic acid, can poison the palladium catalyst.

Question: What are some common side products in the Heck reaction for this synthesis?

Answer:

Common side products can include:

  • Homocoupling of 3-bromoanisole: This leads to the formation of 3,3'-dimethoxybiphenyl. This can be minimized by using the correct catalyst and reaction conditions.

  • Reduction of 3-bromoanisole: This results in the formation of anisole.

  • Polymerization of acrylic acid: This can be minimized by controlling the reaction temperature and concentration.

Experimental Protocols

Perkin Reaction Protocol
  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-methoxybenzaldehyde (1 eq), acetic anhydride (2 eq), and freshly fused, powdered anhydrous sodium acetate (1.5 eq).[4]

  • Reaction: Heat the mixture in an oil bath at 180°C for 5-8 hours.[3]

  • Work-up: Allow the mixture to cool slightly and pour it into a beaker of cold water while stirring. Boil the mixture for 15 minutes to hydrolyze any unreacted anhydride.

  • Isolation: If the product crystallizes upon cooling, collect the solid by vacuum filtration. If it separates as an oil, perform a steam distillation to remove unreacted 3-methoxybenzaldehyde.

  • Purification: Dissolve the crude product in a warm aqueous solution of sodium carbonate. Filter to remove any insoluble impurities. Acidify the filtrate with dilute hydrochloric acid to precipitate the this compound. Collect the product by filtration, wash with cold water, and dry.[3]

Knoevenagel Condensation Protocol
  • Setup: In a round-bottom flask, dissolve 3-methoxybenzaldehyde (1 eq) and malonic acid (1.5 eq) in pyridine (3-5 volumes).[8]

  • Catalysis: Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Reaction: Heat the mixture to 80-90°C for 2-4 hours.[9] Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into an excess of cold, dilute hydrochloric acid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture.

Heck Reaction Protocol
  • Setup: To a degassed solution of 3-bromoanisole (1 eq) and acrylic acid (1.2 eq) in a suitable solvent (e.g., DMF or acetonitrile), add a palladium catalyst (e.g., Pd(OAc)₂ (1-5 mol%)) and a ligand (e.g., PPh₃ (2-10 mol%)).

  • Base: Add a base such as triethylamine (1.5 eq).

  • Reaction: Heat the mixture under an inert atmosphere at 80-120°C for 4-24 hours, monitoring by TLC.

  • Work-up: After the reaction is complete, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

MethodTypical YieldPurityKey AdvantagesKey Disadvantages
Perkin Reaction 40-60%Good after purificationUses readily available and inexpensive reagents.Requires high temperatures, which can lead to side products and tar formation.
Knoevenagel Condensation 70-95%[9][10]Generally highMilder reaction conditions compared to the Perkin reaction; high yields.Requires a basic catalyst which may need to be carefully chosen; potential for decarboxylation.
Heck Reaction 60-85%HighGood functional group tolerance; stereospecific.Requires an expensive and potentially toxic palladium catalyst; sensitive to impurities.

Visualizations

Perkin Reaction Workflow

PerkinWorkflow Start Combine 3-Methoxybenzaldehyde, Acetic Anhydride, & NaOAc Heat Heat to 180°C Start->Heat Workup Pour into Water, Boil Heat->Workup Isolate Isolate Crude Product (Filtration or Steam Distillation) Workup->Isolate Purify Purify by Acid-Base Extraction & Recrystallization Isolate->Purify Product Pure this compound Purify->Product KnoevenagelLogic Start Dissolve 3-Methoxybenzaldehyde & Malonic Acid in Pyridine AddCatalyst Add Piperidine Start->AddCatalyst Heat Heat to 80-90°C AddCatalyst->Heat Monitor Monitor by TLC Heat->Monitor Workup Acidify with HCl Monitor->Workup Reaction Complete Isolate Filter and Dry Workup->Isolate Product Crude this compound Isolate->Product

References

Technical Support Center: Scaling Up the Synthesis of 3-Methoxycinnamic Acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-methoxycinnamic acid on a scale suitable for preclinical trials.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis, purification, and scale-up of this compound.

Q1: My reaction yield is significantly lower than reported in the literature. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically via Knoevenagel or Perkin reactions, can stem from several factors.

  • Suboptimal Reaction Conditions: The reaction temperature, time, and catalyst concentration are critical. For the Knoevenagel-Doebner condensation, ensure the temperature is maintained appropriately, as excessive heat can lead to side reactions. A Chinese patent suggests that a reaction at 80°C for 2 hours can yield up to 93.9%.[1]

  • Reagent Quality: The purity of starting materials, particularly 3-methoxybenzaldehyde and malonic acid, is crucial. Impurities can interfere with the reaction. Ensure reagents are from a reliable source and stored under appropriate conditions to prevent degradation.

  • Inefficient Water Removal: In reactions that produce water, such as the Knoevenagel condensation, its accumulation can reverse the reaction or deactivate the catalyst. While not always feasible on a large scale without specialized equipment, ensuring anhydrous conditions at the start is important.

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the duration.

Troubleshooting Steps:

  • Verify Reagent Purity: Use fresh, high-purity 3-methoxybenzaldehyde and malonic acid.

  • Optimize Reaction Temperature: Use a thermostatically controlled oil bath to ensure stable and uniform heating.

  • Monitor Reaction Progress: Run TLC analysis at regular intervals to determine the optimal reaction time.

  • Catalyst Loading: Ensure the correct stoichiometric amount of catalyst (e.g., pyridine, piperidine) is used.

Q2: I am observing a significant amount of side products in my crude reaction mixture. How can I identify and minimize them?

A2: Side product formation is a common challenge, especially during scale-up.

  • Self-Condensation of Aldehyde: Under strongly basic conditions or at high temperatures, 3-methoxybenzaldehyde can undergo self-condensation.

  • Decarboxylation of Malonic Acid: Premature decarboxylation of malonic acid can occur at elevated temperatures, reducing the amount available for the desired reaction.

  • Formation of Michael Adducts: In some cases, the product can react further with malonic acid.

Troubleshooting Steps:

  • Control Basicity: Use a weaker base or a catalytic amount of a stronger base. For the Knoevenagel-Doebner reaction, pyridine often serves as both the solvent and a suitable base.[1][2]

  • Temperature Management: Avoid excessively high temperatures. Gradual heating to the target temperature can minimize side reactions.

  • Purification Strategy: An effective workup and purification protocol is essential. Dissolving the crude product in an aqueous sodium carbonate or sodium hydroxide solution, followed by filtration to remove insoluble impurities and subsequent acidification to precipitate the desired acid, is a common and effective method.[2]

Q3: The purification of my this compound is proving difficult, and I'm struggling to achieve the required purity for preclinical studies. What are the best practices?

A3: Achieving high purity is critical for preclinical applications.

  • Initial Work-up: After the reaction, quenching with water and acidifying with a strong acid like HCl is a standard procedure to precipitate the crude product.[2][3] Thoroughly washing the precipitate with cold water helps remove inorganic salts and water-soluble impurities.[2]

  • Recrystallization: This is the most effective method for purifying the final product. Solvents such as ethanol or a mixture of methyl ethyl ketone and water have been reported to be effective for cinnamic acid derivatives.[2] The choice of solvent will depend on the specific impurity profile.

  • Characterization: Use analytical techniques such as NMR, LC-MS, and melting point determination to confirm the purity and identity of the final compound. The melting point of this compound is reported to be in the range of 116-119 °C.

Troubleshooting Steps:

  • Optimize Recrystallization Solvent: If the purity is still low after one recrystallization, try a different solvent system or a second recrystallization.

  • Activated Carbon Treatment: If colored impurities are present, a small amount of activated carbon can be added to the hot solution during recrystallization, followed by hot filtration.

  • Column Chromatography: For difficult-to-remove impurities, silica gel column chromatography may be necessary, although this is less ideal for very large-scale purification due to cost and time.

Quantitative Data Summary

The following table summarizes key quantitative data from literature sources for the synthesis of cinnamic acid derivatives, which can be adapted for this compound.

ParameterKnoevenagel-Doebner ReactionPerkin Reaction
Starting Materials 3-methoxybenzaldehyde, Malonic Acidp-methoxybenzaldehyde, Acetic Anhydride
Catalyst/Base Pyridine, PiperidineSodium Acetate
Solvent Pyridine, DimethylbenzeneNone (neat)
Reaction Temperature 80-115°C50°C (with sonication)
Reaction Time 2-4 hours1 hour (with sonication)
Reported Yield 87-98% (for 2,3-dimethoxy)[2], up to 93.9% (for 3-methoxy)[1]2.09% (for p-methoxy with sonication)[4]
Purity >97% after recrystallizationNot explicitly stated

Detailed Experimental Protocols

Knoevenagel-Doebner Condensation for this compound

This protocol is adapted from a high-yield patented method.[1]

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a reflux condenser, add 3-methoxybenzaldehyde and xylene.

  • Addition of Reagents: While stirring at room temperature, add malonic acid. Continue stirring for 30 minutes.

  • Catalyst Addition: Add pyridine to the reaction mixture.

  • Heating: Heat the mixture to 80°C and maintain this temperature for 2 hours, with continuous stirring.

  • Work-up: After cooling, pour the reaction mixture into cold water. Slowly acidify with concentrated hydrochloric acid with stirring until the solution is strongly acidic, which will precipitate the crude product.

  • Purification:

    • Filter the crude solid and wash it with cold water.

    • Dissolve the crude product in a warm aqueous solution of sodium carbonate.

    • Filter the solution to remove any insoluble impurities.

    • Acidify the filtrate with dilute hydrochloric acid to precipitate the pure this compound.

  • Drying: Filter the purified product and dry it at 60-70°C.

Visualizations

Synthesis of this compound via Knoevenagel-Doebner Reaction

G Synthesis of this compound cluster_reactants Reactants cluster_conditions Conditions cluster_workup Purification 3-Methoxybenzaldehyde 3-Methoxybenzaldehyde Reaction Knoevenagel-Doebner Condensation 3-Methoxybenzaldehyde->Reaction Malonic Acid Malonic Acid Malonic Acid->Reaction Pyridine Pyridine Pyridine->Reaction Catalyst Heat (80 C) Heat (80 C) Heat (80 C)->Reaction Crude Product Crude Product Reaction->Crude Product Acidification (HCl) Acidification (HCl) Crude Product->Acidification (HCl) Recrystallization Recrystallization Acidification (HCl)->Recrystallization Pure this compound Pure this compound Recrystallization->Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

General Troubleshooting Workflow for Synthesis

G General Troubleshooting Workflow Start Unexpected Result (e.g., Low Yield, Impurities) Analyze Analyze Crude Product (TLC, NMR, LC-MS) Start->Analyze Identify Identify Side Products & Unreacted Materials Analyze->Identify Diagnose Determine Root Cause Identify->Diagnose Incomplete Incomplete Reaction Diagnose->Incomplete Starting Material Present SideReaction Side Reaction Occurred Diagnose->SideReaction Unexpected Products Impurity Starting Material Impurity Diagnose->Impurity Known Impurity Pattern ModifyTime Adjust Reaction Time/ Temperature Incomplete->ModifyTime Optimize ModifyConditions Modify Catalyst/ Solvent/Temp. SideReaction->ModifyConditions Optimize PurifyReagents Purify Starting Materials Impurity->PurifyReagents Optimize End Re-run Experiment ModifyTime->End Implement Solution ModifyConditions->End Implement Solution PurifyReagents->End Implement Solution

References

Enhancing the yield of the Knoevenagel condensation for cinnamic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the yield of the Knoevenagel condensation for the synthesis of cinnamic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Knoevenagel condensation is resulting in a low yield of cinnamic acid. What are the potential causes and how can I improve it?

A1: Low yields in the Knoevenagel condensation for cinnamic acid synthesis can stem from several factors, including suboptimal reaction conditions, inappropriate choice of catalyst or solvent, and the presence of side reactions. Here are key areas to troubleshoot:

  • Catalyst and Solvent System: The choice of base catalyst and solvent is crucial. Traditional methods often use pyridine as both a solvent and a base, with piperidine as a catalyst.[1][2] However, these are toxic.[3] More environmentally friendly and often higher-yielding alternatives have been developed. Consider using catalysts like triethylamine (TEA) in toluene, which can provide yields comparable to pyridine-based systems.[2] L-proline in ethanol is another effective and sustainable option, particularly for hydroxy-substituted benzaldehydes.[3] For solvent-free or aqueous conditions, catalysts like tetrabutylammonium bromide (TBAB) with K2CO3 under microwave irradiation, or ammonium salts like ammonium bicarbonate, have shown high efficiency.[1][4]

  • Reactant Ratio: The molar ratio of the aromatic aldehyde to malonic acid can significantly impact the yield. An excess of malonic acid is often used to drive the reaction to completion. For instance, a benzaldehyde to malonic acid molar ratio of 1:3 has been shown to produce high yields.[5]

  • Reaction Temperature and Time: The optimal temperature and reaction time are interdependent and catalyst-specific. For many conventional methods, heating is required, often in the range of 80-120°C.[6] However, excessively high temperatures can promote side reactions and polymerization.[6] Reaction times can vary from a few minutes under microwave conditions to several hours for conventional heating methods.[1][7] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Purity of Reactants: The purity of the starting materials, especially the benzaldehyde, is important. Impurities can lead to the formation of byproducts and reduce the overall yield.[6]

Q2: What are common side products in the Knoevenagel condensation for cinnamic acids, and how can I minimize their formation?

A2: A common issue is the formation of the intermediate cinnamic dicarboxylic acid, which may not fully decarboxylate to the desired cinnamic acid. Additionally, self-condensation of the aldehyde or polymerization can occur, especially at high temperatures.[6]

To minimize these side products:

  • Ensure Complete Decarboxylation: The Doebner modification of the Knoevenagel condensation uses a pyridine/piperidine system which facilitates the decarboxylation of the initially formed α,β-unsaturated malonic acids.[1] If you are isolating the dicarboxylic acid intermediate, ensure the reaction temperature and time are sufficient for the final decarboxylation step.[3]

  • Control Reaction Temperature: As mentioned, maintaining the optimal temperature range (typically 80-120°C for conventional heating) is critical to prevent polymerization and other side reactions.[6]

  • Catalyst Loading: The amount of catalyst should be carefully controlled. While a sufficient amount is needed for an efficient reaction, an excess can sometimes lead to unwanted side reactions.[6]

Q3: How can I make the synthesis of cinnamic acids via Knoevenagel condensation more environmentally friendly ("greener")?

A3: Greener synthesis approaches focus on reducing the use of hazardous solvents and reagents.[7] Several "green" methods for the Knoevenagel condensation have been developed:

  • Solvent-Free Reactions: Performing the reaction without a solvent is a highly effective green chemistry approach. The use of ammonium salts like ammonium bicarbonate as a catalyst in a solid-phase reaction has been shown to be successful.[4]

  • Aqueous Conditions: Water is an environmentally benign solvent. Knoevenagel condensations can be effectively carried out in water, often with the aid of a phase-transfer catalyst like TBAB and a base such as K2CO3, especially under microwave irradiation.[1]

  • Alternative Solvents and Catalysts: Replacing toxic solvents like pyridine with less hazardous alternatives such as ethanol or toluene is a significant improvement.[2][3] Similarly, using catalysts like L-proline or triethylamine instead of piperidine enhances the green profile of the synthesis.[2][3]

Q4: Can microwave irradiation be used to enhance the reaction yield and reduce reaction time?

A4: Yes, microwave-assisted synthesis is a powerful technique for the Knoevenagel condensation. It often leads to significantly reduced reaction times and improved yields compared to conventional heating methods. For example, the synthesis of cinnamic acids using TBAB and K2CO3 in water under microwave irradiation can be completed in a matter of minutes with excellent yields.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various studies to allow for easy comparison of different reaction conditions.

Table 1: Comparison of Different Catalysts and Solvents for the Synthesis of Cinnamic Acid

CatalystSolventBenzaldehyde: Malonic Acid RatioTemperature (°C)TimeYield (%)Reference
PyridinePyridine1:3Reflux90 min90[5]
PiperidineToluene/TEA1:1Reflux2-3 h~90[2]
L-prolineEthanol1:1604 h80[3]
TBAB / K2CO3Water1:1MW (900W)5 min85[1]
Ammonium BicarbonateEthyl Acetate (initially)1:1.2140-73[4]
DABCODMF1:1--High[8]

Table 2: Effect of Reactant Ratio on Cinnamic Acid Yield

Benzaldehyde: Malonic Acid RatioCatalystSolventYield (%)Reference
1:1L-prolineEthanol80[3]
1:1.2Ammonium BicarbonateEthyl Acetate (initially)73[4]
1:3PyridinePyridine90[5]

Experimental Protocols

Protocol 1: Green Synthesis of Cinnamic Acid using Ammonium Bicarbonate

This protocol is based on a solvent-free approach, making it more environmentally friendly.

  • Combine 1 equivalent of the benzaldehyde, 1.2 equivalents of malonic acid, and 0.4 equivalents of ammonium bicarbonate in a reaction vessel.[4]

  • Add a minimal amount of a high-boiling solvent like ethyl acetate initially to facilitate mixing.[4]

  • Heat the mixture in an oil bath at 140°C. The ethyl acetate will boil off as the reaction proceeds.[4]

  • Gas evolution will be observed. Continue heating until the reaction is complete (monitor by TLC).[4]

  • After cooling, dissolve the solid mass in a saturated sodium bicarbonate solution.[4]

  • Acidify the solution with 6M HCl to a pH of 2 to precipitate the cinnamic acid.[4]

  • Filter the precipitate and wash with water. The crude product can be recrystallized from a water/ethanol mixture.[4]

Protocol 2: Microwave-Assisted Synthesis in Water

This protocol utilizes microwave irradiation for a rapid and high-yielding synthesis.

  • In a microwave-safe vessel, mix the aromatic aldehyde (5 mmol), malonic acid (5 mmol), tetrabutylammonium bromide (TBAB, 2.5 mmol), and potassium carbonate (K2CO3, 2.5 mmol).[1]

  • Add 10 mL of distilled water to the mixture.[1]

  • Stir the mixture briefly with a glass rod.[1]

  • Irradiate the mixture in a microwave oven (e.g., at 900W) for the appropriate time, as monitored by TLC (typically a few minutes).[1]

  • After cooling, acidify the reaction mixture with dilute HCl.[1]

  • The product will precipitate and can be isolated by filtration, followed by washing with water.[1]

Visualizations

Knoevenagel_Condensation_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification benzaldehyde Aromatic Aldehyde mixing Mixing with Catalyst & Solvent benzaldehyde->mixing malonic_acid Malonic Acid malonic_acid->mixing heating Heating (Conventional or Microwave) mixing->heating Initiate Reaction acidification Acidification heating->acidification After Reaction Completion filtration Filtration acidification->filtration recrystallization Recrystallization filtration->recrystallization product Cinnamic Acid recrystallization->product

Caption: General experimental workflow for the Knoevenagel condensation.

Troubleshooting_Yield cluster_catalyst Catalyst/Solvent Optimization cluster_ratio Reactant Ratio cluster_conditions Reaction Conditions start Low Yield Issue catalyst_choice Inappropriate Catalyst/Solvent? start->catalyst_choice ratio_choice Suboptimal Reactant Ratio? start->ratio_choice temp_time Incorrect Temp/Time? start->temp_time catalyst_solutions Consider: - TEA in Toluene - L-proline in Ethanol - Aqueous TBAB/K2CO3 (MW) - Solvent-free with NH4HCO3 catalyst_choice->catalyst_solutions Yes ratio_solution Increase Malonic Acid (e.g., 1:1.2 to 1:3 Aldehyde:Acid) ratio_choice->ratio_solution Yes temp_time_solution Optimize Temperature (80-120°C) Monitor with TLC for optimal time temp_time->temp_time_solution Yes

Caption: Troubleshooting flowchart for low yield in Knoevenagel condensation.

Doebner_Mechanism cluster_0 Step 1: Condensation cluster_1 Step 2: Decarboxylation Aldehyde Ar-CHO Intermediate Ar-CH=C(COOH)₂ Aldehyde->Intermediate + Piperidine MalonicAcid CH₂(COOH)₂ MalonicAcid->Intermediate CinnamicAcid Ar-CH=CH-COOH Intermediate->CinnamicAcid Heat (Pyridine) CO2 CO₂

Caption: Simplified mechanism of the Doebner modification.

References

Technical Support Center: Post-Reaction Purification of 3-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the post-reaction purification of 3-Methoxycinnamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) concerning the purification of this important synthetic intermediate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Overall Yield After Purification

Potential CauseRecommended Solution
Incomplete Reaction: Before starting the purification, ensure the reaction has gone to completion. Monitor the reaction using Thin Layer Chromatography (TLC) to confirm the disappearance of starting materials.
Loss During Extraction: This compound may have some solubility in the aqueous layer during workup. To minimize this, saturate the aqueous phase with brine (a saturated solution of NaCl) to decrease the solubility of the organic product.
Premature Crystallization: The product may crystallize prematurely during hot filtration to remove insoluble impurities, leading to loss. Ensure the filtration apparatus (funnel, filter paper) is pre-heated, and use a slight excess of hot solvent to keep the product dissolved.
Excessive Solvent in Recrystallization: Using too much solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.[1] If the mother liquor is suspected to contain a large amount of product, it can be concentrated and a second crop of crystals can be collected.
Improper pH Adjustment: In purification protocols involving acid-base extractions, ensure the pH is adjusted correctly to fully precipitate the product. When acidifying to precipitate the carboxylic acid, the pH should be brought to 1-2.[2]

Issue 2: Oily Product or Failure to Crystallize During Recrystallization

Potential CauseRecommended Solution
"Oiling Out": The product may be precipitating from the solution at a temperature above its melting point, often due to a high concentration of impurities which can depress the melting point. To resolve this, reheat the solution, add more of the "soluble" solvent to increase the solution volume, and allow it to cool more slowly.[1]
Supersaturation: The solution may be supersaturated and require nucleation to initiate crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[1]
Inappropriate Solvent System: The chosen solvent or solvent pair may not be suitable for crystallization. The ideal solvent should dissolve the compound well when hot but poorly when cold. Experiment with different solvent systems. For cinnamic acid derivatives, mixtures like methanol/water or ethanol/water are often effective.[3]

Issue 3: Persistent Impurities in the Final Product

Potential CauseRecommended Solution
Co-elution in Column Chromatography: Impurities with similar polarity to this compound may co-elute. Optimize the solvent system for column chromatography by adjusting the polarity. Gradient elution, where the solvent polarity is gradually increased, can improve separation.[4]
Inclusion in Crystal Lattice: Rapid crystallization can trap impurities within the crystal structure.[1] Ensure the crystallization process is slow. This can be achieved by allowing the hot solution to cool to room temperature undisturbed before placing it in an ice bath.
Acidic Impurities: If the impurities are also acidic, they may not be removed by a simple acid-base extraction. In such cases, column chromatography is the recommended purification method.
Degradation on Silica Gel: Electron-rich compounds can sometimes decompose on the acidic surface of standard silica gel. While less common for cinnamic acids than for other structures like furans, if degradation is suspected, consider using a buffered silica gel (e.g., with triethylamine or phosphate buffer).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude reaction mixture of this compound?

A1: Common impurities can include unreacted starting materials such as 3-methoxybenzaldehyde and malonic acid, catalysts like pyridine, and by-products from side reactions.

Q2: What is the most effective method for purifying crude this compound?

A2: The choice of method depends on the nature and quantity of impurities. For many common impurities, recrystallization is a highly effective and straightforward method. For mixtures with impurities of very similar properties, silica gel column chromatography may be necessary for complete purification.[5][6] An acid-base extraction is also a powerful technique to separate the acidic product from neutral or basic impurities.[7]

Q3: What is a good solvent system for the recrystallization of this compound?

A3: While specific data for this compound is not abundant in the provided results, related cinnamic acids are often recrystallized from alcohol-water mixtures. A mixed solvent system of methanol and water or ethanol and water is a good starting point.[3] Methyl ethyl ketone has also been used for a similar compound.[7] The ideal solvent should dissolve the acid when hot and show low solubility when cold.

Q4: How can I monitor the purity of my this compound during the purification process?

A4: Thin Layer Chromatography (TLC) is an excellent technique for monitoring purity. By spotting the crude mixture and the purified fractions on a TLC plate, you can visualize the separation of the desired product from impurities. The final purity can be confirmed by measuring the melting point and through analytical techniques such as HPLC and NMR spectroscopy.[6][8]

Q5: The melting point of my purified this compound is lower than the literature value. What does this indicate?

A5: A depressed and broadened melting point range typically indicates the presence of impurities. The literature melting point for this compound is in the range of 116-119 °C.[9] If your value is lower, further purification may be required.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for purifying crude this compound where impurities are significantly more or less soluble than the product in the chosen solvent system.

  • Solvent Selection: Choose an appropriate solvent or mixed solvent system (e.g., methanol/water). The crude product should be soluble in the hot solvent and insoluble in the cold solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent (or the more "soluble" solvent in a mixed pair) until the solid just dissolves completely.[3]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath for 10-20 minutes to maximize crystal formation.[3]

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[10]

  • Drying: Dry the purified crystals in a vacuum oven or air dry until a constant weight is achieved.

Protocol 2: Purification by Silica Gel Column Chromatography

This method is effective for separating this compound from impurities with different polarities.

  • Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent (mobile phase).[4] A good starting eluent could be a mixture of hexane and ethyl acetate.[5]

  • Column Packing: Pour the slurry into a chromatography column, allowing the silica to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the sample through the column with the mobile phase. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to improve separation.[4]

  • Fraction Collection: Collect the eluting solvent in small fractions.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[4]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₀O₃[11]
Molecular Weight178.18 g/mol [12]
Melting Point116-119 °C[9]
AppearanceWhite to almost white powder/crystal[9]

Table 2: Example Purification Outcomes

Purification MethodStarting MaterialSolvent SystemYieldPurity (Assay)
Post-reaction workup and purification3-methoxybenzaldehyde, malonic acidNot specified91.1-93.9%Not specified
Column Chromatography (for related ester)Crude methoxycinnamic esterHexane/Ethyl Acetate (3:2 v/v)73%Not specified

Visualizations

Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage start Crude this compound (Post-Reaction Mixture) workup Aqueous Workup (e.g., Acid-Base Extraction) start->workup Initial Cleanup recrystallization Recrystallization workup->recrystallization High Purity Needed column Column Chromatography workup->column Difficult Impurities analysis Purity & Identity Check (TLC, MP, HPLC, NMR) recrystallization->analysis column->analysis product Pure this compound analysis->product Meets Specs

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_issues Identified Issues cluster_solutions Potential Solutions start Purification Attempt check_purity Check Purity/Yield start->check_purity low_yield Low Yield check_purity->low_yield Not OK impure Product Impure check_purity->impure Not OK oiling_out Oiling Out check_purity->oiling_out Not OK product Pure Product check_purity->product OK optimize_extraction Optimize Extraction low_yield->optimize_extraction rerun_column Optimize/Rerun Column impure->rerun_column recrystallize Re-recrystallize impure->recrystallize slow_cooling Re-dissolve & Cool Slowly oiling_out->slow_cooling

Caption: Troubleshooting decision tree for purification issues.

References

Stability testing of 3-Methoxycinnamic acid under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information and guidance for researchers, scientists, and drug development professionals working with 3-Methoxycinnamic acid. Below you will find frequently asked questions, troubleshooting guides for common stability issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[1]

Q2: What are the known degradation pathways for cinnamic acid derivatives like this compound?

A2: Cinnamic acid and its derivatives are susceptible to several degradation pathways, including:

  • Photodegradation: Exposure to UV radiation can lead to cis-trans isomerization and other photochemical reactions. The rate of photodegradation can be influenced by the pH of the medium.[2]

  • Oxidation: The aromatic ring and the acrylic acid side chain can be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air and light.[1][3]

  • Thermal Degradation: At elevated temperatures, cinnamic acid can undergo decomposition.[4] While specific data for the 3-methoxy derivative is limited, thermal stress is a known factor for this class of compounds.

  • Microbial Degradation: In non-sterile conditions, microorganisms can metabolize cinnamic acid and its derivatives.[5][6]

Q3: Is this compound sensitive to pH?

A3: Yes, the stability of cinnamic acid derivatives can be pH-dependent. For instance, pH can affect the rate of photodegradation.[2] It is crucial to evaluate the stability of this compound in the specific pH range of your formulation.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for quantifying this compound and detecting its degradation products.[7][8] Spectroscopic methods can also be employed to monitor changes in the compound's structure.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Discoloration (e.g., yellowing) of the sample Oxidation of the phenolic ether or other parts of the molecule.Store the compound under an inert atmosphere (e.g., nitrogen or argon).Protect from light by using amber-colored containers.Avoid contact with strong oxidizing agents.
Changes in physical appearance (e.g., clumping, melting) Absorption of moisture or thermal degradation.Store in a desiccator or a controlled low-humidity environment.Ensure the storage temperature remains consistently low and does not approach the melting point (116-119 °C).
Appearance of new peaks in HPLC chromatogram Chemical degradation (e.g., photodegradation, hydrolysis, oxidation).Conduct forced degradation studies to identify potential degradation products.Review storage conditions, especially light and temperature exposure.Analyze the sample by LC-MS to identify the mass of the new impurities.
Decrease in the assay of this compound over time Instability under the current storage conditions.Perform a systematic stability study at different temperature and humidity conditions to determine the optimal storage parameters.Consider reformulation with stabilizing excipients if in a drug product.

Stability Data Summary

The following tables present illustrative data based on typical stability profiles of cinnamic acid derivatives. Actual stability will depend on the specific experimental conditions and formulation.

Table 1: Illustrative Long-Term Stability Data for Solid this compound

Storage ConditionTime (Months)Assay (%)Appearance
25°C / 60% RH099.8White crystalline powder
399.6No change
699.5No change
1299.2No change
40°C / 75% RH099.8White crystalline powder
398.5Slight yellowish tint
697.2Yellowish tint

Table 2: Illustrative Forced Degradation Data for this compound in Solution (0.1 mg/mL in Methanol:Water 1:1)

Stress ConditionDurationAssay (%)Major Degradation Products (%)
Acidic (0.1 N HCl, 60°C)24h95.22.5 (Product A), 1.8 (Product B)
Basic (0.1 N NaOH, 60°C)24h92.83.1 (Product C), 2.9 (Product D)
Oxidative (3% H₂O₂, RT)24h88.55.2 (Product E), 4.1 (Product F)
Photolytic (ICH Q1B)-91.34.5 (cis-isomer), 3.2 (Product G)
Thermal (80°C)48h96.11.9 (Product H), 1.5 (Product I)

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for stress testing to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N HCl. Keep the mixture at 60°C for 24 hours. Neutralize with 1 N NaOH before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N NaOH. Keep the mixture at 60°C for 24 hours. Neutralize with 1 N HCl before analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 48 hours.

  • Photostability Testing: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a general HPLC method that can be adapted and validated for the analysis of this compound and its degradation products.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm particle size, 4.6 mm x 250 mm.

  • Mobile Phase: A gradient of Mobile Phase A (0.1% phosphoric acid in water) and Mobile Phase B (Acetonitrile).

    • Gradient Program (Illustrative):

      • 0-5 min: 20% B

      • 5-20 min: 20% to 80% B

      • 20-25 min: 80% B

      • 25-26 min: 80% to 20% B

      • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 274 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dilute the samples with the mobile phase to an appropriate concentration.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1N HCl, 60°C) stock->acid Expose to Stress Conditions base Base Hydrolysis (1N NaOH, 60°C) stock->base Expose to Stress Conditions oxidation Oxidation (30% H2O2, RT) stock->oxidation Expose to Stress Conditions thermal Thermal Stress (80°C) stock->thermal Expose to Stress Conditions photo Photolytic Stress (ICH Q1B) stock->photo Expose to Stress Conditions hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation - Assay - Impurity Profile hplc->data

Caption: Experimental workflow for forced degradation studies of this compound.

degradation_pathway cluster_photo Photodegradation cluster_oxidation Oxidation main This compound (trans-isomer) cis cis-isomer main->cis UV Light (Isomerization) cyclo Cycloaddition Products main->cyclo UV Light ring_ox Ring Oxidation Products main->ring_ox Oxidizing Agents side_chain_ox Side-Chain Oxidation Products main->side_chain_ox Oxidizing Agents

Caption: Potential degradation pathways for this compound.

References

Overcoming challenges in the crystallization of 3-Methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 3-Methoxycinnamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing this compound?

A1: The primary challenges include, but are not limited to:

  • Oiling out: The compound separates as a liquid instead of a solid.

  • Poor crystal morphology: Formation of needles or very fine powders that are difficult to filter and handle.

  • Polymorphism: The potential to form different crystalline structures with varying physical properties.

  • Impurity incorporation: Difficulty in removing structurally similar impurities.

  • Low yield: Significant loss of material during the crystallization process.

Q2: What is "oiling out" and why does it happen with this compound?

A2: "Oiling out" is a phenomenon where the solute comes out of solution as a liquid (an oil) rather than a solid crystal upon cooling.[1] This is a common issue with compounds that have a relatively low melting point (the melting point of this compound is approximately 116-119°C) or when high concentrations of impurities are present, which can depress the melting point.[1] It can also occur if the solution is cooled too rapidly or if an inappropriate solvent is used.[1]

Q3: How can I prevent my crystallization from "oiling out"?

A3: To prevent oiling out, you can try the following strategies:

  • Increase the solvent volume: Adding more of the "good" solvent can keep the compound dissolved at a lower temperature, below its effective melting point in the solution.[1]

  • Slow down the cooling rate: Allow the solution to cool gradually to room temperature before placing it in an ice bath. This provides more time for nucleation and ordered crystal growth.

  • Use a seed crystal: Introducing a small, pure crystal of this compound can encourage crystallization to begin at a temperature where oiling out is less likely.[1]

  • Change the solvent system: If oiling out persists, a different solvent or a mixed solvent system might be necessary.

Q4: What is the best solvent for crystallizing this compound?

Troubleshooting Guides

Problem 1: "Oiling Out" of this compound

Symptoms:

  • Formation of a second liquid phase (oily droplets) upon cooling the crystallization solution.

  • The oil may or may not solidify upon further cooling, often resulting in a glassy or amorphous solid.

Possible Causes and Solutions:

Possible CauseSolution
High concentration of impurities Purify the crude product using a different technique (e.g., column chromatography) before crystallization.
Cooling rate is too fast Allow the solution to cool slowly to room temperature on a benchtop before transferring to an ice bath. Insulating the flask can also help.
Solution is supersaturated at a temperature above the compound's melting point Add more of the primary solvent to the hot solution to reduce the saturation temperature.[1]
Inappropriate solvent system Experiment with different solvents or mixed solvent systems. A mixed solvent system (e.g., methanol/water or ethanol/water) can sometimes prevent oiling out.[2]
Problem 2: Poor Crystal Morphology (Needles or Fine Powder)

Symptoms:

  • Formation of long, thin needles or a very fine powder.

  • Difficulty in filtering and washing the crystals.

  • Poor flowability of the dried product.

Possible Causes and Solutions:

Possible CauseSolution
Rapid crystallization Slow down the cooling rate to allow for the growth of larger, more well-defined crystals. Using a slightly larger volume of solvent can also help.[1]
High degree of supersaturation Reduce the initial concentration of the solute in the solvent.
Solvent system The choice of solvent can significantly impact crystal habit. Experiment with different solvents or introduce a co-solvent.
Presence of specific impurities Certain impurities can act as habit modifiers. Consider a pre-purification step.
Agitation Avoid excessive agitation during the cooling and crystallization phase, as this can promote the formation of many small crystals.
Problem 3: No Crystals Form Upon Cooling

Symptoms:

  • The solution remains clear even after cooling to room temperature and in an ice bath.

Possible Causes and Solutions:

Possible CauseSolution
Too much solvent was used Evaporate some of the solvent by gently heating the solution and then allow it to cool again.[1]
Supersaturation has not been reached If using a mixed solvent system, add more of the anti-solvent (the solvent in which the compound is less soluble).
Nucleation is inhibited Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[1] Add a seed crystal of pure this compound.[1]
Solution cooled too quickly without sufficient time for nucleation Allow the solution to stand undisturbed for a longer period at room temperature.

Data Presentation

Table 1: Solubility of Structurally Similar Cinnamic Acid Derivatives in Various Solvents

Disclaimer: The following data is for structurally similar compounds and should be used as a guideline for solvent selection for this compound.

SolventCompoundTemperature (°C)Solubility ( g/100g of solvent)
MethanolFerulic Acid25~29.5
EthanolFerulic Acid25~25.4
Ethyl AcetateFerulic Acid25~13.0
WaterFerulic Acid25~0.05
Methanoltrans-Cinnamic Acid25High
Ethanoltrans-Cinnamic Acid25High
Watertrans-Cinnamic Acid25Low

Data inferred from literature on ferulic acid and general knowledge of cinnamic acid solubility.[3]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Crude this compound

  • Methanol (or Ethanol, or Ethyl Acetate)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent (e.g., methanol) to the flask.

  • Gently heat the mixture with stirring until the solvent begins to boil and the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then bring it back to a boil for a few minutes.

  • If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration into a clean Erlenmeyer flask.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal recovery.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals in a vacuum oven or air dry.

Protocol 2: Mixed Solvent Recrystallization of this compound (Methanol/Water)

Materials:

  • Crude this compound

  • Methanol

  • Deionized water

  • Erlenmeyer flask

  • Heating source

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot methanol in an Erlenmeyer flask.

  • While the solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy (the cloud point).

  • Add a few drops of hot methanol to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Cool the flask in an ice bath for at least 30 minutes.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of an ice-cold methanol/water mixture.

  • Dry the purified crystals.

Visualizations

experimental_workflow start Crude this compound dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry product Pure this compound dry->product troubleshooting_oiling_out decision decision problem problem solution solution start Crystallization Setup oiling_out Oiling Out Occurs? start->oiling_out solution_ok Continue Cooling oiling_out->solution_ok No add_solvent Re-heat and add more 'good' solvent oiling_out->add_solvent Yes cool_again Did it oil out again? add_solvent->cool_again Cool slowly cool_again->solution_ok No change_solvent Consider a different solvent or mixed solvent system cool_again->change_solvent Yes

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 3-Methoxycinnamic Acid and trans-Cinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid and its derivatives are a class of naturally occurring phenolic compounds that have garnered significant interest in the scientific community for their diverse pharmacological properties. This guide provides a detailed, data-driven comparison of the biological activities of two such compounds: 3-Methoxycinnamic acid and its parent compound, trans-cinnamic acid. By presenting quantitative experimental data, detailed methodologies, and visual representations of relevant signaling pathways, this document aims to serve as a valuable resource for researchers investigating the therapeutic potential of these molecules.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, antimicrobial, and anticancer activities of this compound and trans-cinnamic acid. These values, primarily presented as half-maximal inhibitory concentrations (IC50) or minimum inhibitory concentrations (MIC), provide a basis for an objective comparison of their potency.

Table 1: Antioxidant Activity
CompoundAssayIC50 ValueReference
This compound DPPH~50 µM[1]
ABTS~30 µM[1]
trans-Cinnamic acid DPPH0.18 µg/mL[2]
ABTS-

Note: Direct conversion of µg/mL to µM for trans-cinnamic acid is not possible without the exact molar mass used in the specific study.

Table 2: Anti-inflammatory Activity
CompoundAssayCell LineIC50 ValueReference
This compound Nitric Oxide (NO) Production Inhibition (LPS-stimulated)RAW 264.7~25 µM
trans-Cinnamic acid Nitric Oxide (NO) Production Inhibition (LPS-stimulated)RAW 264.7>100 µM[3]
COX-2 Inhibition->100 µM[4]
5-LOX Inhibition->100 µM[4]
Table 3: Antimicrobial Activity
CompoundOrganismMIC ValueReference
This compound E. coli (MDR)>512 µg/mL (did enhance antibiotic efficacy)[5]
S. aureus (MDR)>512 µg/mL (did enhance antibiotic efficacy)[5]
trans-Cinnamic acid Various Bacteria>5 mM[6]
Mycobacterium tuberculosis250–675 µM[6]
Table 4: Anticancer Activity
CompoundCell LineAssayIC50 ValueReference
This compound --Data not readily available
trans-Cinnamic acid HT-29 (Colon)MTT1.07 ± 0.38 mM[7]
MIA PaCa-2 (Pancreatic)MTT1.33 ± 0.07 mM[7]
H460 (Lung)MTT2.10 ± 0.43 mM[7]
A549 (Lung)MTT3.54 ± 0.34 mM[7]
HT-144 (Melanoma)MTT2.4 mM[8]
MDA-MB-231 (Breast)MTT2.296 mM[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Antioxidant Activity Assays
  • Reagent Preparation : Prepare a stock solution of DPPH in methanol. The final concentration in the assay is typically 100 µM. Prepare various concentrations of the test compounds (this compound and trans-cinnamic acid) and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • Reaction Mixture : In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound or standard solution at different concentrations. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.

  • Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

  • Reagent Preparation : Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture : Add 10 µL of the test compound at various concentrations to 190 µL of the diluted ABTS•+ solution in a 96-well plate.

  • Incubation : Incubate the plate at room temperature for 6 minutes.

  • Measurement : Measure the absorbance at 734 nm.

  • Calculation : The percentage of inhibition is calculated similarly to the DPPH assay. The IC50 value is determined from the concentration-inhibition curve.

Anti-inflammatory Activity Assay
  • Cell Culture : Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment : Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.

  • Nitrite Measurement : After incubation, collect 100 µL of the cell culture supernatant. Mix it with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a new 96-well plate.

  • Incubation and Measurement : Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Calculation : The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve. The percentage of inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

Antimicrobial Activity Assay
  • Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilutions : Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation : Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity Assay
  • Cell Seeding : Seed cancer cells (e.g., HT-29, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition : After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation : Cell viability is expressed as a percentage of the untreated control. The IC50 value is the concentration of the compound that reduces cell viability by 50%.

Signaling Pathways and Experimental Workflows

Visual representations of key experimental workflows and modulated signaling pathways are provided below using the DOT language for Graphviz.

Experimental_Workflow_MTT_Assay A Seed Cancer Cells in 96-well plate B Incubate Overnight A->B C Treat with Test Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: General workflow for the MTT cytotoxicity assay.

Anti_inflammatory_Workflow A Seed RAW 264.7 Cells B Pre-treat with Test Compounds A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect Supernatant D->E F Add Griess Reagent E->F G Measure Absorbance at 540 nm F->G H Calculate NO Inhibition G->H

Caption: Workflow for Nitric Oxide inhibition assay.

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Release DNA DNA NFkB_n->DNA Binding ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) DNA->ProInflammatory_Genes Transcription Cinnamic_Acids Cinnamic Acid Derivatives Cinnamic_Acids->IKK Inhibition

Caption: Simplified NF-κB signaling pathway inhibited by cinnamic acid derivatives.

MAPK_Signaling_Pathway cluster_pathway MAPK Cascade Stimulus Stimulus (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylation p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p38_MAPK->Transcription_Factors Activation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Gene Expression Cinnamic_Acids trans-Cinnamic Acid Cinnamic_Acids->p38_MAPK Modulation

Caption: p38 MAPK signaling pathway modulated by trans-cinnamic acid.

Discussion of Biological Activities

  • Antioxidant Activity : Both compounds exhibit antioxidant properties, which are crucial for mitigating oxidative stress implicated in numerous diseases. The available data suggests that this compound has notable radical scavenging activity. trans-Cinnamic acid also demonstrates antioxidant potential, with a reported IC50 value of 0.18 µg/mL in the DPPH assay[2]. The presence and position of the methoxy group on the phenyl ring can influence the antioxidant capacity of cinnamic acid derivatives.

  • Anti-inflammatory Activity : Inflammation is a key pathological process in many diseases. Cinnamic acid derivatives are known to possess anti-inflammatory properties. Our comparative data indicates that this compound may be a more potent inhibitor of nitric oxide production in LPS-stimulated macrophages compared to trans-cinnamic acid. The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways such as the NF-κB and MAPK pathways, which regulate the expression of pro-inflammatory mediators.[3][6]

  • Antimicrobial Activity : While trans-cinnamic acid exhibits broad-spectrum but generally weak antimicrobial activity against many bacteria, it shows more significant potency against Mycobacterium tuberculosis[6]. In contrast, this compound did not show direct antibacterial effects at the tested concentrations but has been reported to enhance the efficacy of antibiotics against multidrug-resistant bacteria, suggesting its potential as an antibiotic resistance modulator[5].

  • Anticancer Activity : trans-Cinnamic acid has demonstrated cytotoxic effects against a range of cancer cell lines, with IC50 values typically in the millimolar range[7][8][9]. The anticancer mechanisms are thought to involve the induction of apoptosis and inhibition of cell proliferation[7][8]. While specific quantitative data for the direct anticancer activity of this compound is not as readily available, its structural similarity to other biologically active cinnamic acid derivatives suggests it may also possess anticancer potential.

Conclusion

This guide provides a comparative overview of the biological activities of this compound and trans-cinnamic acid, supported by quantitative data and detailed experimental protocols. The evidence suggests that both compounds possess a range of beneficial biological properties, with notable differences in their potency and spectrum of activity. The methoxy substitution at the 3-position appears to influence the anti-inflammatory and potentially the antioxidant activities. While trans-cinnamic acid shows direct, albeit modest, antimicrobial and anticancer effects, this compound may hold promise as an adjuvant in antibiotic therapy. Further research, particularly direct comparative studies and in vivo investigations, is warranted to fully elucidate the therapeutic potential of these compounds.

References

The Cutting Edge: 3-Methoxycinnamic Acid and Its Ester Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Efficacy for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmacology, the quest for novel therapeutic agents with enhanced efficacy and specificity is relentless. Among the myriad of scaffolds under investigation, cinnamic acid derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a detailed comparative analysis of the efficacy of 3-methoxycinnamic acid and its ester derivatives, focusing on their anticancer, neuroprotective, and antimicrobial properties. By presenting quantitative data, detailed experimental protocols, and elucidating the underlying signaling pathways, this document serves as a valuable resource for researchers and drug development professionals.

Comparative Efficacy: A Quantitative Overview

The therapeutic potential of this compound is significantly modulated by its esterification. The following tables summarize the in vitro efficacy of this compound and its derivatives across various biological assays, providing a clear comparison of their potency.

Table 1: Anticancer Activity (IC₅₀ Values)

The cytotoxic effects of this compound and its esters have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented below. Lower IC₅₀ values indicate higher potency.

CompoundCell LineIC₅₀ (µM)Reference
p-Methoxycinnamic acid HT-29 (Colon)>100[1]
HCT-116 (Colon)10[1]
SW480 (Colon)>100[1]
Ethyl p-methoxycinnamate (EPMC) CL-6 (Cholangiocarcinoma)245.5 (µg/mL)[2]
Caco-2 (Colon)347.0 (µg/mL)[2]
MCF-7 (Breast)360 (µg/mL)[3]
Ethyl p-hydroxycinnamate (EPHC) MCF-7 (Breast)340 (µg/mL)[3][4]
3-Methoxybenzyl (E)-3-(4-methoxyphenyl)acrylate HCT-116 (Colon)16.2[5]
PC3 (Prostate)>100[5]
SNB-19 (Astrocytoma)>100[5]
(E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylate A549 (Lung)Potent[6]
Alpha cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) MCF-7 (Breast)Dose-dependent decrease in proliferation[7]
T47D (Breast)Dose-dependent decrease in proliferation[7]
MDA-MB-231 (Breast)Dose-dependent decrease in proliferation[7]

Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions between studies.

Table 2: Neuroprotective Activity

The neuroprotective effects of these compounds have been assessed in various in vitro models of neuronal damage.

CompoundAssayEffectReference
p-Methoxycinnamic acid (p-MCA) Glutamate-induced neurotoxicity in rat cortical cellsStrong neuroprotection (78% cell viability at 1 µM)[1]
Ethyl p-methoxycinnamate (EPMC) Aluminum-induced memory deficit in ratsImproved spatial memory, reversed oxidative stress[8]
E-p-Methoxycinnamic acid (E-p-MCA) Glutamate-induced neurotoxicity in cortical neuronsSignificant attenuation of neurotoxicity[9]
Tenuifoliside A (a TMCA ester) Promotes viability of rat glioma cells C6[10]
Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The antimicrobial potential of this compound derivatives has been investigated against a panel of pathogenic microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
Ethyl p-methoxycinnamate (EPMC) Staphylococcus aureus333[11]
Bacillus cereus333[11]
Pseudomonas aeruginosa111[11]
Escherichia coli111[11]
Candida albicans111[11]
Ethyl p-hydroxycinnamate (EPHC) Staphylococcus aureus333[11][12]
Bacillus cereus333[11][12]
Pseudomonas aeruginosa111[11][12]
Escherichia coli111[11][12]
Candida albicans111[11][12]
Butyl cinnamate Candida albicans626.62 µM[13]
Candida tropicalis626.62 µM[13]
Candida glabrata626.62 µM[13]
Aspergillus flavus626.62 µM[13]
Penicillium citrinum626.62 µM[13]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.

Synthesis of this compound and its Esters

1. Knoevenagel Condensation for this compound Synthesis [14][15]

  • Reactants: m-Methoxybenzaldehyde, malonic acid, pyridine, and piperidine (as a catalyst).

  • Procedure:

    • A mixture of m-methoxybenzaldehyde and malonic acid is heated in the presence of a catalytic amount of pyridine and piperidine.

    • The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or can be performed under solvent-free conditions.

    • The reaction mixture is heated at a specific temperature (e.g., 80-100°C) for several hours.

    • After completion, the reaction mixture is cooled and acidified with a dilute acid (e.g., HCl) to precipitate the this compound.

    • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

2. Steglich Esterification for Ester Derivative Synthesis [16][17]

  • Reactants: this compound, an alcohol (e.g., ethanol, benzyl alcohol), N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent, and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Procedure:

    • This compound is dissolved in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • The alcohol (1.1-1.5 equivalents) and a catalytic amount of DMAP are added to the solution.

    • The reaction mixture is cooled in an ice bath, and a solution of DCC (1.1 equivalents) in the same solvent is added dropwise.

    • The reaction is stirred at room temperature for several hours to overnight.

    • The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

    • The filtrate is washed sequentially with a dilute acid, a saturated sodium bicarbonate solution, and brine.

    • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude ester.

    • The product is purified by column chromatography on silica gel.

Biological Assays

1. MTT Assay for Cytotoxicity [2]

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

    • The plate is incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals.

    • The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in dilute HCl, is added to each well to dissolve the formazan crystals.

    • The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined from the dose-response curve.

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method) [11]

  • Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by testing its ability to inhibit the growth of a microorganism in a liquid medium.

  • Procedure:

    • A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).

    • After incubation, the MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

    • Positive (microorganism with no compound) and negative (broth only) controls are included in each assay.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the biological activities of this compound and its derivatives is crucial for rational drug design and development.

Anticancer Activity: Targeting the MAPK/ERK Signaling Pathway

Several studies suggest that the anticancer effects of certain cinnamic acid derivatives are mediated through the modulation of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[6] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor 3-Methoxycinnamic Acid Derivative Inhibitor->RAF Inhibitor->MEK Inhibitor->ERK

Caption: The MAPK/ERK signaling cascade and potential points of inhibition by this compound derivatives.

Neuroprotective Mechanisms

The neuroprotective effects of this compound and its derivatives are multifaceted, involving the modulation of several key signaling pathways that protect neurons from excitotoxicity, oxidative stress, and apoptosis.

Neuroprotection_Pathways Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx ROS Reactive Oxygen Species (ROS) Nitric Oxide (NO) Ca_Influx->ROS Oxidative_Stress Oxidative Stress & Neuronal Damage ROS->Oxidative_Stress Compound This compound Derivative Compound->NMDA_R Antagonism Compound->ROS Scavenging BDNF BDNF Compound->BDNF Upregulation TrkB TrkB Receptor BDNF->TrkB PI3K_ERK PI3K/ERK Pathway TrkB->PI3K_ERK CREB CREB PI3K_ERK->CREB Survival Neuronal Survival & Viability CREB->Survival

Caption: Neuroprotective signaling pathways modulated by this compound derivatives.

Experimental Workflow: From Synthesis to Biological Evaluation

The following diagram illustrates a typical workflow for the synthesis and evaluation of this compound derivatives.

Experimental_Workflow Synthesis Synthesis of This compound & Ester Derivatives Purification Purification & Characterization (Column Chromatography, NMR, MS) Synthesis->Purification In_Vitro In Vitro Screening (Cytotoxicity, Antimicrobial, Neuroprotection Assays) Purification->In_Vitro Mechanism Mechanism of Action Studies (Western Blot, Gene Expression) In_Vitro->Mechanism Lead_Opt Lead Optimization (Structure-Activity Relationship) Mechanism->Lead_Opt

Caption: A streamlined workflow for the development of this compound-based therapeutic agents.

Conclusion

The compiled data indicates that esterification of this compound can significantly influence its biological activity. While the parent acid demonstrates notable neuroprotective effects, its ester derivatives exhibit a broader range of activities, including potent anticancer and antimicrobial properties. The structure-activity relationship appears to be complex, with the nature of the ester group and the substitution pattern on the phenyl ring playing crucial roles in determining the potency and selectivity of these compounds. The elucidation of their mechanisms of action, particularly their interaction with key signaling pathways such as the MAPK/ERK cascade, provides a solid foundation for the rational design of more effective and targeted therapeutic agents. This guide serves as a starting point for further investigation into this promising class of molecules, with the ultimate goal of translating these findings into novel clinical therapies.

References

3-Methoxycinnamic acid versus 4-Methoxycinnamic acid: a comparative study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acids and their derivatives are a class of naturally occurring phenolic compounds that have garnered significant attention in the fields of pharmacology and drug development due to their diverse biological activities. Among these, the positional isomers 3-Methoxycinnamic acid (3-MCA) and 4-Methoxycinnamic acid (4-MCA) present an interesting case for a comparative study. The seemingly subtle difference in the placement of the methoxy group on the phenyl ring can lead to notable variations in their physicochemical properties and biological efficacy. This guide provides an objective comparison of 3-MCA and 4-MCA, summarizing their physicochemical properties, biological activities with supporting quantitative data, detailed experimental protocols for key assays, and the signaling pathways they modulate.

Physicochemical Properties

The position of the methoxy group influences the electronic and steric properties of the molecule, which in turn affects its physical and chemical characteristics.

PropertyThis compound4-Methoxycinnamic acid
Molecular Formula C₁₀H₁₀O₃C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol 178.18 g/mol
Appearance White to light brown fine crystalline powder[1]White to off-white crystalline solid[2]
Melting Point 116-119 °C[1]173-175 °C[3][4]
Solubility Soluble in methanol[1]Soluble in ethanol, ethyl acetate, dimethyl sulfoxide, and methanol[5][6]
pKa ~4.4~4.5

Comparative Biological Activities

Both 3-MCA and 4-MCA have been investigated for a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The position of the methoxy group plays a crucial role in determining the potency of these activities.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is often attributed to their ability to donate a hydrogen atom to scavenge free radicals. The position of the electron-donating methoxy group can influence the stability of the resulting phenoxyl radical.

AssayThis compound (IC₅₀)4-Methoxycinnamic acid (IC₅₀)Reference Compound (IC₅₀)
DPPH Radical Scavenging Data not availableGenerally considered to have antioxidant activity, but specific IC50 values vary.Ascorbic Acid: ~8-15 µg/mL
Anti-inflammatory Activity

The anti-inflammatory effects of methoxycinnamic acids are often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

AssayThis compound (IC₅₀)4-Methoxycinnamic acid (IC₅₀)Reference Compound (IC₅₀)
Nitric Oxide (NO) Inhibition Data not availableDemonstrates inhibition of inflammatory markers like iNOS and COX-2.[7]Dexamethasone: ~0.1-1 µM

Studies have shown that 4-MCA can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[7]

Cytotoxic Activity

The anticancer potential of these compounds is typically assessed by their cytotoxicity against various cancer cell lines using assays like the MTT assay.

Cell LineThis compound (IC₅₀)4-Methoxycinnamic acid (IC₅₀)Reference Compound (IC₅₀)
Various Cancer Cell Lines Showed antiproliferative properties against human cancer cell lines.[1]Antiproliferative activity against human HepG2 and PLC/PRF/5 cells with IC50 values of 6.55 µM for PLC/PRF/5.[8]Doxorubicin: Generally in the low µM to nM range

4-Methoxycinnamic acid has shown notable antiproliferative activity against liver cancer cells.[8] this compound has also been reported as an intermediate in the synthesis of compounds with antiproliferative properties.[1]

Experimental Protocols

Synthesis of Methoxycinnamic Acids

General Knoevenagel Condensation Method:

A common method for the synthesis of both 3-MCA and 4-MCA is the Knoevenagel condensation of the corresponding methoxybenzaldehyde with malonic acid.

  • Reaction Setup: In a round-bottomed flask, dissolve the appropriate methoxybenzaldehyde (3-methoxybenzaldehyde or 4-methoxybenzaldehyde) and malonic acid in a solvent like pyridine.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or β-alanine.[9][10]

  • Heating: Heat the reaction mixture under reflux for a specified period (e.g., 2-4 hours).[9][11]

  • Work-up: After cooling, pour the reaction mixture into a solution of hydrochloric acid to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure methoxycinnamic acid.[9][10]

G cluster_product Product Methoxybenzaldehyde 3- or 4-Methoxybenzaldehyde MethoxycinnamicAcid 3- or 4-Methoxycinnamic Acid Methoxybenzaldehyde->MethoxycinnamicAcid MalonicAcid Malonic Acid MalonicAcid->MethoxycinnamicAcid Pyridine Pyridine (Solvent) Piperidine Piperidine (Catalyst) Reflux Reflux G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay SeedCells Seed Cancer Cells in 96-well plate Incubate24h Incubate for 24h SeedCells->Incubate24h AddCompound Add varying concentrations of Methoxycinnamic Acid Incubate24h->AddCompound Incubate48h Incubate for 48h AddCompound->Incubate48h AddMTT Add MTT solution Incubate48h->AddMTT Incubate4h Incubate for 4h AddMTT->Incubate4h AddDMSO Add DMSO Incubate4h->AddDMSO ReadAbsorbance Read Absorbance at 570 nm AddDMSO->ReadAbsorbance G MCA Methoxycinnamic Acid ROS Oxidative Stress (ROS) MCA->ROS Scavenges Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Releases ARE ARE (Antioxidant Response Element) Nrf2->ARE Translocates to nucleus and binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Induces transcription of CellProtection Cellular Protection AntioxidantEnzymes->CellProtection Leads to G MCA Methoxycinnamic Acid Bax Bax (Pro-apoptotic) MCA->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) MCA->Bcl2 Downregulates Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits permeabilization Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

A Comparative Guide to HPLC Methods for the Quantification of 3-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 3-Methoxycinnamic acid, a compound of interest in various research and pharmaceutical applications. The selection of an appropriate analytical method is critical for accurate quantification in research, quality control, and pharmacokinetic studies. This document presents detailed experimental protocols and performance data to facilitate an informed decision-making process.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

A robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. Its versatility in mobile and stationary phase selection makes it highly suitable for the analysis of cinnamic acid derivatives.[1]

Experimental Protocol

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is recommended.[1]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides good separation.[1] For acidic compounds, high-purity, end-capped columns are advised to minimize secondary interactions and improve peak shape.[2]

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v) is effective.[1] The acidic mobile phase ensures the analyte is in its neutral, protonated form, which enhances retention and peak symmetry on a C18 column.[2] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection Wavelength: Approximately 274 nm, which is a common absorption maximum for this compound derivatives.[2]

  • Injection Volume: 20 µL.[1][2]

  • Column Temperature: Ambient or controlled at 25-30°C.[1][2]

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of methanol to obtain a stock solution of 100 µg/mL.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.[1]

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, ensuring the final concentration falls within the linear range of the calibration curve. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method 2: Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC offers significant advantages over traditional HPLC in terms of speed, resolution, and solvent consumption. By using columns with smaller particle sizes (<2 µm), UHPLC systems can operate at higher pressures, leading to faster separations and increased sensitivity.

Experimental Protocol

Instrumentation and Chromatographic Conditions:

  • UHPLC System: A UHPLC system capable of handling high backpressures, with a low-dispersion flow path, is required.

  • Column: A sub-2 µm particle size C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water as mobile phase A and acetonitrile as mobile phase B is often used to achieve rapid separation. A typical gradient might be 10-90% B over 2-5 minutes.

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Detection Wavelength: 274 nm.

  • Injection Volume: 2-5 µL.

  • Column Temperature: 35-45°C to reduce viscosity and improve efficiency.

Performance Data Comparison

The following table summarizes typical performance characteristics for the validation of an HPLC method for quantifying cinnamic acid derivatives. These values can be used as a benchmark when developing and validating a method for this compound.

Validation Parameter HPLC-UV UHPLC-UV Acceptance Criteria (ICH)
Linearity (r²) > 0.999> 0.999r² ≥ 0.995
Accuracy (% Recovery) 98 - 102%98 - 102%80 - 120%
Precision (% RSD) < 2%< 1.5%≤ 2%
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.001 - 0.05 µg/mLSignal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) 0.05 - 0.3 µg/mL0.005 - 0.15 µg/mLSignal-to-Noise Ratio ≥ 10
Run Time 10 - 15 min2 - 5 minN/A

Experimental Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for validating an HPLC method according to ICH guidelines.[3]

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Forced Degradation (Stability-Indicating) Optimization Optimize Chromatographic Conditions SystemSuitability System Suitability Testing Optimization->SystemSuitability Specificity Specificity / Selectivity SystemSuitability->Specificity Linearity Linearity & Range Specificity->Linearity Acid Acid Hydrolysis Specificity->Acid Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Stability Solution Stability Robustness->Stability Base Base Hydrolysis Oxidation Oxidation Thermal Thermal Stress Photolytic Photolytic Stress

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of cinnamic acid and its derivatives. Accurate and reliable analytical methods are crucial for quality control, pharmacokinetic studies, and ensuring the therapeutic efficacy of these compounds. This document outlines the performance characteristics of various analytical techniques, provides detailed experimental protocols, and illustrates the logical workflow of method validation.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical method depends on factors such as the complexity of the sample matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC) are commonly employed for the analysis of cinnamic acid derivatives. The following tables summarize the key performance characteristics of validated methods for these techniques.

Table 1: Performance Characteristics of HPLC Methods for Cinnamic Acid and its Derivatives

Analyte(s)Linearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)Accuracy (% Recovery)Precision (% RSD)Reference
Cinnamic Acid0.5 - 50> 0.999----[1]
Cinnamic Acid0.0264 - 1.318 (µg)1.000--100.20.73[2]
Cinnamaldehyde0.113 - 5.637 (µg)1.000--97.41.16[2]
Cinnamaldehyde-0.99410.069 (ppm)0.23 (ppm)98.74 - 101.950.92 - 2.68[2]
Cinnamic Acid, Cinnamaldehyde0.001 - 10.9995, 0.99930.0010.00195.31 - 118.8-[3]
1,5-dicaffeoylquinic acid0.025 - 0.4 (mg/mL)1.00000.00546 (mg/mL)0.01654 (mg/mL)101.16 - 104.18≤ 1.00[4][5]
Chicoric acid0.00625 - 0.1 (mg/mL)1.00000.00037 (mg/mL)0.00114 (mg/mL)97.55 - 108.49≤ 1.21[4][5]
trans-Cinnamic acid, p-Coumaric acid, Caffeic acid, Ferulic acid, Sinapic acid-> 0.99940.01 - 0.03 (mg/kg)0.03 - 0.09 (mg/kg)86.18 - 99.05< 5[6]

Table 2: Performance Characteristics of LC-MS/MS Methods for Cinnamic Acid and its Derivatives

| Analyte(s) | Linearity Range | Correlation Coefficient (r²) | LLOQ (ng/mL) | Accuracy (% Bias) | Precision (% RSD) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Cinnamic Acid | - | ≥ 0.999 | ≤0.5–2 | 85–115% (Spike Recovery) | Intra-day: ≤ 5, Inter-day: ≤ 8 |[7] | | Cinnamaldehyde | Over 1000x concentration range | > 0.99 | 0.1 | Within ±9% | Within ±9% |[8] | | Cinnamic Acid | Over 1000x concentration range | > 0.99 | 5.8 | Within ±9% | Within ±9% |[8] | | 2-methoxy Cinnamic Acid | Over 1000x concentration range | > 0.99 | 10 | Within ±9% | Within ±9% |[8] |

Table 3: Performance Characteristics of a GC-MS Method for Cinnamaldehyde

Validation ParameterPerformance MetricReference
Correlation Coefficient (r)-[2]
Recovery (%)-[2]
Precision (% RSD)-[2]
Limit of Detection (LOD)-[2]
Limit of Quantification (LOQ)-[2]

Note: Specific quantitative data for the GC-MS method validation parameters were not available in the provided search results.

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are representative experimental protocols for HPLC and LC-MS/MS analysis of cinnamic acid derivatives.

High-Performance Liquid Chromatography (HPLC-UV) Protocol for Cinnamic Acid

This protocol is a general procedure for the quantification of cinnamic acid in plant extracts.[1]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Hypersil C18 column (4.6 mm × 250 mm, 5 μm).[2]

  • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid (28:72, v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 50 °C.[2]

  • Detection: UV detection at a wavelength between 270-280 nm.[1][2]

  • Injection Volume: 20 μL.[2]

  • Standard Preparation:

    • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of cinnamic acid reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[1]

    • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 0.5 to 50 µg/mL.[1]

  • Sample Preparation (Plant Extract):

    • Weigh 1 gram of the dried, powdered plant material.

    • Extract with a suitable solvent (e.g., 80% methanol in water).

    • Sonicate and centrifuge the mixture.

    • Collect the supernatant and repeat the extraction on the pellet.

    • Combine the supernatants and evaporate to dryness.

    • Reconstitute the extract in the mobile phase and filter through a 0.22 µm syringe filter before injection.[9]

  • Analysis:

    • Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

    • Inject the prepared plant extract sample.

    • Identify the cinnamic acid peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of cinnamic acid in the sample using the regression equation from the calibration curve.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Cinnamic Acid

This protocol provides a general procedure for the sensitive quantification of cinnamic acid in plant extracts.[9]

  • Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.

  • Column: A suitable C18 column (e.g., 2.1 mm × 50 mm, 1.9 µm).[8]

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

    • A gradient elution is typically used, for example: 5% B to 95% B over 10 minutes.[9]

  • Flow Rate: 0.3 mL/min.[10]

  • Column Temperature: 40 °C.[10]

  • Injection Volume: 5 µL.[10]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for cinnamic acid.[8]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: m/z 147.

    • Product Ion: m/z 103.[7]

    • Collision Energy (CE): Optimized for the specific instrument, typically in the range of -15 to -25 eV.[9]

  • Sample Preparation: The sample preparation procedure is similar to the one described for HPLC.

Method Validation and Cross-Validation Workflow

The validation of an analytical method is a structured process to ensure its suitability for the intended purpose. Cross-validation further ensures that different analytical methods provide comparable and reliable results, which is critical when transferring methods or replacing an existing one.[2]

Analytical_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Cross-Validation MD Method Development OPT Optimization MD->OPT SPEC Specificity OPT->SPEC LIN Linearity SPEC->LIN ACC Accuracy LIN->ACC PREC Precision LIN->PREC LOD Limit of Detection LIN->LOD CV Method Comparison ACC->CV PREC->CV LOQ Limit of Quantification LOD->LOQ LOQ->CV ROB Robustness ROB->CV

Caption: Logical flow of analytical method validation and cross-validation.

HPLC Analysis Workflow

The following diagram illustrates a typical workflow for the analysis of cinnamic acid derivatives using HPLC.

HPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SS Prepare Stock Standard Solution WS Prepare Working Standard Solutions SS->WS CC Generate Calibration Curve WS->CC SE Sample Extraction SF Sample Filtration SE->SF SA Sample Injection & Data Acquisition SF->SA PI Peak Identification CC->PI SA->PI QU Quantification PI->QU RR Report Results QU->RR

Caption: A typical workflow for HPLC analysis of cinnamic acid derivatives.

References

The Double-Edged Sword: A Comparative Analysis of Methylated Cinnamic Acids in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with high efficacy and minimal side effects is a continuous endeavor. Among the myriad of natural compounds under investigation, methylated cinnamic acids, a class of phenolic compounds abundant in plants, have emerged as promising candidates. This guide provides a comparative analysis of the anticancer effects of prominent methylated cinnamic acids, supported by experimental data and detailed methodologies to aid in research and development.

Methylated cinnamic acids, including ferulic acid, sinapic acid, and O-methylated caffeic acid derivatives, have demonstrated significant potential in preclinical cancer studies. Their mechanisms of action are multifaceted, often involving the modulation of key signaling pathways that govern cell proliferation, survival, and metastasis. This comparative guide synthesizes the available data on their cytotoxic and apoptotic effects across various cancer cell lines, offering a clear overview of their potential as standalone or adjuvant therapies.

Quantitative Efficacy: A Side-by-Side Comparison

The anticancer potential of a compound is often initially assessed by its IC50 value, the concentration at which it inhibits 50% of cell growth. The following table summarizes the reported IC50 values for ferulic acid, sinapic acid, and other methylated cinnamic acid derivatives across a range of human cancer cell lines. This data provides a quantitative basis for comparing their cytotoxic potencies.

CompoundCancer Cell LineIC50 (µM)Reference
Ferulic Acid HCT-15 (Colon)154 µg/mL (~793 µM)[1]
HeLa (Cervical)Varies[1]
Caski (Cervical)Varies[1]
PC-3 (Prostate)Varies[1]
LNCaP (Prostate)Varies[1]
143B (Osteosarcoma)Varies (dose-dependent inhibition)[2]
MG63 (Osteosarcoma)Varies (dose-dependent inhibition)[2]
Sinapic Acid PC-3 (Prostate)1000[3][4]
LNCaP (Prostate)1000[3][4]
HT-29 (Colon)317.5 (for 24h)[5][6]
HepG2 (Liver)Varies (dose-dependent inhibition)[7]
SMMC-7721 (Liver)Varies (dose-dependent inhibition)[7]
Caffeic Acid SPC111 (Mesothelioma)~100-200[8]
SPC212 (Mesothelioma)~100-200[8]
Caffeic Acid Derivatives AsPC1 (Pancreatic)18.70 - 42.47[9][10]
BxPC3 (Pancreatic)21.72 - 46.58[9][10]
Caffeic Acid Phenethyl Ester (CAPE) MIAPACA-2 (Pancreatic)87 (reduced proliferation by 65.7%)[9]
PANC-1 (Pancreatic)87 (reduced proliferation by 93.0%)[9]

Delving into the Mechanisms: Signaling Pathways and Apoptosis

The anticancer effects of methylated cinnamic acids are not merely cytotoxic; they actively modulate cellular signaling pathways to induce programmed cell death (apoptosis) and halt the cell cycle.

Ferulic Acid: A significant body of evidence points to the inhibition of the PI3K/Akt signaling pathway as a key mechanism of ferulic acid's anticancer activity.[2][11][12] This pathway is crucial for cell survival and proliferation, and its downregulation by ferulic acid leads to apoptosis and cell cycle arrest. Ferulic acid has been shown to decrease the phosphorylation of Akt, a central kinase in this pathway, thereby impeding downstream signaling.[2]

Ferulic_Acid_PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Targets (Proliferation, Survival) Downstream Targets (Proliferation, Survival) Akt->Downstream Targets (Proliferation, Survival) Ferulic Acid Ferulic Acid Ferulic Acid->PI3K inhibits

Caption: Ferulic acid inhibits the PI3K/Akt signaling pathway.

Sinapic Acid: Research indicates that sinapic acid also exerts its anticancer effects through the modulation of critical signaling pathways. Studies have shown its ability to downregulate the AKT/Gsk-3β signaling pathway in pancreatic cancer.[5] Furthermore, in prostate cancer cells, sinapic acid treatment leads to an increase in the expression of pro-apoptotic proteins like BAX and caspases, while decreasing the expression of proteins involved in metastasis such as MMP-2 and MMP-9.[3][4]

Sinapic_Acid_Anticancer_Mechanism cluster_akt Akt/Gsk-3β Pathway cluster_apoptosis Apoptosis Induction cluster_metastasis Metastasis Inhibition Akt Akt Gsk-3β Gsk-3β Akt->Gsk-3β inhibits BAX BAX Caspases Caspases MMP-2 MMP-2 MMP-9 MMP-9 Sinapic Acid Sinapic Acid Sinapic Acid->Akt downregulates Sinapic Acid->BAX upregulates Sinapic Acid->Caspases upregulates Sinapic Acid->MMP-2 downregulates Sinapic Acid->MMP-9 downregulates

Caption: Sinapic acid's multi-faceted anticancer mechanism.

Experimental Protocols: A Guide for Reproducible Research

To facilitate further research and validation of the findings presented, this section provides detailed protocols for key experiments used to assess the anticancer effects of methylated cinnamic acids.

Experimental Workflow

The following diagram illustrates a general workflow for screening and characterizing the anticancer effects of methylated cinnamic acids.

Experimental_Workflow Cell Culture Cell Culture MTT Assay (Cytotoxicity) MTT Assay (Cytotoxicity) Cell Culture->MTT Assay (Cytotoxicity) IC50 Determination IC50 Determination MTT Assay (Cytotoxicity)->IC50 Determination Apoptosis Assay (Annexin V-FITC) Apoptosis Assay (Annexin V-FITC) IC50 Determination->Apoptosis Assay (Annexin V-FITC) Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Western Blot (Signaling Pathways) Western Blot (Signaling Pathways) Apoptosis Assay (Annexin V-FITC)->Western Blot (Signaling Pathways) Cell Cycle Analysis->Western Blot (Signaling Pathways)

Caption: General workflow for anticancer drug screening.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][13][14][15]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • Methylated cinnamic acid stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • The following day, treat the cells with various concentrations of the methylated cinnamic acid. Include a vehicle control (solvent alone).

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • After the MTT incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis.[1][4][16][17]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating them with the methylated cinnamic acid at its IC50 concentration for a specified time.

  • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic or necrotic cells will be positive for both stains.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of methylated cinnamic acids on the expression and phosphorylation status of proteins involved in signaling pathways like PI3K/Akt.[2][18]

Materials:

  • Treated and control cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins, e.g., phospho-Akt, total Akt, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels.

This comprehensive guide provides a foundational understanding of the comparative anticancer effects of methylated cinnamic acids. The presented data and protocols are intended to serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further exploration of these promising natural compounds.

References

In vitro bioassay validation for 3-Methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the In Vitro Bioassay Validation of 3-Methoxycinnamic Acid

For researchers, scientists, and drug development professionals, the rigorous in vitro validation of a compound is a critical first step in establishing its therapeutic potential. This guide provides a comparative framework for the bioassay validation of this compound (3-MCA), a derivative of the naturally occurring cinnamic acid. We present its performance alongside relevant alternatives, supported by experimental data and detailed protocols for key assays.

Data Presentation: Comparative Efficacy

The following tables summarize quantitative data from in vitro studies, comparing the biological activity of this compound and its alternatives against standard controls.

Table 1: Antibiotic Potentiating Activity of this compound

While 3-MCA shows no direct antibacterial effect, it significantly enhances the efficacy of conventional antibiotics against multidrug-resistant (MDR) bacterial strains.[1][2] This activity is known as antibiotic potentiation or modulation.

CompoundBacterial StrainAntibioticMIC of Antibiotic Alone (µg/mL)MIC of Antibiotic with 3-MCA (µg/mL)% MIC Reduction
This compound MDR Escherichia coliGentamicin>512Not specified, but 60.3% reduction60.3% [1][2]
This compound MDR Staphylococcus aureusAmpicillin>512Not specified, but 37% reduction37% [1][2]

Note: The study indicated that 3-MCA itself had a Minimum Inhibitory Concentration (MIC) of > 512 µg/mL against the tested strains, confirming its lack of direct antibacterial activity.[1][2]

Table 2: Comparative In Vitro Antioxidant Activity
CompoundAssayIC50 (µg/mL)Reference
p-Methoxycinnamic Acid Ethyl Ester DPPH Radical ScavengingHigher than Ascorbic Acid[5][6]
Ferulic Acid DPPH Radical Scavenging~5.8-
Caffeic Acid DPPH Radical Scavenging~3.5-
Ascorbic Acid (Standard) DPPH Radical Scavenging~4.5[4]

IC50: The half-maximal inhibitory concentration. A lower IC50 value indicates higher antioxidant activity.

Table 3: Comparative In Vitro Anti-inflammatory Activity

The inhibition of protein denaturation is a well-established method for screening anti-inflammatory activity in vitro, as denatured proteins are implicated in inflammatory responses.[7] Data for cinnamic acid derivatives are compared with the standard nonsteroidal anti-inflammatory drug (NSAID), Diclofenac.

Compound/ExtractAssay TypeIC50 (µg/mL)Reference
Thienopyrimidinone Derivative (Cinnamic Acid Scaffold) Bovine Serum Albumin Denaturation9.08 ± 0.11[8]
Diclofenac Sodium (Standard) Bovine Serum Albumin Denaturation8.20 ± 0.06[8]
Table 4: Comparative In Vitro Anticancer (Cytotoxic) Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[9][10] Lower IC50 values indicate greater cytotoxic potency against cancer cells. Novel synthesized derivatives of cinnamic acid have shown promising results.[11][12]

CompoundCancer Cell LineAssayIC50 (µM)Reference
Cinnamic Acid Derivative '5' A-549 (Lung Cancer)MTT10.36[11][12]
Colchicine (Positive Control) A-549 (Lung Cancer)MTT6.32[11]

Experimental Protocols

Detailed methodologies for the key bioassays are provided below.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol, based on the broth microdilution method, determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13]

a. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of this compound (or other test compounds) in a suitable solvent like DMSO.

  • Bacterial Culture: Grow the test bacteria (e.g., E. coli, S. aureus) in an appropriate broth (e.g., Brain Heart Infusion) to the mid-logarithmic phase.[1]

  • Microtiter Plate: Use a sterile 96-well plate.

  • Media: Sterile Mueller-Hinton Broth (MHB) or other suitable growth medium.

b. Experimental Procedure:

  • Serial Dilution: Add 100 µL of sterile broth to all wells of the 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL. Add 10 µL of this standardized inoculum to each well (except the negative control).

  • Controls:

    • Positive Control: Broth + Inoculum (no compound).

    • Negative Control: Broth only (no inoculum, no compound).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the capacity of a compound to scavenge the stable DPPH free radical.[3][4]

a. Preparation of Materials:

  • DPPH Solution: Prepare a methanolic solution of DPPH (e.g., 25 mg/L).[3]

  • Test Compound: Prepare various concentrations of 3-MCA or other test compounds in methanol.

  • Standard: Prepare a solution of a known antioxidant like Ascorbic Acid.

b. Experimental Procedure:

  • Reaction Mixture: In a test tube or microplate well, mix the test sample solution with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes or until the absorbance is stable.[3]

  • Measurement: Measure the absorbance of the mixture at 515–517 nm using a spectrophotometer.[3] A methanol/DPPH solution serves as the control.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: Plot the % inhibition against the compound concentration to determine the IC50 value.

Protocol: Inhibition of Protein Denaturation Assay (Anti-inflammatory Activity)

This assay assesses anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.[8][7]

a. Preparation of Materials:

  • Protein Solution: 0.2% Bovine Serum Albumin (BSA) or Egg Albumin in phosphate-buffered saline (PBS, pH 6.4).

  • Test Compound: Prepare various concentrations of the test compound.

  • Standard: A known anti-inflammatory drug like Diclofenac Sodium.

b. Experimental Procedure:

  • Reaction Mixture: Mix the test sample, 0.2 mL of the albumin solution, and PBS to a final volume of 2 mL.

  • Incubation: Incubate the mixture at 37°C for 15 minutes.

  • Denaturation: Induce denaturation by heating the mixture at 70°C for 5 minutes.[8][7]

  • Measurement: After cooling, measure the turbidity (absorbance) of the solution at 660 nm.

  • Calculation: The percentage inhibition of denaturation is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts relevant to the in vitro validation of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Dose-Response & Potency cluster_2 Phase 3: Comparative Analysis cluster_3 Phase 4: Conclusion Compound This compound Assay_Selection Select Bioassays (Antimicrobial, Antioxidant, etc.) Compound->Assay_Selection Primary_Screen Primary In Vitro Screening (e.g., MIC, DPPH) Assay_Selection->Primary_Screen Dose_Response Dose-Response Study Primary_Screen->Dose_Response IC50 Determine Potency (IC50 / MIC) Dose_Response->IC50 Comparison Compare to Standards & Alternatives IC50->Comparison Data_Analysis Statistical Analysis Comparison->Data_Analysis Conclusion Validate Activity & Identify Mechanism Data_Analysis->Conclusion G Start Start: Prepare 96-well plate with broth Stock Add compound stock to first well Start->Stock Dilute Perform 2-fold serial dilutions Stock->Dilute Inoculate Add standardized bacterial inoculum to all wells* Dilute->Inoculate Controls *Except Negative Control (Broth only) Inoculate->Controls Incubate Incubate plate at 37°C for 18-24 hours Inoculate->Incubate Read Observe turbidity and determine MIC Incubate->Read End End Read->End G Antibiotic Antibiotic Target Bacterial Target Antibiotic->Target Binds Bacteria Bacterium Resistance Resistance Mechanism (e.g., Efflux Pump) Bacteria->Resistance Uses MCA 3-MCA (Potentiator) MCA->Resistance Inhibits Growth_Inhibition Growth Inhibition Target->Growth_Inhibition Leads to Resistance->Antibiotic Expels

References

A Comparative Guide to the Antimicrobial Spectrum of Cinnamic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid, an organic compound naturally occurring in many plants, has garnered significant attention for its therapeutic potential, including its antimicrobial properties. It exists as two geometric isomers, cis-cinnamic acid and trans-cinnamic acid, with the trans-isomer being the more stable and abundant form in nature.[1] This guide provides an objective comparison of the antimicrobial spectrum of these isomers and their derivatives, supported by experimental data, to aid in research and development efforts.

Data Presentation: Comparative Antimicrobial Activity

The antimicrobial efficacy of cinnamic acid isomers and their derivatives is primarily evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the quantitative data from various studies, highlighting the differences in their antimicrobial spectrum.

Table 1: Comparison of Antimicrobial Activity of cis- vs. trans-Cinnamic Acid

CompoundMicroorganismAssayConcentrationPotency Comparison
cis-Cinnamic AcidMycobacterium tuberculosis (MDR strain)MBC2.5 µg/mL (16.9 µM)~120x more potent than trans-isomer
trans-Cinnamic AcidMycobacterium tuberculosis (MDR strain)MBC300 µg/mL (2.0 mM)Baseline

Data sourced from BenchChem, citing a study where the cis-isomer showed significantly higher potency against a multi-drug resistant strain of M. tuberculosis.[1][2]

Table 2: Minimum Inhibitory Concentration (MIC) of trans-Cinnamic Acid and its Derivatives Against Various Microorganisms

CompoundMicroorganismMIC (µg/mL)
trans-Cinnamic AcidMycobacterium tuberculosis H37Rv40 - 100
Aspergillus niger844 µM
Candida albicans405 µM
Escherichia coli> 5.0 mM
Staphylococcus aureus> 5.0 mM
p-Coumaric AcidMycobacterium tuberculosis H37Rv244 µM
Shigella dysenteriae61 µM
Caffeic AcidMycobacterium tuberculosis64 - 512
Klebsiella pneumoniae64 - 512
Ferulic AcidCronobacter sakazakii2500 - 5000

Note: MIC values can vary between studies due to differences in microbial strains, media, and experimental conditions.[1][2][3][4]

Experimental Protocols

The data presented in this guide are primarily derived from standardized in vitro antimicrobial susceptibility testing methods. The most common technique for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution method.

Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

  • Preparation of Reagents:

    • Microbial Culture: The target microorganism is cultured in a suitable broth (e.g., Mueller-Hinton Broth, Tryptic Soy Broth) to reach the exponential growth phase. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.[1]

    • Antimicrobial Stock Solution: The cinnamic acid isomer or derivative is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[1]

  • Serial Dilution:

    • A 96-well microtiter plate is used for the assay.[1]

    • A two-fold serial dilution of the antimicrobial stock solution is performed across the wells using sterile broth to achieve a range of decreasing concentrations.[1]

    • Control wells are included: a positive control (broth with inoculum, no compound) and a negative control (broth only).[1]

  • Inoculation and Incubation:

    • Each well, except for the negative control, is inoculated with the standardized microbial suspension.[1]

    • The microtiter plate is then incubated under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • Determination of MIC:

    • Following incubation, the wells are visually inspected for turbidity, which indicates microbial growth.[1]

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[1]

    • Growth can also be assessed more quantitatively by measuring the optical density with a plate reader or by using a metabolic indicator like resazurin.[1]

Mechanism of Antimicrobial Action

The antimicrobial action of cinnamic acid and its derivatives is multifaceted, targeting several cellular processes. This broad mechanism is advantageous as it may reduce the likelihood of developing microbial resistance.[1] The proposed mechanisms include:

  • Membrane Disruption: The compounds can increase the permeability of the bacterial cell membrane, leading to a loss of structural integrity.[1]

  • Leakage of Cellular Components: Damage to the membrane results in the leakage of essential cytoplasmic contents, such as ions and metabolites.[1][5]

  • Inhibition of Cellular Processes: There is evidence that these acids can interfere with the synthesis of nucleic acids and proteins. For example, p-coumaric acid has been shown to bind to the DNA double helix.[1]

  • Induction of Oxidative Stress: Some derivatives can induce the production of intracellular reactive oxygen species (ROS), leading to oxidative damage and cell death.[1]

Visualizations

Antimicrobial_Mechanism_of_Cinnamic_Acid cluster_environment Extracellular Space cluster_cell Microbial Cell Cinnamic Acid Cinnamic Acid Cell_Membrane Cell Membrane Cinnamic Acid->Cell_Membrane Disruption Cellular_Processes Nucleic Acid & Protein Synthesis Cinnamic Acid->Cellular_Processes Inhibition ROS Reactive Oxygen Species (ROS) Cinnamic Acid->ROS Induction Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Increased Permeability Cell_Death Cell Death Cytoplasm->Cell_Death Leakage of Cellular Contents Cellular_Processes->Cell_Death ROS->Cell_Death Oxidative Damage

Caption: Proposed antimicrobial mechanism of cinnamic acid derivatives.

Experimental_Workflow_MIC cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_analysis 3. Analysis Culture Prepare Microbial Culture (5x10^5 CFU/mL) Inoculation Inoculate Wells with Microbial Culture Culture->Inoculation Stock Prepare Cinnamic Acid Stock Solution Dilution Perform Serial Dilution of Stock Solution Stock->Dilution Plate 96-Well Microtiter Plate Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation Observation Observe for Growth (Turbidity) Incubation->Observation MIC Determine Minimum Inhibitory Concentration (MIC) Observation->MIC

Caption: Workflow for the Broth Microdilution Method to determine MIC.

References

A Comparative Guide to the Structure-Activity Relationship of Methoxy-Substituted Cinnamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methoxy-substituted cinnamic acids, a class of phenolic compounds prevalent in the plant kingdom, have garnered significant attention for their diverse pharmacological properties. The position and number of methoxy groups on the phenyl ring play a crucial role in modulating their biological activities, including antioxidant, anticancer, antimicrobial, and anti-inflammatory effects. This guide provides a comparative analysis of these activities, supported by experimental data, detailed protocols, and pathway visualizations to elucidate the structure-activity relationships (SAR) of these promising compounds.

Antioxidant Activity

The antioxidant potential of methoxy-substituted cinnamic acids is fundamentally linked to their ability to donate a hydrogen atom from a phenolic hydroxyl group, thereby neutralizing free radicals. The presence of a methoxy group, an electron-donating substituent, can influence this activity.

Key Structure-Activity Relationship Insights:

  • The presence of a hydroxyl group is a primary determinant of antioxidant activity.[1]

  • Methoxy groups, being electron-donating, can stabilize the resulting phenoxy radical after hydrogen donation, contributing to antioxidant capacity.[2]

  • However, the substitution of a hydroxyl group with a methoxy group can sometimes reduce antioxidant activity.[2]

  • The overall antioxidant activity is a result of the interplay between the number and position of both hydroxyl and methoxy groups.

Comparative Antioxidant Activity Data

CompoundAssayIC50 ValueReference
Ferulic Acid (4-hydroxy-3-methoxycinnamic acid)DPPHNot specified, but noted for potent activity[2]
Sinapic Acid (4-hydroxy-3,5-dimethoxycinnamic acid)DPPHNot specified, but noted for significant activity[2]
p-Coumaric Acid (4-hydroxycinnamic acid)DPPHNot specified, but used for comparison[3]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is widely used to evaluate the free radical scavenging ability of antioxidants.

  • Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. The test compounds (methoxy-substituted cinnamic acids) are dissolved in a suitable solvent to create a series of concentrations.

  • Reaction Mixture: A specific volume of the DPPH solution is mixed with a specific volume of the test compound solution. A control is prepared with the solvent instead of the test compound.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a plot of scavenging activity against concentration.[4]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Solution DPPH Solution in Methanol Mixing Mix DPPH and Test Compound DPPH_Solution->Mixing Test_Compounds Test Compounds (Methoxycinnamic Acids) Test_Compounds->Mixing Incubation Incubate in Dark (e.g., 30 min) Mixing->Incubation Measurement Measure Absorbance (~517 nm) Incubation->Measurement Calculation Calculate % Inhibition and IC50 Value Measurement->Calculation

Workflow for the DPPH Radical Scavenging Assay.

Anticancer Activity

Methoxy-substituted cinnamic acids have demonstrated promising anticancer properties, with their efficacy being highly dependent on their substitution pattern.

Key Structure-Activity Relationship Insights:

  • p-Methoxycinnamic acid (p-MCA) has shown anticancer activity against colon cancer cells (HCT-116) comparable to doxorubicin, with greater selectivity for cancer cells over normal cells.[1][5]

  • Esters of methoxycinnamic acids, such as ethyl p-methoxycinnamate, can inhibit cancer growth.[6]

  • The presence of multiple methoxy groups, as in 3,4,5-trimethoxycinnamic acid (TMCA) derivatives, can lead to potent antitumor activity against various cancer cell lines.[7]

  • The anticancer mechanism of p-MCA in human colon adenocarcinoma cells has been a subject of investigation.[3]

Comparative Anticancer Activity Data

CompoundCell LineActivity MetricValueReference
p-Methoxycinnamic Acid (p-MCA)HCT-116 (Colon)Similar to Doxorubicin-[1][5]
p-Methoxycinnamic Acid (p-MCA)HT 29 (Colon)Proliferation Inhibitionat 50 µM[3]
3,4,5-Trimethoxycinnamic Acid (TMCA) Ester S5PC-3 (Prostate)IC5017.22 µM[7]
3,4,5-Trimethoxycinnamic Acid (TMCA) Ester S5SGC-7901 (Gastric)IC5011.82 µM[7]
3,4,5-Trimethoxycinnamic Acid (TMCA) Ester S5A549 (Lung)IC500.50 µM[7]
3,4,5-Trimethoxycinnamic Acid (TMCA) Ester S5MDA-MB-435s (Melanoma)IC505.33 µM[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the methoxy-substituted cinnamic acids and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is then incubated for a few hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by metabolically active cells.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well Plate Compound_Treatment Treat with Methoxycinnamic Acids Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate Cell Viability and IC50 Absorbance_Measurement->Data_Analysis

Workflow for the MTT Cytotoxicity Assay.

Antimicrobial Activity

The antimicrobial efficacy of methoxy-substituted cinnamic acids varies with the position of the methoxy group and the target microorganism.

Key Structure-Activity Relationship Insights:

  • p-Methoxycinnamic acid (p-MCA) exhibits a moderately broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.[8] It has shown significantly higher activity than cinnamic acid against the same bacterial species.[3]

  • 2-Methoxycinnamaldehyde , a derivative of 2-methoxycinnamic acid, has demonstrated activity against Methicillin-Resistant Staphylococcus epidermidis (MRSE).[9]

  • 3-Methoxycinnamic acid (3-MCA) did not show direct antibacterial activity but enhanced the efficacy of gentamicin against multidrug-resistant Escherichia coli and ampicillin against multidrug-resistant Staphylococcus aureus, suggesting a role as an antibiotic modulator.[10][11]

Comparative Antimicrobial Activity Data (MIC in µg/mL)

CompoundMicroorganismStrain(s)MIC (µg/mL)Reference(s)
2-MethoxycinnamaldehydeStaphylococcus epidermidisMRSE220[9]
p-Methoxycinnamic Acid (p-MCA)Acinetobacter baumanniiCOLR-Ab1, COLR-Ab2512[8]
p-Methoxycinnamic Acid (p-MCA)Acinetobacter baumanniiCOLR-Ab3, COLR-Ab4256[8]
p-Methoxycinnamic Acid (p-MCA)Acinetobacter baumanniiCOLR-Ab5128[8]
p-Methoxycinnamic Acid (p-MCA)Escherichia coli-50[9]
This compound (3-MCA)Various-> 512[10][11]

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MIC_Determination_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Inoculum Prepare Standardized Microbial Inoculum Inoculation Inoculate Wells with Microorganism Inoculum->Inoculation Serial_Dilution Serially Dilute Test Compound in 96-well Plate Serial_Dilution->Inoculation Incubate_Plate Incubate Plate under Appropriate Conditions Inoculation->Incubate_Plate Read_Results Visually Inspect for Growth Incubate_Plate->Read_Results Determine_MIC Identify Lowest Concentration with No Growth (MIC) Read_Results->Determine_MIC

Workflow for MIC Determination by Broth Microdilution.

Anti-inflammatory Activity

Methoxy-substituted cinnamic acids have shown potential as anti-inflammatory agents, with their activity influenced by the substitution pattern.

Key Structure-Activity Relationship Insights:

  • p-Methoxycinnamic acid has demonstrated significant anti-inflammatory activity in an egg albumin-induced paw edema model in rats.[12][13]

  • Derivatives of 3,4-dimethoxycinnamic acid have shown anti-inflammatory effects.[14]

  • The anti-inflammatory mechanism may involve the inhibition of cyclooxygenase (COX) enzymes.[6]

Comparative Anti-inflammatory Activity Data

CompoundModelDose% Inhibition of EdemaReference
p-Methoxycinnamic AcidEgg albumin-induced rat paw edema2 mg/kg54.0% (at 2nd hour)[12][13]
3,4-Dioxomethylene Cinnamic AcidEgg albumin-induced rat paw edemaNot specified60.8% (at 2nd hour)[12][13]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

  • Animal Grouping: Rats are divided into control, standard (e.g., treated with indomethacin), and test groups (treated with methoxy-substituted cinnamic acids).

  • Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.[15]

Anti_inflammatory_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Methoxycinnamic_Acids Methoxy-substituted Cinnamic Acids Methoxycinnamic_Acids->COX2 Inhibition

Inhibition of the COX-2 Pathway by Methoxycinnamic Acids.

References

The Synergistic Power of 3-Methoxycinnamic Acid and Its Analogs in Overcoming Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, compelling the scientific community to explore innovative strategies to revitalize the existing antibiotic arsenal. One promising avenue is the use of antibiotic adjuvants, compounds that, while exhibiting weak intrinsic antimicrobial activity, can potentiate the efficacy of conventional antibiotics. This guide provides a comprehensive evaluation of the synergistic effects of 3-Methoxycinnamic acid (3MCA) and its related compounds when combined with various antibiotics, offering researchers valuable insights and methodologies for their own investigations.

Recent studies have highlighted the potential of 3MCA and its structural analogs, such as 3-hydroxy-4-methoxycinnamic acid (3H4MCA) and p-methoxycinnamic acid (p-MCA), to act as potent antibiotic enhancers against a range of pathogenic bacteria. While these cinnamic acid derivatives often show high Minimum Inhibitory Concentrations (MICs) when used alone, their true value lies in their ability to work in concert with established antibiotics, significantly reducing the concentrations required to inhibit or kill resistant bacteria.

Quantitative Analysis of Synergistic Effects

The synergistic interactions between cinnamic acid derivatives and antibiotics are typically quantified using the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. A summary of key findings is presented below, showcasing the potential of these compounds to restore antibiotic efficacy.

Table 1: Synergistic Activity of this compound (3MCA) and 3-Hydroxy-4-methoxycinnamic Acid (3H4MCA)

CompoundBacteriumAntibioticObservation
This compound (3MCA) Multidrug-Resistant E. coliGentamicinEnhanced efficacy with a 60.3% reduction in the MIC of gentamicin[1].
Multidrug-Resistant S. aureusAmpicillinEnhanced efficacy with a 37% reduction in the MIC of ampicillin[1].
3-Hydroxy-4-methoxycinnamic Acid (3H4MCA) Multidrug-Resistant E. coli 06GentamicinSignificant synergistic effect observed[2].
Multidrug-Resistant S. aureus 10AmpicillinSignificant synergistic effect observed[2].

Note: Specific FIC indices for 3MCA and 3H4MCA were not detailed in the referenced abstracts, with results presented as percentage MIC reduction or descriptive outcomes.

For a more detailed quantitative comparison, the following table presents data from a study on p-methoxycinnamic acid (p-MCA), a structural isomer of 3MCA, against colistin-resistant Acinetobacter baumannii.

Table 2: Synergistic Activity of p-Methoxycinnamic Acid (p-MCA) with Colistin against Colistin-Resistant Acinetobacter baumannii [3]

IsolateMIC of p-MCA alone (µg/mL)MIC of Colistin alone (µg/mL)MIC of p-MCA in Combination (µg/mL)MIC of Colistin in Combination (µg/mL)FIC IndexInterpretation
COLR-Ab1512321280.50.265Synergy
COLR-Ab25126412810.265Synergy
COLR-Ab3256646410.265Synergy
COLR-Ab42561286420.265Synergy
COLR-Ab512832320.50.265Synergy

FIC Index Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4 = Indifference; > 4 = Antagonism.

Proposed Mechanisms of Synergistic Action

The synergistic effects of cinnamic acid derivatives are believed to stem from their ability to compromise the bacterial cell's defenses, thereby allowing antibiotics to reach their targets more effectively. The two primary proposed mechanisms are the disruption of the bacterial cell membrane and the inhibition of efflux pumps.

cluster_0 Bacterial Cell membrane Cell Membrane permeability Increased Permeability membrane->permeability leakage Ion Leakage & Component Loss permeability->leakage cell_death Bacterial Cell Death leakage->cell_death Leads to efflux_pump Efflux Pump (e.g., AcrB, AdeB) inhibition Inhibition efflux_pump->inhibition antibiotic_acc Intracellular Antibiotic Accumulation inhibition->antibiotic_acc target Antibiotic Target (e.g., Ribosome, DNA Gyrase) antibiotic_acc->target Reaches target->cell_death Inhibits Function ca Cinnamic Acid Derivative ca->membrane Disrupts ca->efflux_pump Inhibits antibiotic_ext Antibiotic antibiotic_ext->antibiotic_acc Enhanced Entry

Proposed mechanisms of synergistic action for cinnamic acid derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the synergistic effects of this compound and its analogs.

Checkerboard Assay for Synergy Testing

This method is used to determine the FIC index and assess the nature of the interaction between two compounds.

  • Preparation of Reagents:

    • Prepare stock solutions of the antibiotic and the cinnamic acid derivative in an appropriate solvent.

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL) and dilute it to the final desired concentration in Mueller-Hinton Broth (MHB).

  • Assay Setup:

    • In a 96-well microtiter plate, add 50 µL of MHB to all wells.

    • Create serial two-fold dilutions of the antibiotic along the columns (e.g., from 10 to 1) and the cinnamic acid derivative along the rows (e.g., from H to B).

    • This creates a matrix of varying concentrations of both compounds.

    • Column 11 should contain only the antibiotic dilutions, and row G should contain only the cinnamic acid derivative dilutions to determine their individual MICs. Well H12 serves as a growth control (no compounds).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each compound alone and in combination by visual inspection for turbidity.

    • Calculate the FIC for each compound: FIC = (MIC of compound in combination) / (MIC of compound alone).

    • Calculate the FIC index: FIC Index = FIC of antibiotic + FIC of cinnamic acid derivative.

    • Interpret the results as described in the note for Table 2.

start Start prep_reagents Prepare Reagents: - Antibiotic Stock - Cinnamic Acid Stock - Bacterial Inoculum start->prep_reagents setup_plate Setup 96-Well Plate: - Serial dilutions of Antibiotic (columns) - Serial dilutions of Cinnamic Acid (rows) prep_reagents->setup_plate inoculate Inoculate Plate with Bacterial Suspension setup_plate->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MICs: - Compounds alone - Compounds in combination incubate->read_mic calc_fic Calculate FIC Index: FIC_A + FIC_B read_mic->calc_fic interpret Interpret Results: - Synergy - Indifference - Antagonism calc_fic->interpret end End interpret->end

Workflow for the checkerboard synergy assay.
Time-Kill Curve Assay

This dynamic assay provides information on the rate of bacterial killing over time.

  • Preparation:

    • Prepare bacterial cultures to the mid-logarithmic growth phase and dilute to a standardized concentration (e.g., ~5 x 10⁵ CFU/mL) in fresh broth.

    • Prepare test tubes with the following conditions:

      • Growth control (no compounds)

      • Antibiotic alone (at its MIC)

      • Cinnamic acid derivative alone (at a sub-MIC concentration used in the synergistic combination)

      • Combination of the antibiotic and cinnamic acid derivative (at their respective concentrations from the synergistic combination).

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Quantification:

    • Perform serial dilutions of the collected aliquots in sterile saline or PBS.

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

    • Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point.

Membrane Permeability and Efflux Pump Inhibition Assays

To investigate the mechanisms of synergy, membrane permeability can be assessed by measuring the uptake of fluorescent dyes like propidium iodide or by monitoring the leakage of intracellular components. Efflux pump inhibition can be evaluated using an ethidium bromide accumulation assay, where an increase in intracellular fluorescence in the presence of the cinnamic acid derivative indicates inhibition of efflux pumps responsible for extruding the dye[4][5].

Conclusion and Future Directions

This compound and its analogs represent a promising class of antibiotic adjuvants that can help overcome bacterial resistance. The data presented in this guide, particularly the significant reduction in the MIC of colistin against resistant A. baumannii by p-MCA, underscore the therapeutic potential of these compounds.

Future research should focus on elucidating the precise molecular interactions and signaling pathways involved in the synergistic effects of 3MCA. While membrane disruption and efflux pump inhibition are likely contributors, a deeper understanding of the specific targets will facilitate the rational design of more potent and selective antibiotic enhancers. Furthermore, in vivo studies are essential to validate the in vitro findings and to assess the safety and efficacy of these combinations in a preclinical setting. By continuing to explore the synergistic potential of natural compounds like this compound, the scientific community can develop novel therapeutic strategies to combat the growing threat of antibiotic resistance.

References

Cinnamic Acid Derivatives as Potent Enzyme Inhibitors: A Comparative Docking Study

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the binding affinities and interaction mechanisms of cinnamic acid derivatives with key protein targets, supported by in-silico docking data.

Cinnamic acid and its derivatives, a class of organic compounds widely distributed in the plant kingdom, have garnered significant attention from the scientific community for their diverse pharmacological activities. These activities include antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. The therapeutic potential of these compounds often stems from their ability to interact with and modulate the activity of specific protein targets within the body. Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, has become an invaluable tool for studying these interactions at a molecular level. This guide provides a comparative analysis of the docking studies of various cinnamic acid derivatives against several key protein targets implicated in different disease states.

Comparative Docking Analysis

The following table summarizes the binding affinities, represented as docking scores (in kcal/mol), of various cinnamic acid derivatives with their respective protein targets. A more negative docking score indicates a stronger predicted binding affinity.

Cinnamic Acid DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Potential Therapeutic ApplicationReference
CynarinMatrix Metalloproteinase-9 (MMP-9)Not Specified-10.3Anticancer, Anti-inflammatory[1][2]
Chlorogenic AcidMatrix Metalloproteinase-9 (MMP-9)Not Specified-10.1Anticancer, Anti-inflammatory[1][2]
Rosmarinic AcidMatrix Metalloproteinase-9 (MMP-9)Not Specified-10.0Anticancer, Anti-inflammatory[1][2]
Caffeic AcidMatrix Metalloproteinase-9 (MMP-9)Not Specified-8.4Anticancer, Anti-inflammatory[1][2]
Ferulic AcidMatrix Metalloproteinase-9 (MMP-9)Not Specified-8.1Anticancer, Anti-inflammatory[1][2]
Sinapic AcidMatrix Metalloproteinase-9 (MMP-9)Not Specified-7.9Anticancer, Anti-inflammatory[1][2]
p-Coumaric AcidMatrix Metalloproteinase-9 (MMP-9)Not Specified-7.6Anticancer, Anti-inflammatory[1][2]
Cinnamic AcidMatrix Metalloproteinase-9 (MMP-9)Not Specified-7.2Anticancer, Anti-inflammatory[1][2]
Methyl FerulateQuinone Reductase (QR)Homology ModelNot SpecifiedAntifungal[3][4]
Methyl FerulateThymidylate Synthase (TS)Homology ModelNot SpecifiedAntifungal[3][4]
Methyl FerulateSerine/Threonine-protein kinase (ST-PK)Homology ModelNot SpecifiedAntifungal[3][4]
Cinnamoyl glutamineAcinetobacter baumannii target4Y0A-8.68Antibacterial[5]
Cinnamoyl threonineAcinetobacter baumannii target4Y0A-8.41Antibacterial[5]
Cinnamoyl lysineMRSA target4CJN-7.52Antibacterial[5]
Cinnamoyl arginineMRSA target4CJN-7.17Antibacterial[5]
Rosmarinic acidGlucosyltransferase (GTFase)Not SpecifiedNot SpecifiedAnti-dental caries[6]
CynarineGlucosyltransferase (GTFase)Not SpecifiedNot SpecifiedAnti-dental caries[6]
Chlorogenic acidGlucosyltransferase (GTFase)Not SpecifiedNot SpecifiedAnti-dental caries[6]

Experimental Protocols

The in-silico molecular docking studies cited in this guide generally follow a standardized protocol, which can be broadly outlined as follows:

1. Protein and Ligand Preparation:

  • Protein Structure Retrieval: The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB).

  • Protein Preparation: The retrieved protein structure is prepared for docking by removing water molecules, co-crystallized ligands, and any other heteroatoms. Polar hydrogen atoms are added, and charges are assigned to the protein atoms.

  • Ligand Structure Preparation: The 2D structures of the cinnamic acid derivatives are drawn using chemical drawing software and then converted to 3D structures. The ligands are then optimized to their lowest energy conformation.

2. Molecular Docking Simulation:

  • Software: Commonly used software for molecular docking includes AutoDock, GOLD, and AutoDock Vina.[1][3][7]

  • Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand binding.

  • Docking Algorithm: A search algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, is used to explore different conformations and orientations of the ligand within the defined grid box.[1]

  • Scoring Function: A scoring function is used to estimate the binding affinity of each ligand pose. The pose with the most favorable (i.e., most negative) score is selected as the predicted binding mode.

3. Analysis of Docking Results:

  • Binding Energy: The docking score, representing the binding energy, is the primary metric for comparing the binding affinities of different ligands.

  • Interaction Analysis: The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the molecular basis of binding. Visualization tools like PyMOL and Discovery Studio are often used for this purpose.

Visualizing Molecular Interactions and Pathways

To better understand the context of these docking studies, the following diagrams illustrate a key signaling pathway involving one of the target proteins and a typical workflow for a molecular docking experiment.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (PDB) Grid_Generation Grid Box Generation Protein_Prep->Grid_Generation Ligand_Prep Ligand Preparation (SDF/MOL2) Docking_Run Running Docking Algorithm Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Pose_Analysis Binding Pose Analysis Docking_Run->Pose_Analysis Scoring Scoring & Binding Energy Pose_Analysis->Scoring Interaction_Analysis Interaction Analysis (H-bonds, etc.) Scoring->Interaction_Analysis

Caption: A generalized workflow for a molecular docking experiment.

MMP9_Signaling_Pathway Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) Ras Ras Cytokines->Ras activate MEK_ERK MEK/ERK Pathway Ras->MEK_ERK activates p38 p38 MAPK MEK_ERK->p38 activates Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) p38->Transcription_Factors activates MMP9_Gene MMP-9 Gene Transcription_Factors->MMP9_Gene induce transcription MMP9_Protein MMP-9 Protein (pro-MMP-9) MMP9_Gene->MMP9_Protein translation Active_MMP9 Active MMP-9 MMP9_Protein->Active_MMP9 activation ECM_Degradation ECM Degradation Active_MMP9->ECM_Degradation Cell_Migration Cell Migration & Invasion Active_MMP9->Cell_Migration Angiogenesis Angiogenesis Active_MMP9->Angiogenesis Cinnamic_Acid_Derivatives Cinnamic Acid Derivatives Cinnamic_Acid_Derivatives->Active_MMP9 inhibit

Caption: Simplified MMP-9 signaling pathway in inflammation and cancer.

References

Safety Operating Guide

Navigating the Disposal of 3-Methoxycinnamic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 3-Methoxycinnamic acid are paramount to ensuring laboratory safety and environmental compliance. This guide provides a clear, step-by-step process for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a skin and eye irritant.[1][2]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[3]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: In case of insufficient ventilation or generation of dust, use a dust mask (e.g., N95 type).[2]

Step-by-Step Disposal Procedure

The recommended disposal method for this compound is to engage a licensed professional waste disposal service. Always adhere to national and local regulations for chemical waste disposal.[4]

  • Collection of Waste:

    • Carefully sweep up solid this compound, avoiding the generation of dust.[5]

    • Place the collected material into a suitable, clearly labeled, and tightly sealed container for disposal.[3][5]

    • Do not mix with other waste materials.[4]

  • Storage of Waste:

    • Store the waste container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[3][6]

    • Ensure the storage area is equipped with an eyewash station and a safety shower.[6]

  • Arranging for Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

    • Dispose of the contents and the container in accordance with an approved waste disposal plant.[4][7][8]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Melting Point 116 - 119 °C (240.8 - 246.2 °F)[3]
GHS Hazard Codes H315 (Causes skin irritation), H319 (Causes serious eye irritation)[2]
Storage Class 11 (Combustible Solids)[2]
WGK (Germany) WGK 3 (highly hazardous for water)[2]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Preparation cluster_1 Collection & Containment cluster_2 Storage & Disposal A Identify this compound for disposal B Wear appropriate PPE: - Safety goggles - Gloves - Lab coat A->B C Carefully sweep up solid material B->C D Avoid generating dust C->D E Place in a suitable, sealed, and labeled container D->E F Store container in a cool, dry, well-ventilated area E->F G Contact licensed waste disposal service F->G H Provide SDS to disposal service G->H I Dispose according to local and national regulations H->I

Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for handling 3-Methoxycinnamic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to proper PPE guidelines is crucial to minimize exposure risk.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] A face shield may be necessary in situations with a higher risk of splashing.
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[3][4][5] Handle with gloves, and inspect them prior to use. Use proper glove removal technique to avoid skin contact. Contaminated clothing should be removed and washed before reuse.[2][3]
Respiratory Protection In case of insufficient ventilation or when dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] A dust mask type N95 (US) is also recommended.

First Aid Measures

Immediate and appropriate first aid is critical in the event of accidental exposure.

Table 2: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[5][6] If eye irritation persists, get medical advice/attention.[2][7]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.[6] If skin irritation occurs, get medical advice/attention.[2][7]
Inhalation Remove to fresh air. If not breathing, give artificial respiration.[3][6] If you feel unwell, call a POISON CENTER or doctor/physician.[7]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[5][7] Get medical attention if symptoms occur.[3]

Operational and Disposal Plans

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[5]

  • Minimize dust generation and accumulation.[3]

  • Use only in a well-ventilated area.[7]

  • Wash hands and face thoroughly after handling.[2]

  • Store in a cool, dry, well-ventilated place in a tightly closed container.[3][5][7]

  • Facilities should be equipped with an eyewash station and a safety shower.[3][7]

Spill and Leakage:

  • Ensure adequate ventilation.[5]

  • Sweep up and shovel into suitable containers for disposal.[5][6]

  • Avoid generating dusty conditions.[3]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[7]

  • Follow all applicable local, state, and federal regulations for chemical waste disposal.

Safe Handling Workflow

The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Weigh/handle in a well-ventilated area B->C Proceed to handling D Minimize dust generation C->D E Store in a tightly closed container D->E After handling F Clean work area E->F G Remove and decontaminate PPE F->G H Wash hands thoroughly G->H I Collect waste in a labeled container H->I Waste generated J Dispose of according to regulations I->J

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxycinnamic acid
Reactant of Route 2
3-Methoxycinnamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.